(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(3-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKQKCTWSSMQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362730 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-41-6 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The biphenyl methanol scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of steric bulk, conformational flexibility, and synthetic tractability. This guide focuses on a specific, yet under-documented, member of this class: (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. While its isomers have found utility in various applications, including as precursors to potent agrochemicals and pharmaceuticals, the distinct chemical landscape of this meta-substituted analogue remains largely uncharted in public-domain literature.
As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that synthesizes available data, draws logical inferences from related structures, and outlines robust experimental pathways for the further characterization and utilization of this compound. This document is structured to empower researchers by not only presenting what is known but also by highlighting the knowledge gaps and providing the scientific rationale to explore them.
Molecular Identity and Physicochemical Characteristics
This compound is an aromatic alcohol characterized by a biphenyl core with a methyl substituent on one phenyl ring and a hydroxymethyl group on the other, both at the meta position.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 773872-41-6 | [1][2] |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.27 g/mol | [2] |
| IUPAC Name | [3-(3-methylphenyl)phenyl]methanol | [1] |
| InChI | InChI=1S/C14H14O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9,15H,10H2,1H3 | [1] |
| InChIKey | MBKQKCTWSSMQGW-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=CC=C1)C2=CC=CC(=C2)CO | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 3.2 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Spectroscopic Characterization: A Proposed Pathway
Direct, experimentally validated synthesis protocols for this compound are not extensively reported. However, leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a logical and high-yielding synthetic strategy. The principles of this reaction are well-established for the formation of biaryl compounds.[4]
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The most direct route to this compound involves the palladium-catalyzed cross-coupling of (3-bromophenyl)methanol with 3-tolylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for similar biphenyl syntheses and serves as a validated starting point for optimization.
-
Reaction Setup: To a flame-dried round-bottom flask, add (3-bromophenyl)methanol (1.0 eq.), 3-tolylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture, for example, a 2:1:1 ratio of toluene, ethanol, and a 2M aqueous solution of sodium carbonate.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 2-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Spectroscopic Characterization (Anticipated Data)
While no specific spectra for this compound are readily available, we can predict the key features based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the benzylic protons (-CH₂OH) around δ 4.7 ppm. - A singlet for the methyl protons (-CH₃) around δ 2.4 ppm. - A complex multiplet pattern in the aromatic region (δ 7.0-7.6 ppm) corresponding to the eight aromatic protons. - A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be concentration and solvent dependent. |
| ¹³C NMR | - A signal for the benzylic carbon (-CH₂OH) around δ 65 ppm. - A signal for the methyl carbon (-CH₃) around δ 21 ppm. - Multiple signals in the aromatic region (δ 120-145 ppm) corresponding to the twelve aromatic carbons. |
| FT-IR (cm⁻¹) | - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. - C-H stretching vibrations for the aromatic rings and the methyl/methylene groups just above and below 3000 cm⁻¹. - C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. - A C-O stretching vibration around 1050 cm⁻¹. |
| Mass Spec. (EI) | - A molecular ion peak [M]⁺ at m/z = 198. - A prominent fragment ion at m/z = 181 due to the loss of a hydroxyl radical ([M-OH]⁺). - A fragment ion at m/z = 167 resulting from the loss of the hydroxymethyl group ([M-CH₂OH]⁺). |
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the aromatic rings.
Key Reactions
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or TEMPO). This opens up a vast chemical space for further derivatization, such as the formation of imines, amides, and esters.
-
Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions. These reactions are fundamental in prodrug strategies and for modulating the pharmacokinetic properties of a lead compound.
-
Halogenation: The hydroxyl group can be converted to a leaving group, such as a halide (e.g., using SOCl₂ or PBr₃), to facilitate nucleophilic substitution reactions.
Caption: Key reaction pathways for derivatization of the target compound.
Relevance in Drug Discovery
The biphenyl scaffold is a well-established pharmacophore found in numerous approved drugs. The introduction of a methyl group can significantly impact the pharmacological profile of a molecule through several mechanisms:
-
Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Steric Effects: The meta-position of the methyl group can influence the preferred conformation of the biphenyl rings, potentially leading to a more favorable binding orientation with a biological target.
-
Metabolic Blocking: A strategically placed methyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
Given the prevalence of the biphenyl motif in biologically active compounds, this compound represents a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents.[5][6] Its derivatives could be investigated for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[6]
Safety and Toxicology
Specific toxicological data for this compound is not available. However, based on the data for the related compound, 2-Methyl-[1,1'-biphenyl]-3-yl)methanol, and general principles of chemical safety, the following precautions should be observed.
Table 4: Hazard and Precautionary Information (based on related compounds)
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H315: Causes skin irritation. | P262: Do not get in eyes, on skin, or on clothing. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][7]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][7]
-
To the best of current knowledge, the toxicological properties of this specific material have not been thoroughly investigated.[5][7]
Conclusion and Future Directions
This compound is a structurally intriguing molecule with significant untapped potential in both synthetic and medicinal chemistry. While a comprehensive experimental dataset for this compound is currently lacking, this guide provides a robust framework for its synthesis, characterization, and further exploration. The proposed Suzuki-Miyaura coupling offers a reliable entry point for accessing this molecule, and the predicted spectroscopic and reactivity data provide a solid foundation for its identification and derivatization.
For researchers and drug development professionals, this compound represents an opportunity to explore novel chemical space around the valuable biphenyl methanol scaffold. The insights provided herein are intended to catalyze further investigation into the unique properties and potential applications of this and related molecules, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
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- IJSDR.
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- Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
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- Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Deriv
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
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- Is Biphenyl soluble in Methanol class 11 chemistry CBSE. Vedantu.
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An In-depth Technical Guide to the Physical Properties of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol, a biphenyl methanol derivative, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. The biphenyl scaffold is a common structural motif in drug discovery, offering a tunable platform for interacting with biological targets. The substitution pattern and the presence of the hydroxymethyl group on this particular isomer provide specific steric and electronic properties that can influence its molecular interactions, solubility, and metabolic stability. This guide offers a detailed examination of the known and predicted physical properties of this compound, alongside methodologies for its synthesis and characterization, to support its application in research and development.
Molecular Structure and Identification
This compound is characterized by a biphenyl core with a methyl group on the 3' position and a methanol group on the 3 position.
-
IUPAC Name: [3-(3-methylphenyl)phenyl]methanol[1]
-
Synonyms: (3'-Methylbiphenyl-3-yl)-methanol, 3-(3-Tolyl)benzyl alcohol[1][5]
Core Physical Properties
Experimental data for the physical properties of this compound are not extensively reported in the literature. Therefore, the following table primarily presents high-quality computed data from reputable chemical databases. These predictions are valuable for initial experimental design and computational modeling. For comparison, the experimental melting point of the isomeric (2-Methyl-[1,1'-biphenyl]-3-yl)methanol is 73-76 °C.[6]
| Property | Value | Source |
| Molecular Weight | 198.26 g/mol | PubChem[1] |
| Exact Mass | 198.104465066 Da | PubChem[1] |
| Appearance | Powder or liquid | Amadis Chemical[2] |
| XLogP3 (Lipophilicity) | 3.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[1] |
Synthesis and Purification
A common and versatile method for the synthesis of unsymmetrical biphenyl compounds like this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid offers high yields and tolerance to a wide range of functional groups.
A plausible synthetic route would involve the coupling of 3-bromobenzyl alcohol (or a protected version) with 3-methylphenylboronic acid.
Representative Suzuki Coupling Protocol:
-
Reaction Setup: To a solution of (3-bromophenyl)methanol (1.0 eq) and (3-methylphenyl)boronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene and ethanol) is added an aqueous solution of a base, such as sodium bicarbonate (2.0 eq).
-
Catalyst Addition: A palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is added to the mixture.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C for several hours.
-
Workup: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Caption: A standard workflow for the analytical characterization of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
Procedure:
-
Dissolve a small sample (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic CH₂ protons, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
The ¹³C NMR spectrum would display the expected number of signals for the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS)
-
Objective: To determine the precise molecular weight of the compound.
-
Procedure:
-
Dissolve a dilute sample of the compound in a suitable solvent.
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
The resulting mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of this compound (198.104465066 Da). [1]
-
Melting Point Determination
-
Objective: To determine the temperature at which the solid compound transitions to a liquid, which is a key indicator of purity.
-
Procedure:
-
Place a small amount of the crystalline solid into a capillary tube.
-
Insert the capillary tube into a calibrated melting point apparatus.
-
Heat the sample slowly and record the temperature range over which the solid melts. A sharp melting range is indicative of high purity.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Toxicity: The toxicological properties have not been thoroughly investigated. As with any novel chemical, it should be treated as potentially hazardous.
Conclusion
This compound is a compound of interest with a foundation of predicted physical properties that guide its potential applications. While experimental data remains limited, established synthetic and analytical methodologies provide a clear path for its preparation and detailed characterization. This guide serves as a foundational resource for researchers embarking on studies involving this and related biphenyl methanol structures, emphasizing the importance of rigorous characterization and safe handling practices.
References
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PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
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001CHEMICAL. CAS No. 773872-41-6, this compound. Retrieved from [Link]
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(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol CAS number 76350-90-8
An In-depth Technical Guide to (2-Methyl-[1,1'-biphenyl]-3-yl)methanol (CAS 76350-90-8): Synthesis, Characterization, and Applications
A Note on Chemical Identity: The topic of this guide is specified by the Chemical Abstracts Service (CAS) number 76350-90-8. It is important to clarify that this CAS number authoritatively corresponds to (2-Methyl-[1,1'-biphenyl]-3-yl)methanol . While the user prompt mentioned "(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol", all verifiable data, including synthesis protocols and documented applications, are associated with the 2-methyl isomer. This guide will therefore focus exclusively on the compound correctly identified by the provided CAS number.
Introduction
(2-Methyl-[1,1'-biphenyl]-3-yl)methanol is a biphenyl-containing primary alcohol that serves as a pivotal intermediate in the synthesis of high-value molecules for the agrochemical and pharmaceutical industries. Its structural architecture, featuring a substituted biphenyl core, provides a versatile scaffold for constructing complex molecular frameworks. This guide offers a comprehensive overview for researchers and drug development professionals, detailing its physicochemical properties, synthesis methodologies, analytical characterization, and key applications, with a focus on its role in the production of the insecticide Bifenthrin and a new generation of small-molecule immune checkpoint inhibitors.
Physicochemical and Structural Properties
(2-Methyl-[1,1'-biphenyl]-3-yl)methanol is typically a white to off-white solid at room temperature, with moderate solubility in organic solvents like chloroform and methanol.[1] Its core structure consists of two phenyl rings linked by a single C-C bond, with a methyl group at the 2-position and a hydroxymethyl group at the 3-position of one of the rings.
| Property | Value | Source |
| CAS Number | 76350-90-8 | [1] |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| IUPAC Name | (2-Methyl-3-phenylphenyl)methanol | [2] |
| Synonyms | 2-Methyl-3-biphenylmethanol, Bifenthrin alcohol, 3-Hydroxymethyl-2-methylbiphenyl | [1] |
| Melting Point | 73-76 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 330.9 ± 11.0 °C | [1] |
| Density (Predicted) | 1.072 ± 0.06 g/cm³ | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |
Synthesis Methodologies
The synthesis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol can be approached through several strategic disconnections, primarily involving palladium-catalyzed cross-coupling or classic organometallic Grignard reactions.
Caption: Retrosynthetic analysis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C-C bonds between aryl groups.[4][5] This approach offers high yields and excellent functional group tolerance under relatively mild conditions.[6] The synthesis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol is efficiently achieved by coupling (3-bromo-2-methylphenyl)methanol with phenylboronic acid.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling): [7] This protocol is adapted from a documented high-yield synthesis.
-
Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol, 2.0 equiv.), and dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (20.2 mg, 0.025 mmol, 0.5 mol%).
-
Solvent Addition: Add ethanol (3.3 mL) and toluene (10 mL) to the vessel.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., argon) for 10-15 minutes.
-
Base Addition: Add 2M aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).
-
Reaction: Heat the mixture to 80 °C and maintain stirring for 3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with a saturated sodium chloride (brine) solution (50 mL).
-
Extraction & Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate 12:1) to yield (2-Methyl-[1,1'-biphenyl]-3-yl)methanol as a white solid (1.07g, 98% yield).[7]
-
Causality: The use of a palladium catalyst like Pd(dppf)Cl₂ is crucial as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4][8] The base (NaHCO₃) is required to activate the boronic acid, forming a boronate species that readily undergoes transmetalation with the palladium complex.[5]
Method 2: Grignard-based Synthesis
A classic organometallic approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with an electrophile to introduce the hydroxymethyl group.[6][9] This method is often cost-effective but requires stringent anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[10]
Caption: Workflow for the Grignard-based synthesis pathway.
Detailed Experimental Protocol (Grignard Reaction): [6] This protocol is a representative procedure based on literature descriptions.
-
Setup: All glassware must be rigorously dried in an oven (>100 °C) and assembled under an inert atmosphere (nitrogen or argon).[10]
-
Grignard Formation: In a reaction flask, place magnesium turnings. Add a solution of 3-chloro-2-methylbiphenyl in an anhydrous ether solvent (e.g., tetrahydrofuran or toluene).[9][11] Initiation may require gentle heating or the addition of an iodine crystal. Once initiated, maintain the reaction (e.g., at reflux) until the magnesium is consumed.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent. Slowly add a source of formaldehyde, such as milled polyoxymethylene diacetate, to the solution while maintaining reflux.[6]
-
Workup: After the reaction is complete, cool the mixture and carefully pour it into a mixture of ice and concentrated hydrochloric acid to quench the reaction and protonate the alkoxide intermediate.[6]
-
Extraction and Purification: Separate the organic layer. The crude product can be isolated by distilling off the solvent. Further purification is achieved by filtration and washing the resulting solid with a cold non-polar solvent like n-octane, followed by vacuum drying.[6]
-
Causality: The high nucleophilicity of the carbon atom bound to magnesium in the Grignard reagent allows it to attack the electrophilic carbon of the formaldehyde equivalent, forming a new C-C bond. The subsequent acidic workup is essential to protonate the resulting magnesium alkoxide to yield the final alcohol product.
Method 3: Reduction of a Carboxylic Acid Precursor
An alternative or final-step approach involves the reduction of the corresponding carboxylic acid, 2-methyl-3-biphenylcarboxylic acid. This precursor can itself be synthesized via Suzuki coupling.[7][12]
General Protocol (Reduction): [12]
-
Setup: In a flame-dried flask under an inert atmosphere, suspend or dissolve 2-methyl-3-biphenylcarboxylic acid in an anhydrous ether solvent (e.g., THF).
-
Reducing Agent: Cool the solution (e.g., in an ice bath) and slowly add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).
-
Reaction: Allow the reaction to proceed, often with warming to room temperature, until the starting material is consumed (monitored by TLC).
-
Workup: Carefully quench the reaction by the sequential, slow addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water. Filter the resulting salts and wash with an organic solvent.
-
Purification: Dry and concentrate the filtrate to obtain the crude product, which can be further purified by chromatography or recrystallization.
Analytical Characterization
The identity and purity of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol are confirmed using standard spectroscopic techniques.
| Technique | Data | Interpretation | Source |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.47 - 7.20 (m, 8H, Ar-H), 4.78 (s, 2H, -CH₂OH), 2.25 (s, 3H, Ar-CH₃). | The multiplet in the aromatic region confirms the 8 biphenyl protons. The singlets at 4.78 and 2.25 ppm correspond to the benzylic alcohol and methyl protons, respectively. | [7] |
| ¹³C NMR | (101 MHz, CDCl₃) δ 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6 (Ar-C), 64.1 (-CH₂OH), 15.9 (Ar-CH₃). (Note: Residual CDCl₃ at δ 77.16 ppm). | The numerous signals in the aromatic region (125-143 ppm) are characteristic of the biphenyl core. The signals at 64.1 and 15.9 ppm confirm the alcohol and methyl carbons. | [7] |
| IR | (KBr, cm⁻¹) 3350 (broad, O-H stretch), 3049 (C-H aromatic stretch), 1600, 1465 (C=C aromatic stretch), 1050 (C-O stretch). | The broad peak at 3350 cm⁻¹ is definitive for the hydroxyl group's O-H bond. Peaks around 3000 and 1500-1600 cm⁻¹ confirm the aromatic structure. | [7] |
| Mass Spec. | HRMS (ESI) calculated for C₁₄H₁₄NaO⁺ [M+Na]⁺: 221.0937, found 221.0939. Major fragments observed: m/z 198 (M⁺), 180, 165, 136. | High-resolution mass spectrometry confirms the exact mass and molecular formula. The fragmentation pattern is consistent with the biphenylmethanol structure. | [2][7] |
Applications in Agrochemicals and Drug Development
The primary value of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol lies in its role as a key structural component in biologically active molecules.
Intermediate for Bifenthrin Synthesis
The most significant industrial application of this compound is as the alcohol precursor for the pyrethroid insecticide, Bifenthrin.[13] Bifenthrin is synthesized via esterification between (2-Methyl-[1,1'-biphenyl]-3-yl)methanol and a derivative of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid.[14][15]
Mechanism of Action: Bifenthrin Bifenthrin is a Type I pyrethroid that acts as a potent neurotoxin in insects.[16] It targets the voltage-gated sodium channels in nerve cell membranes. By binding to these channels, it prevents them from closing properly, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[17][18]
Caption: Mechanism of action of Bifenthrin on insect sodium channels.
Scaffold for PD-1/PD-L1 Inhibitors
In medicinal chemistry, the biphenyl core of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol is a critical pharmacophore for the design of small-molecule inhibitors targeting the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint.[1][19] Cancer cells often express PD-L1 on their surface, which binds to the PD-1 receptor on T-cells, sending an inhibitory signal that prevents the immune system from attacking the tumor.[20][21] Small molecules derived from this biphenyl scaffold can bind to PD-L1, inducing its dimerization and preventing it from engaging with PD-1, thereby "releasing the brakes" on the immune system.[19][22]
Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition.
Safety and Handling
(2-Methyl-[1,1'-biphenyl]-3-yl)methanol requires careful handling in a laboratory setting. Users should always consult the full Safety Data Sheet (SDS) before use.[23][24][25]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[23][25]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coat.[23][25]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[23][25]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible substances.[25]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[25]
-
Conclusion
(2-Methyl-[1,1'-biphenyl]-3-yl)methanol (CAS 76350-90-8) is a compound of significant synthetic utility. Its efficient production, primarily through robust methods like the Suzuki-Miyaura coupling, makes it a readily accessible and valuable building block. Its biphenyl core is fundamental to the biological activity of the blockbuster insecticide Bifenthrin and provides a validated scaffold for the development of innovative small-molecule cancer immunotherapies. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this versatile intermediate in their respective fields.
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Bifenthrin Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
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Bifenthrin. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Bifenthrin 101: Everything Farmers Need to Know About Bifenthrin. (2025, May 14). FBN. [Link]
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Mechanism of action of PD-1 and PD-L1 inhibitors. (n.d.). ResearchGate. [Link]
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What are PDL1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]
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Immune Checkpoint Inhibitors and Their Side Effects. (n.d.). American Cancer Society. [Link]
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Bifenthrin. (n.d.). PubChem. [Link]
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Process For Preparation Of Bifenthrin And Intermediates Thereof. (n.d.). Quick Company. [Link]
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Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. (n.d.). PrepChem.com. [Link]
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(2-Methyl-[1,1'-biphenyl]-3-yl)methanol. (n.d.). Oakwood Chemical. [Link]
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(2'-Methyl(1,1'-biphenyl)-3-yl)methanol. (n.d.). PubChem. [Link]
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[1,1'-Biphenyl]-3-methanol, 2-methyl-. (n.d.). PubChem. [Link]
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Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. (2021). Journal of Medicinal Chemistry. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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Grignard Synthesis of Triphenylmethanol. (n.d.). Chem 355 Jasperse. [Link]
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Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
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Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. (2024, June 3). ACS Medicinal Chemistry Letters. [Link]
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Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. (2023, August 29). ResearchGate. [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). [Link]
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Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. (2024, October 5). European Journal of Medicinal Chemistry. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. [Link]
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PROCESS FOR PREPARING A BIPHENYL-2-YLCARBAMIC ACID. (2015, June 3). European Patent Office. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
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An In-Depth Technical Guide to the Molecular Structure of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Foreword
The biphenyl scaffold represents a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in biologically active compounds and functional materials. The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive technical examination of a specific derivative, (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. We will delve into its structural attributes, viable synthetic pathways, and the analytical methodologies essential for its unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule and its analogs, moving beyond simple data reporting to explain the causality behind the synthetic and analytical strategies employed.
Molecular Identity and Physicochemical Profile
The foundational step in understanding any molecule is to establish its precise identity and key physicochemical properties. These parameters govern its behavior in both chemical and biological systems.
This compound is identified by the following:
The molecule's architecture consists of two phenyl rings linked by a single C-C bond. One ring is substituted with a methyl group at the 3' position, while the other bears a hydroxymethyl (-CH₂OH) group at the 3 position. This arrangement imparts a specific three-dimensional conformation and set of chemical properties.
Caption: 2D representation of this compound.
Physicochemical Data Summary
The following table summarizes key computed properties that are critical for predicting the molecule's behavior, such as solubility, permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Weight | 198.26 g/mol | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
-
Expertise & Experience Insight: An XLogP3 value of 3.2 suggests moderate lipophilicity, indicating good potential for membrane permeability but possibly requiring formulation strategies to ensure aqueous solubility. The single hydrogen bond donor and acceptor, along with a low TPSA, are characteristic of molecules that can readily cross cellular membranes, a desirable trait in drug development.
Retrosynthetic Analysis and Practical Synthesis Protocols
The synthesis of this compound hinges on two key transformations: the formation of the biaryl C-C bond and the installation of the benzylic alcohol. The choice of strategy depends on starting material availability, scalability, and functional group tolerance.
Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most robust and widely used method for constructing biaryl systems.[3][4] Its advantages include mild reaction conditions, high functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][5]
A logical approach involves coupling (3-(hydroxymethyl)phenyl)boronic acid with 3-bromotoluene. This pathway is chosen because both starting materials are commercially available and the reaction directly yields the final product without the need for protecting groups on the alcohol, showcasing the reaction's excellent functional group compatibility.
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A Technical Guide to (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol: Synthesis, Characterization, and Applications
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, prized for its unique conformational properties and synthetic versatility.[1] This technical guide provides an in-depth examination of a specific derivative, (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. We will detail its chemical identity, physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, comprehensive characterization methods, and its relevance in modern research and development. This document is intended for researchers, chemists, and drug development professionals seeking a practical, scientifically grounded understanding of this important chemical entity.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of reproducible science. The molecule in focus is systematically named based on IUPAC conventions, which provide an unambiguous structural description.
-
Systematic IUPAC Name : The preferred IUPAC name is [3-(3-methylphenyl)phenyl]methanol .[2]
-
Common Name : this compound is also widely used and understood.[2][3]
The structure consists of a biphenyl core, where one phenyl ring is substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and the second ring is substituted at the 3'-position with a methyl group (-CH₃).
Caption: Retrosynthetic analysis for the target molecule.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable, lab-scale synthesis adapted from established procedures for similar biphenyls. [4] Materials:
-
(3-Bromophenyl)methanol
-
(3-Methylphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
2M Sodium Bicarbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-bromophenyl)methanol (1.0 eq), (3-methylphenyl)boronic acid (1.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.01-0.03 eq).
-
Solvent Addition : Add toluene (approx. 5 mL per mmol of aryl halide) and ethanol (approx. 2 mL per mmol of aryl halide).
-
Inert Atmosphere : Seal the flask and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Base Addition : Add 2M aqueous sodium bicarbonate solution (approx. 5 mL per mmol of aryl halide) via syringe.
-
Reaction : Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, followed by saturated brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 20:1 and gradually increasing polarity) to afford the pure this compound as a white solid.
Rationale for Method Selection
-
Catalyst : Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for coupling sterically hindered or electronically deactivated aryl halides. The dppf ligand promotes the reductive elimination step, which is often rate-limiting, leading to higher yields. [5]* Base : An aqueous inorganic base like Na₂CO₃ or K₂CO₃ is crucial. It facilitates the transmetalation step by converting the boronic acid to a more nucleophilic boronate species. [5]* Solvent System : A biphasic solvent system like toluene/ethanol/water is effective. Toluene solubilizes the organic components, while the aqueous phase dissolves the base, and ethanol can act as a co-solvent to improve miscibility.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a complete picture.
Spectroscopic Characterization
The following data are representative of what would be expected for this structure, based on published data for analogous compounds. [4]
| Technique | Expected Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.20-7.50 (m, 8H, Ar-H), ~4.75 (s, 2H, -CH₂OH), ~2.40 (s, 3H, Ar-CH₃), ~1.60 (t, 1H, -OH). Note: The -OH proton is exchangeable and may be broad or not observed. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~142-138 (Ar-C quaternary), ~129-125 (Ar-CH), ~65 (-CH₂OH), ~21 (Ar-CH₃). The CDCl₃ solvent peak appears at δ 77.16 ppm. [6][7] |
| Mass Spec. (ESI) | Calculated for C₁₄H₁₄O [M+Na]⁺: 221.0937; Found: 221.0939. |
| IR (KBr) | ~3350 cm⁻¹ (O-H stretch, broad), ~3050 cm⁻¹ (Ar C-H stretch), ~1600, 1470 cm⁻¹ (Ar C=C stretch), ~1050 cm⁻¹ (C-O stretch). |
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC) : Purity should be assessed by reverse-phase HPLC. A C18 or Biphenyl stationary phase can be effective. [8]A typical method would involve a mobile phase gradient of acetonitrile and water with 0.1% formic acid, monitoring with a UV detector at ~254 nm. The final product should exhibit >98% purity.
Caption: General workflow for HPLC purity analysis.
Applications in Research and Development
Biphenyl methanol derivatives are valuable building blocks in several areas of chemical R&D.
-
Medicinal Chemistry : The biphenyl motif is a key structural component in many pharmaceuticals. [1]Its ability to adopt a twisted conformation allows it to interact with protein binding sites in a specific three-dimensional manner. This class of compounds, including isomers of the title molecule, has been investigated as intermediates for potent therapeutics, such as inhibitors of the PD-1/PD-L1 immune checkpoint pathway in cancer therapy. * Agrochemicals : Substituted biphenyl methanols are precursors to complex pesticides. For example, the related isomer 2-Methyl-3-biphenylmethanol is a known intermediate in the synthesis of Bifenthrin, a widely used insecticide. [9][10]* Materials Science : The rigid and electronically conjugated nature of the biphenyl core makes it a useful component in the synthesis of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and liquid crystals. [1]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.
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(3'-Methyl[1,1'-biphenyl]-3-yl)methanol. Oakwood Chemical. [Link]
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Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [Link]
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Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
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(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]
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(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol NMR analysis
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, from sample preparation to advanced 2D NMR correlation techniques. It serves as a practical and theoretical framework for characterizing complex aromatic systems, emphasizing a self-validating approach to spectral interpretation that ensures scientific integrity and confidence in the final structural assignment.
Introduction: The Molecule and the Method
This compound is a bi-aryl compound featuring two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a methyl group, and the other with a hydroxymethyl (benzylic alcohol) group. This substitution pattern presents a distinct challenge and opportunity for NMR analysis. While the structure may seem straightforward, confirming the precise connectivity—specifically, the 3 and 3' positions of the substituents and the biphenyl linkage—requires a multi-faceted NMR approach.
This guide will systematically deconstruct the molecule's NMR signature through a logical progression of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments. The core objective is not merely to assign peaks but to demonstrate how these experiments synergistically provide irrefutable proof of the molecule's constitution.
Caption: Structure of this compound with atom numbering.
Experimental Design and Rationale
A robust NMR analysis begins with meticulous sample preparation and a logically structured experimental workflow.
Sample Preparation: The Foundation of Quality Data
High-quality NMR spectra are contingent upon correctly prepared samples. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1][2]
Protocol: Preparing the NMR Sample
-
Analyte Quantity: Weigh 10-20 mg of this compound for ¹H NMR and initial 2D experiments. For a high-quality ¹³C spectrum, a more concentrated sample of 50-80 mg may be beneficial.[3]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice for this analyte due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small, clean vial before transferring it to the NMR tube.[1] This allows for gentle vortexing or warming to ensure complete dissolution.
-
Filtration & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube. This step removes any suspended microparticles that can interfere with magnetic field shimming.
-
Internal Standard: CDCl₃ often contains a trace amount of non-deuterated chloroform (CHCl₃), which gives a signal at δ 7.26 ppm that can be used for spectral calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).[3]
The NMR Analysis Workflow
The structural elucidation process follows a hierarchical approach, where each experiment builds upon the information provided by the last.
Caption: A systematic workflow for the complete NMR-based structural elucidation.
Analysis of 1D NMR Spectra
One-dimensional spectra provide the fundamental census of proton and carbon environments within the molecule.
¹H NMR Spectrum: Proton Inventory
The ¹H NMR spectrum gives us information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-Ar | 7.10 - 7.60 | Multiplet (m) | 8H | The 8 aromatic protons will reside in this region. The complex overlapping patterns are due to multiple ortho, meta, and para couplings. |
| H-7 | ~ 4.75 | Singlet (s) | 2H | Benzylic protons adjacent to an oxygen and an aromatic ring. Expected to be a singlet as there are no adjacent protons.[4][5] |
| H-O | 1.5 - 3.0 | Broad Singlet (br s) | 1H | The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is highly variable. |
| H-9 | ~ 2.41 | Singlet (s) | 3H | Aromatic methyl group protons. Similar to toluene, this signal appears as a sharp singlet.[6] |
¹³C NMR and DEPT Spectra: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[7]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are invisible.
-
DEPT-90: Only CH (methine) signals are visible.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Label | Predicted Shift (δ, ppm) | DEPT-135 | DEPT-90 | Rationale |
| C-1, C-1', C-3, C-3' | 138 - 142 | No Signal | No Signal | Quaternary carbons involved in the biphenyl linkage and substitution. |
| C-Ar (CH) | 124 - 130 | Positive | Positive | The 8 protonated aromatic (methine) carbons. |
| C-7 | ~ 65 | Negative | No Signal | The benzylic carbon, shifted downfield by the attached oxygen.[8] |
| C-9 | ~ 21.5 | Positive | No Signal | The methyl carbon.[6] |
Analysis of 2D NMR Spectra: Building the Connections
While 1D spectra provide the parts list, 2D spectra provide the assembly instructions, revealing how atoms are connected. Two-dimensional NMR resolves signals that would normally overlap in 1D spectra by spreading them across two frequency axes.[9][10]
COSY: Mapping ¹H-¹H Couplings
The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] For this molecule, COSY is essential for tracing the connectivity within each aromatic ring.
-
Expected Correlations: Cross-peaks will be observed between adjacent aromatic protons (e.g., H-4 and H-5; H-5 and H-6). This allows for the complete assignment of the two separate aromatic spin systems, even if their signals overlap in the 1D spectrum. No correlation is expected between protons on different rings or to the H-7 and H-9 singlets.
Caption: Diagram showing expected proton-proton couplings (dashed lines) in a COSY spectrum.
HSQC: Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D plot correlating each proton with the carbon atom to which it is directly attached (a one-bond correlation).[9][11] This is the most reliable way to assign the signals in the ¹³C spectrum.
-
Expected Correlations:
-
Each aromatic proton signal (δ 7.1-7.6) will show a cross-peak to its corresponding aromatic carbon signal (δ 124-130).
-
The benzylic proton singlet (H-7, δ ~4.75) will correlate to the benzylic carbon signal (C-7, δ ~65).
-
The methyl proton singlet (H-9, δ ~2.41) will correlate to the methyl carbon signal (C-9, δ ~21.5).
-
HMBC: Unveiling the Long-Range Framework
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[12][13] This allows us to connect the molecular fragments identified by COSY and HSQC.
-
Causality in Action: The HMBC experiment is the definitive step to confirm the substitution pattern and the biphenyl linkage.
Key Diagnostic HMBC Correlations:
-
Connecting the Rings: A correlation between a proton on one ring (e.g., H-2 or H-6) and the quaternary carbon of the other ring (C-1') is a ³J coupling that provides undeniable proof of the C1-C1' bond.
-
Positioning the -CH₂OH Group: The benzylic protons (H-7) will show correlations to the carbons two bonds away (C-3) and three bonds away (C-2, C-4). This locks the hydroxymethyl group to the C-3 position.
-
Positioning the -CH₃ Group: The methyl protons (H-9) will show correlations to the carbons two bonds away (C-3') and three bonds away (C-2', C-4'). This confirms the position of the methyl group at C-3'.
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(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol infrared spectroscopy
An In-depth Technical Guide to the Infrared Spectroscopy of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, offers a field-proven experimental protocol, and provides a detailed framework for spectral interpretation. Our approach is grounded in the principles of molecular physics and validated by established spectroscopic practices to ensure both accuracy and practical utility in a laboratory setting.
Introduction: Structural Elucidation via Vibrational Spectroscopy
This compound, with the molecular formula C₁₄H₁₄O, is a bi-aryl compound featuring a sophisticated arrangement of functional groups that contribute to its unique chemical properties.[1] The structure consists of a biphenyl core, substituted with a methyl group on one phenyl ring and a hydroxymethyl (benzyl alcohol) group on the other, both at the meta-positions.
Infrared spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state, resulting in an absorption band in the IR spectrum.[2] The frequency of this absorption is directly related to the bond strength and the masses of the connected atoms.[3] For a molecule as complex as this compound, the IR spectrum serves as a unique molecular "fingerprint," providing definitive evidence for its constituent functional groups and substitution patterns.
Theoretical Framework: Predicting the Vibrational Landscape
The infrared spectrum of this compound is a composite of the vibrational modes of its distinct structural components: the hydroxyl group, the aliphatic methyl and methylene groups, and the disubstituted aromatic biphenyl system. A thorough analysis requires dissecting the molecule into these components and predicting their characteristic absorptions.
The Hydroxyl (-OH) and Methylene (-CH₂-) Moiety
The primary alcohol group is the most conspicuous feature in the IR spectrum.
-
O-H Stretching: In a condensed phase (solid or liquid), the hydroxyl group participates in intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing its stretching vibration to appear as a strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.[3][4] The breadth of this peak is a direct consequence of the diverse population of hydrogen-bonded states within the sample.[5]
-
C-O Stretching: The stretching vibration of the C-O single bond in the primary alcohol is expected to produce a strong absorption in the 1300-1000 cm⁻¹ range.[6] This peak is often sharp and provides confirmatory evidence for the alcohol functionality.
-
Aliphatic C-H Stretching: The methylene (-CH₂) group adjacent to the oxygen atom, along with the methyl (-CH₃) group on the other ring, will exhibit C-H stretching vibrations. These typically appear as medium-to-strong absorptions just below 3000 cm⁻¹, generally in the 3000-2850 cm⁻¹ range.[7][8]
The Biphenyl Aromatic System
The substituted biphenyl core gives rise to a series of distinct and informative absorptions.
-
Aromatic C-H Stretching: The C-H bonds on the aromatic rings are stronger than their aliphatic counterparts. Consequently, their stretching vibrations absorb at a slightly higher frequency, appearing as multiple, weaker bands in the 3100-3000 cm⁻¹ region.[9][10] The presence of peaks both above and below 3000 cm⁻¹ is a classic diagnostic for molecules containing both aromatic and saturated C-H bonds.[9]
-
C=C In-Ring Stretching: The conjugated π-system of the aromatic rings results in characteristic C=C bond stretching vibrations. These manifest as a series of medium-to-strong absorptions in the 1620-1400 cm⁻¹ region.[8][11] Often, two distinct bands are observed around 1600 cm⁻¹ and 1475 cm⁻¹.[12]
-
Overtone and Combination Bands: The region from 2000-1650 cm⁻¹ often contains a pattern of weak but sharp absorption bands known as "benzene fingers."[9][13] These bands arise from overtone and combination vibrations of the fundamental C-H bending modes.[14][15] Their pattern is highly characteristic of the substitution on the aromatic rings and can be used to confirm the 1,3- (meta) substitution pattern.[16]
-
C-H Out-of-Plane (OOP) Bending: The most diagnostic vibrations for determining aromatic substitution patterns occur in the 900-675 cm⁻¹ region.[9] These strong absorptions are due to the out-of-plane bending of the ring C-H bonds. For a 1,3-disubstituted (meta) ring, two strong bands are typically expected: one near 780 cm⁻¹ and another near 690 cm⁻¹.[12][17] Since both rings in this compound are 1,3-disubstituted, a complex but characteristic pattern is anticipated in this region.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines the use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a modern and highly efficient method requiring minimal sample preparation.
Instrumentation and Materials
-
FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).
-
ATR Accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Sample of this compound.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmospheric CO₂ and H₂O) and the instrument's optical bench, creating a reference that will be automatically subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the this compound sample onto the center of the ATR crystal using a clean spatula. If the sample is a solid, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is paramount for achieving a high-quality spectrum.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Data Processing and Cleaning: After acquisition, perform an ATR correction (if the option is available and required for library matching) and a baseline correction to ensure the spectral baseline is flat. Clean the ATR crystal surface meticulously with isopropanol and a lint-free wipe, ensuring all sample residue is removed.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for FTIR-ATR analysis.
Spectral Interpretation and Data Summary
The interpretation of the resulting spectrum involves assigning the observed absorption bands to the specific vibrational modes predicted by the theoretical framework. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[18] While the functional group region allows for the identification of key moieties like -OH and C=C, the fingerprint region provides a holistic and unique pattern for the entire molecular structure.[19][20]
The following table summarizes the expected key absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Peak Shape |
| 3500 - 3200 | O-H Stretch (H-bonded) | Alcohol (-OH) | Strong | Broad |
| 3100 - 3000 | C-H Stretch | Aromatic (C=C-H) | Medium-Weak | Sharp |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Medium-Strong | Sharp |
| 2000 - 1650 | Overtone/Combination | Aromatic Ring | Weak | Sharp, Patterned |
| 1620 - 1585 | C=C In-Ring Stretch | Aromatic Ring | Medium-Strong | Sharp |
| 1500 - 1400 | C=C In-Ring Stretch | Aromatic Ring | Medium-Strong | Sharp |
| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium | Sharp |
| ~1375 | C-H Bend (Symmetric) | Methyl (-CH₃) | Medium | Sharp |
| 1300 - 1000 | C-O Stretch | Primary Alcohol | Strong | Sharp |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong | Sharp |
Conclusion
Infrared spectroscopy provides a powerful and definitive method for the structural verification of this compound. By systematically analyzing the spectrum, one can confirm the presence of the critical hydroxyl, methyl, and hydroxymethyl functional groups, as well as the disubstituted biphenyl core. The broad O-H stretch, the distinct aromatic and aliphatic C-H stretches, the C=C in-ring vibrations, and the highly diagnostic out-of-plane bending bands in the fingerprint region collectively create a unique spectral signature. The protocol and interpretive framework presented in this guide offer a robust system for achieving high-quality, reliable data essential for research, quality control, and drug development applications.
References
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). IR Stretching Frequencies - Structure Determination of Organic Compounds. Retrieved from [Link]
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Chemistry Student. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
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The Journal of Chemical Physics. (2002, August 22). Infrared spectroscopy of biphenyl under hydrostatic pressure. AIP Publishing. Retrieved from [Link]
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International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]
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SlidePlayer. (n.d.). Infrared (IR)Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). The Fingerprint Region. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol in Common Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol, a biphenyl methanol derivative of interest in medicinal chemistry. In the absence of extensive publicly available experimental solubility data for this specific compound, this guide establishes a robust framework for its systematic solubility assessment. We will delve into the theoretical considerations governing its solubility based on its structure, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and provide an estimated solubility profile based on data from structurally analogous compounds. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of biphenyl-containing compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Consequently, poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1] Insufficient solubility can lead to low and erratic bioavailability, hindering the translation of a potent molecule into a viable drug candidate.[2]
This compound, with its biphenyl core, is anticipated to be a lipophilic molecule. Understanding its solubility in a range of aqueous and organic solvents is therefore paramount for its progression in the drug discovery pipeline. This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | PubChem |
| Molecular Weight | 198.26 g/mol | PubChem |
| Calculated XLogP3 | 3.2 | PubChem |
| Appearance | White to off-white solid (predicted) | |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 1 | PubChem |
The calculated XLogP3 value of 3.2 is a strong indicator of the compound's lipophilic ("fat-loving") nature, suggesting a preference for non-polar, organic solvents over polar, aqueous media. The presence of a hydroxyl group (-OH) provides a site for hydrogen bonding, which may impart some solubility in polar protic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents have high dielectric constants and are capable of forming hydrogen bonds. The hydroxyl group of this compound can participate in hydrogen bonding with these solvents, which would contribute to its solubility. However, the large, non-polar biphenyl structure is expected to significantly limit its solubility in highly polar solvents like water.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. The hydrophobic biphenyl core of the target molecule will have favorable interactions with these solvents, leading to higher solubility.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents have intermediate polarity and cannot donate hydrogen bonds, but can act as hydrogen bond acceptors. They are often good "universal" solvents capable of dissolving a wide range of compounds.
Based on these principles, the solubility of this compound is expected to be low in water, moderate in polar protic solvents like alcohols, and high in non-polar and aprotic polar organic solvents.
Estimated Solubility Profile
Table of Estimated Solubility:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Very Low / Insoluble | The large hydrophobic biphenyl moiety dominates the molecule's properties. |
| Methanol | High | Sparingly Soluble to Soluble | The hydroxyl group allows for hydrogen bonding, but the non-polar core limits high solubility. |
| Ethanol | High | Sparingly Soluble to Soluble | Similar to methanol, with slightly better solubilizing power for non-polar compounds. |
| Isopropanol | Medium | Soluble | Lower polarity than methanol and ethanol, making it a better solvent for lipophilic compounds. |
| Acetone | Medium | Soluble | A good polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Medium | Sparingly Soluble to Soluble | A polar aprotic solvent, but may be less effective than acetone for this compound. |
| Dichloromethane (DCM) | Medium | Soluble | A common solvent for organic compounds with moderate polarity. |
| Toluene | Low | Freely Soluble | The aromatic nature of toluene will have strong favorable interactions with the biphenyl core. |
| Hexane | Low | Sparingly Soluble | A very non-polar solvent; solubility will depend on the crystal lattice energy of the solid. |
| Dimethyl Sulfoxide (DMSO) | High | Freely Soluble | A powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
Experimental Determination of Solubility
To obtain definitive solubility data, experimental determination is essential. The two most common and informative methods are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility assay.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the true measure of its solubility in a given solvent at a specific temperature.[6] It is considered the "gold standard" for solubility measurement.[7]
Experimental Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations is used for quantification.
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for the nephelometric kinetic solubility assay.
Conclusion
While direct experimental solubility data for this compound is currently limited, a comprehensive understanding of its physicochemical properties and the behavior of structurally related compounds allows for a reliable estimation of its solubility profile. The compound is predicted to be poorly soluble in aqueous media and highly soluble in non-polar organic solvents. For definitive quantitative data, the detailed experimental protocols for thermodynamic and kinetic solubility provided in this guide offer a robust framework for its characterization. The generation of such data is a critical step in the rational design of formulations and the successful advancement of this compound in the drug development process.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12564, 3-Methylbiphenyl. [Link]. Accessed January 11, 2026.
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Ou, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
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An In-depth Technical Guide to the Stability and Storage of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Introduction
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol is a biphenyl methanol derivative utilized as a key intermediate in the synthesis of various organic compounds, including pharmacologically active molecules and agricultural chemicals.[1][2] The integrity and purity of such intermediates are paramount to ensuring the quality, safety, and efficacy of the final product. A comprehensive understanding of the compound's stability profile is therefore not merely a matter of procedural compliance but a foundational requirement for robust process development and reliable research outcomes.
This technical guide provides an in-depth analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. It is designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries. By synthesizing fundamental chemical principles with industry-standard stability testing protocols, this document offers a practical framework for maintaining the long-term integrity of this important chemical intermediate.
Section 1: Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the first step in developing an effective stability and storage strategy. These properties dictate its reactivity, handling requirements, and appropriate analytical methodologies.
The biphenyl core imparts significant thermal stability and hydrophobicity, while the benzylic alcohol group is the primary site of chemical reactivity and potential degradation.[3][4]
| Property | Value | Source |
| IUPAC Name | [3-(3-methylphenyl)phenyl]methanol | PubChem[5] |
| CAS Number | 773872-41-6 | PubChem[5] |
| Molecular Formula | C₁₄H₁₄O | PubChem[5] |
| Molecular Weight | 198.26 g/mol | PubChem[5] |
| Physical Form | Solid (Typical for related biphenyl methanols) | Synthonix[6] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone.[3][4] | PubChem, Sigma-Aldrich |
| Topological Polar Surface Area | 20.2 Ų | PubChem[5] |
Section 2: Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily governed by the reactivity of the benzylic alcohol functional group. The biphenyl rings themselves are chemically robust and stable under most conditions.[4] The primary degradation pathway of concern is oxidation.
2.1 Oxidative Degradation The benzylic -CH₂OH group is susceptible to oxidation, which can occur under ambient conditions through exposure to atmospheric oxygen, especially when catalyzed by light, heat, or trace metal impurities. This process typically proceeds in two stages:
-
Oxidation to Aldehyde: The initial oxidation product is the corresponding aldehyde, (3'-Methyl-[1,1'-biphenyl]-3-yl)carbaldehyde.
-
Oxidation to Carboxylic Acid: Further oxidation of the aldehyde yields the carboxylic acid, 3'-Methyl-[1,1'-biphenyl]-3-carboxylic acid.
The presence of these degradation products can significantly impact reaction yields and introduce impurities into subsequent synthetic steps.
2.2 Photostability While specific photostability data for this exact molecule is not readily available, compounds with extensive aromatic systems can absorb UV radiation. This energy absorption can accelerate oxidative degradation. Therefore, protection from light, particularly UV light, is a critical precaution. The International Council for Harmonisation (ICH) provides specific guidelines (ICH Q1B) for photostability testing, which are essential for drug substances and products.[7]
2.3 Thermal Stability Biphenyl structures are known for their high thermal stability.[3] However, elevated temperatures can provide the activation energy needed to accelerate oxidation, especially over long storage periods. Accelerated stability studies, as outlined by ICH guidelines, typically involve temperatures such as 40°C to predict long-term stability.[8]
Section 3: Recommended Storage and Handling Protocols
Based on the stability profile, a multi-faceted approach to storage is required to preserve the integrity of this compound. The optimal conditions depend on the storage duration and the physical form of the material (solid vs. solution).
3.1 Short-Term Storage (Working Stock)
-
Solid Form: Store in a well-sealed, opaque container (e.g., amber glass vial) at ambient room temperature, away from direct sunlight and sources of heat.
-
In Solution: If used as a stock solution (e.g., in DMSO or ethanol), it should be stored in a tightly capped vial at 2-8°C to minimize solvent evaporation and slow potential degradation. For critical applications, daily preparation is ideal.
3.2 Long-Term Storage (Reference Standard / Bulk Material)
-
Temperature: For storage exceeding several weeks, maintain the solid material at -20°C.
-
Atmosphere: To rigorously prevent oxidation, the container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing.
-
Container: Use amber glass vials with airtight caps (e.g., PTFE-lined screw caps) to protect from light and moisture.
The following diagram outlines a decision-making workflow for selecting the appropriate storage conditions.
Caption: Decision workflow for storing this compound.
Section 4: Experimental Protocols for Stability Assessment
To empirically validate the stability profile and identify potential degradants, a forced degradation study is essential.[9] This involves subjecting the compound to stress conditions more severe than those it would typically encounter during storage.[10] These studies are critical for developing stability-indicating analytical methods.[11]
4.1 Protocol: Forced Degradation Study This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is a key requirement of regulatory bodies like the FDA and EMA.[9][10] The goal is to achieve 10-20% degradation of the active substance.[11]
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear HPLC vial. A control sample is prepared by mixing 1 mL of stock with 1 mL of HPLC-grade water.
-
Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Place the control sample (stock + water) in an oven at 80°C for 48 hours.
-
Photolytic Stress: Expose the control sample to a calibrated light source providing UV and visible light (as per ICH Q1B guidelines) for a specified duration. A parallel sample wrapped in aluminum foil serves as a dark control.[7]
-
-
Neutralization & Analysis:
-
After the incubation period, cool the vials to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples appropriately with the mobile phase.
-
Analyze all samples, including controls, by a validated stability-indicating HPLC method.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks (degradants). The peak purity of the parent compound should also be assessed.
The following diagram illustrates the experimental workflow for this study.
Caption: Experimental workflow for a forced degradation study.
Section 5: Analytical Methods for Stability Monitoring
A robust analytical method is required to separate the parent compound from any potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing. A reversed-phase method using a C18 column with a gradient elution (e.g., water/acetonitrile mobile phase) and UV detection is typically effective for biphenyl compounds. The method must be validated for specificity to ensure it is "stability-indicating."
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products observed during forced degradation studies.
Conclusion
The chemical integrity of this compound is critical for its successful use in research and manufacturing. The primary vulnerability of the molecule is the benzylic alcohol group, which is susceptible to oxidation. Adherence to proper storage and handling protocols—namely, protection from light, oxygen, and excessive heat—is essential for preserving its purity. Long-term storage should be at -20°C under an inert atmosphere in opaque containers.
Empirical validation through forced degradation studies, guided by ICH principles, is the definitive approach to understanding the compound's stability profile and developing robust, stability-indicating analytical methods. By implementing the strategies outlined in this guide, researchers and developers can ensure the quality and reliability of their work.
References
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
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European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]
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Luminati, A. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
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RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available at: [Link]
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Sciex. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
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Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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Synthonix. (2-Methyl-[1,1'-biphenyl]-3-yl)methanol Product Page. Available at: [Link]
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Vedantu. Is Biphenyl soluble in Methanol class 11 chemistry CBSE. Available at: [Link]
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Vertex AI Search. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Available at: [Link]
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Vertex AI Search. Q1A (R2) A deep dive in Stability Studies. Available at: [Link]
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Wypych, G. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This guide provides a comprehensive overview of the synthetic methodologies for preparing (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol, a valuable biphenyl derivative in medicinal chemistry and materials science. The document is structured to provide not only procedural steps but also the underlying scientific rationale for the selected synthetic routes, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Biphenyl Methanols
Biphenyl scaffolds are privileged structures in medicinal chemistry, imparting crucial conformational properties to drug candidates. The introduction of a hydroxymethyl group provides a key site for further functionalization or for acting as a hydrogen bond donor, influencing the molecule's interaction with biological targets. This compound, with its specific substitution pattern, offers a unique three-dimensional structure for probing and optimizing molecular interactions in drug discovery programs. This guide will focus on the most efficient and reliable methods for its synthesis.
Strategic Approaches to the Biphenyl Core
The cornerstone of synthesizing this compound lies in the efficient construction of the core biphenyl structure. Two primary retrosynthetic disconnections are considered:
-
Direct Aryl-Aryl Coupling: The most convergent approach involves the direct coupling of two functionalized benzene rings. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry standard for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials.[1][2]
-
Sequential Functionalization: An alternative, though often less direct, strategy involves forming the biphenyl ring system first and then introducing the methyl and methanol functionalities in subsequent steps.
This guide will primarily focus on the Suzuki-Miyaura coupling as the most robust and widely applicable method.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthesis of this compound involves the Suzuki-Miyaura coupling of (3-bromophenyl)methanol with 3-methylphenylboronic acid. This one-step approach directly assembles the target biphenyl structure with the required functionalities already in place.
Figure 1: Conceptual workflow of the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from a well-established procedure for a structurally analogous compound, (2-Methyl-[1,1'-biphenyl]-3-yl)methanol, and is expected to provide high yields for the target molecule.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (3-bromophenyl)methanol | 187.04 | 1.00 g | 5.35 |
| 3-methylphenylboronic acid | 135.96 | 1.45 g | 10.7 |
| Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) | 816.64 | 43.7 mg | 0.0535 |
| 2M Aqueous Sodium Carbonate (Na₂CO₃) | 105.99 | 10.7 mL | 21.4 |
| Toluene | - | 20 mL | - |
| Ethanol | - | 7 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-bromophenyl)methanol (1.00 g, 5.35 mmol), 3-methylphenylboronic acid (1.45 g, 10.7 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (43.7 mg, 0.0535 mmol).
-
Add toluene (20 mL) and ethanol (7 mL) to the flask.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the 2M aqueous sodium carbonate solution (10.7 mL) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 3 hours under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and wash with a saturated sodium chloride (brine) solution (50 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Expected Outcome:
Based on analogous reactions, a high yield (typically >90%) of the pure product is expected.[3] The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Alternative Synthetic Route: A Two-Step Approach
An alternative strategy involves the synthesis of an intermediate, 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, followed by its reduction to the target alcohol. This approach can be advantageous if the corresponding aldehyde is more readily available or if the direct coupling with (3-bromophenyl)methanol proves to be low-yielding due to potential catalyst inhibition by the hydroxyl group.
Figure 2: Workflow for the two-step synthesis of this compound.
Step 1: Synthesis of 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde
The Suzuki-Miyaura coupling is performed as described in the primary route, substituting (3-bromophenyl)methanol with 3-bromobenzaldehyde.
Step 2: Reduction of 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde | 196.24 |
| Sodium borohydride (NaBH₄) | 37.83 |
| Methanol | - |
| Dichloromethane | - |
Procedure:
-
Dissolve 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Causality in Experimental Choices
-
Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and stability. The dppf ligand facilitates the reductive elimination step, leading to higher yields.
-
Base: An aqueous solution of a mild base like sodium carbonate is sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.
-
Solvent System: A biphasic solvent system of toluene and water, often with a co-solvent like ethanol to improve solubility, is standard for Suzuki-Miyaura reactions. Toluene is the primary organic solvent, while water is necessary to dissolve the inorganic base.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for the reduction step without affecting the aromatic rings.
Conclusion
The synthesis of this compound is most efficiently achieved via a one-step Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild reaction conditions, and operational simplicity. The alternative two-step route provides a reliable backup strategy. The protocols detailed in this guide are based on well-established chemical principles and analogous transformations, providing a solid foundation for the successful synthesis of this important biphenyl derivative.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]
-
PrepChem. Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. [Link][6]
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Google Patents. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol. [7]
-
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-
Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki–Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron. 2002 , 58 (48), 9633-9695. [Link]
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An In-depth Technical Guide to (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol: Synthesis, Properties, and Potential Applications
Foreword: Navigating the Landscape of Biphenyl Methanols
The biphenyl methanol scaffold is a cornerstone in modern medicinal chemistry and materials science. Its rigid, yet tunable, structure provides a versatile platform for the development of novel therapeutic agents and functional materials. Within this broad class of compounds, (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol emerges as a molecule of interest, not for a widely documented history of discovery, but for its representative structure that embodies the synthetic challenges and potential applications inherent to its class. This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and potential utility in drug discovery and development. While a specific, named discovery of this particular isomer is not prominent in the scientific literature, its existence as a research chemical and potential intermediate underscores the importance of understanding its chemistry.[1][2]
Physicochemical Properties and Structural Elucidation
This compound, with the CAS number 773872-41-6, is a biphenyl derivative characterized by a methyl group on one phenyl ring and a hydroxymethyl group on the other, both at the meta-position.[3] This seemingly simple substitution pattern gives rise to specific physicochemical properties that influence its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | PubChem[3] |
| Molecular Weight | 198.26 g/mol | PubChem[3] |
| IUPAC Name | [3-(3-methylphenyl)phenyl]methanol | PubChem[3] |
| CAS Number | 773872-41-6 | PubChem[3] |
The presence of the methyl group introduces lipophilicity and can influence the molecule's conformation by creating steric hindrance, which in turn can affect its interaction with biological targets. The hydroxyl group provides a site for hydrogen bonding and further chemical modification.
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of unsymmetrical biphenyls like this compound is a classic challenge in organic chemistry. Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the gold standard for constructing the biphenyl core with high efficiency and functional group tolerance. A plausible and efficient synthetic route would involve the palladium-catalyzed cross-coupling of a suitably protected 3-bromobenzyl alcohol with 3-tolylboronic acid.
Caption: Retrosynthetic analysis and proposed synthetic pathway for this compound.
Detailed Experimental Protocol: A Hypothetical Suzuki-Miyaura Coupling Approach
The following protocol is a detailed, self-validating system for the synthesis of this compound based on well-established Suzuki-Miyaura coupling conditions. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
3-Bromobenzyl alcohol
-
3-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzyl alcohol (1.0 eq.), 3-tolylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Rationale: A flame-dried flask ensures anhydrous conditions, which are crucial for the stability of the catalyst and reactants. The slight excess of the boronic acid drives the reaction to completion. Palladium(II) acetate is the catalyst precursor, and triphenylphosphine acts as a ligand to stabilize the active palladium(0) species.
-
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed 3:1 mixture of toluene and ethanol (to dissolve the reactants) and a 2M aqueous solution of potassium carbonate (2.0 eq.).
-
Rationale: An inert atmosphere prevents the oxidation of the palladium catalyst. Degassed solvents are used to minimize dissolved oxygen which can also deactivate the catalyst. Potassium carbonate is the base required to activate the boronic acid for transmetalation to the palladium center.
-
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Rationale: Heating accelerates the reaction rate. TLC is used to monitor the consumption of the starting materials and the formation of the product.
-
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and saturated brine solution.
-
Rationale: The workup procedure is designed to remove the inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Rationale: Drying with magnesium sulfate removes residual water. Concentration under reduced pressure removes the volatile solvents. Flash column chromatography is a standard technique for purifying organic compounds based on their polarity.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Step-by-step workflow for the synthesis of this compound.
Potential Applications in Drug Development
Potential Therapeutic Areas:
-
Oncology: Many biphenyl-containing molecules exhibit anticancer properties by targeting various signaling pathways.
-
Inflammation: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antihypertensive Agents: Angiotensin II receptor blockers frequently incorporate a biphenyl core.
The introduction of a methyl group can have profound effects on the pharmacological profile of a molecule. This "magic methyl" effect can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties. The hydroxymethyl group offers a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester to fine-tune the molecule's properties.
Future Directions and Conclusion
This compound, while not a compound of major historical note, serves as an excellent case study for the synthesis and potential applications of substituted biphenyl methanols. The synthetic strategies outlined in this guide are robust and adaptable for the preparation of a wide array of analogs. Future research could focus on the systematic biological evaluation of this and related compounds to uncover novel therapeutic activities. The exploration of its potential as a synthon for more complex molecules in materials science also presents an interesting avenue for investigation.
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role of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol in organic chemistry
An In-depth Technical Guide to the Role of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol in Organic Chemistry
Authored by a Senior Application Scientist
Abstract
This compound, a substituted biphenyl alcohol, represents a pivotal structural motif in modern organic chemistry. The biphenyl scaffold is a privileged core structure in numerous functional molecules, from life-saving pharmaceuticals to advanced materials.[1] This guide elucidates the synthesis, chemical properties, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will explore its role as a versatile synthetic intermediate, the strategic importance of its constituent functional groups, and its application in constructing complex molecular architectures for medicinal chemistry and materials science.
Introduction: The Biphenyl Methanol Scaffold
The biphenyl framework, consisting of two interconnected phenyl rings, is a cornerstone of synthetic chemistry.[1] When functionalized with a hydroxymethyl (-CH₂OH) group and a methyl (-CH₃) group, as in this compound, the resulting molecule becomes a highly versatile building block. Its structure combines the rigidity and unique electronic properties of the biphenyl core with the reactive potential of a primary alcohol.
The strategic placement of the methyl group is of particular significance. In medicinal chemistry, the introduction of a methyl group—often termed the "magic methyl" effect—can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties.[2][3] It can modulate binding affinity, improve metabolic stability, and alter solubility, making it a key tool for lead optimization.[3] This guide will delve into the synthetic pathways to access this valuable intermediate and its subsequent applications, underscoring its importance in contemporary research and development.
Synthesis and Mechanistic Considerations
The construction of unsymmetrical biaryls like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, predominantly the Suzuki-Miyaura coupling.[4][5][6] This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and can often be performed in aqueous conditions, making it a staple in both academic and industrial laboratories.[4]
The synthesis can be logically approached in two main stages: formation of the biphenyl core followed by modification or installation of the methanol functionality.
Core Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[6][7] For this compound, a logical disconnection points to two primary precursor pairs:
-
(Route A): (3-formylphenyl)boronic acid and 1-bromo-3-methylbenzene.
-
(Route B): 3-bromobenzaldehyde and (3-methylphenyl)boronic acid.
The catalytic cycle, a cornerstone of this reaction, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
Detailed Experimental Protocol: Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde)
This protocol is adapted from established methodologies for Suzuki couplings.[5][8]
Materials:
-
(3-Methylphenyl)boronic acid
-
3-Bromobenzaldehyde
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask equipped with a condenser and magnetic stirrer, add 3-bromobenzaldehyde (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.025 eq).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add toluene (5 volumes) and ethanol (1.5 volumes) to the flask.
-
To the stirring mixture, add 2M aqueous sodium carbonate solution (5 volumes).
-
Heat the reaction mixture to 80-85°C and maintain for 3-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).[5][8]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated NaCl solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield (3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde).
Reduction to the Target Alcohol
With the biphenyl aldehyde in hand, the final step is the reduction of the carbonyl group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity for aldehydes and ketones and its operational simplicity.[4]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
(3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Dissolve the (3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde) (1.0 eq) in methanol in an Erlenmeyer flask.
-
In a separate beaker, dissolve sodium borohydride (1.2 eq) in a small amount of cold water.
-
Cool the methanol solution in an ice bath and add the NaBH₄ solution dropwise over 5-10 minutes.[4]
-
Stir the reaction mixture at room temperature for 20-30 minutes after the addition is complete.
-
Carefully quench the reaction by pouring it into a beaker containing cold water and 1M HCl to neutralize excess borohydride.[4]
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization or chromatography if necessary.
Synthetic Workflow Diagram
Caption: Relationship between structure, reactivity, and applications.
Conclusion
This compound is more than a simple organic molecule; it is a strategic building block that bridges fundamental synthesis with high-value applications. Its efficient preparation via Suzuki-Miyaura coupling makes it readily accessible. The combination of the privileged biphenyl scaffold, a reactive hydroxyl handle, and a strategically placed methyl group provides chemists with a powerful tool for innovation. For professionals in drug discovery, it offers a validated starting point for developing novel therapeutics, particularly in the exciting field of cancer immunotherapy. For materials scientists, it provides a modifiable core for creating next-generation functional materials. As synthetic methodologies continue to advance, the role and importance of versatile intermediates like this compound will undoubtedly continue to grow.
References
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This compound | C14H14O. (2005). PubChem. Retrieved from [Link]
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Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. (n.d.). PrepChem.com. Retrieved from [Link]
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- 3-(Biphenyl)
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(3'-Methyl[1,1'-biphenyl]-3-yl)methanol. (n.d.). Oakwood Chemical. Retrieved from [Link]
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Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. (2023). ResearchGate. Retrieved from [Link]
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Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (n.d.). PubMed Central. Retrieved from [Link]
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1,1'-Biphenyl, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. Retrieved from [Link]
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The use of methanol as a C1 building block. (2024). Springer Nature Research Communities. Retrieved from [Link]
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[1,1'-Biphenyl]-3-methanol, 2-methyl-. (n.d.). PubChem. Retrieved from [Link]
- Pharmacological applications of azomethine derivatives in the therapy of different diseases. (2025). Springer.
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(3-Methylene-2,3-dihydronaphtho[2,3-b]d[4][9]ioxin-2-yl)methanol. (n.d.). MDPI.
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Phenyl and Biphenyl Molecular Metaphors in Drug Design. (n.d.). Baruch S. Blumberg Institute. Retrieved from [Link]
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Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved from [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
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[Application of methyl in drug design]. (2013). PubMed. Retrieved from [Link]
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Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PMC - NIH. Retrieved from [Link]
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Triphenylmethanol. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024). Arabian Journal of Chemistry.
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(2'-Methyl(1,1'-biphenyl)-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]
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The Chemical Synthesis Landscape: Applications of 2-Methyl-3-biphenylmethanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be... (2023). Pearson. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol via Grignard Reaction
Introduction
The biphenyl methanol scaffold is a privileged structural motif in medicinal chemistry and materials science, frequently serving as a key intermediate in the synthesis of complex molecular architectures. (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol, in particular, represents a valuable building block for the development of novel pharmaceuticals and functional organic materials. Its synthesis via the Grignard reaction offers a robust and versatile approach to constructing the core biphenyl framework while simultaneously introducing a versatile hydroxyl functional group.
This technical guide provides a comprehensive overview of the synthesis of this compound utilizing the Grignard reaction. The narrative will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and address critical aspects of safety, troubleshooting, and purification. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded guide for the laboratory-scale synthesis of this important biphenyl methanol derivative.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a two-step process. First, the Grignard reagent, 3-methylphenylmagnesium bromide, is prepared from the reaction of 3-bromotoluene with magnesium metal in an anhydrous ethereal solvent. Subsequently, this organometallic reagent undergoes a nucleophilic addition to the carbonyl carbon of 3-bromobenzaldehyde, forming a magnesium alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the final product, this compound.
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and strongly basic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond[1][2].
Sources
Application Notes and Protocols for the Esterification of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol in Insecticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Biphenylmethyl Esters in Modern Insecticides
The quest for potent and selective insecticides is a continuous endeavor in agrochemical research. Among the various classes of insecticides, synthetic pyrethroids have established a prominent position due to their high insecticidal efficacy, relatively low mammalian toxicity, and biodegradability.[1][2][3][4] The core structure of many successful pyrethroids consists of an ester linkage between a specific carboxylic acid, often a cyclopropanecarboxylic acid derivative, and an alcohol moiety. The nature of this alcohol component is a critical determinant of the insecticide's biological activity and physical properties.
This document provides a comprehensive guide to the esterification of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol, a key intermediate in the synthesis of novel pyrethroid insecticides. The biphenylmethanol scaffold is a well-established constituent of potent insecticides, with the commercial product bifenthrin serving as a prime example.[5] Bifenthrin is the ester of (2-methyl-[1,1'-biphenyl]-3-yl)methanol and 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid. By analogy, the esterification of this compound with suitable insecticidal acids is a promising avenue for the development of new active ingredients with potentially enhanced or modified insecticidal profiles.
These application notes will detail the synthetic protocols for this esterification, delve into the rationale behind the experimental design, and discuss the anticipated structure-activity relationships that govern the insecticidal potency of the resulting biphenylmethyl esters.
Synthetic Strategy: The Esterification Pathway
The primary transformation discussed herein is the formation of an ester bond between this compound and a suitable insecticidal carboxylic acid, typically activated as an acyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous pyrethroid insecticides, such as bifenthrin.[6][7] Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines.
Protocol 1: Synthesis of this compound
Prior to the esterification, the synthesis of the starting alcohol is a necessary prerequisite. A common and effective method is the Suzuki coupling reaction.[8][9]
Materials:
-
3-Bromo-benzyl alcohol
-
(3-Methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-benzyl alcohol (1.0 eq) and (3-methylphenyl)boronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Esterification with an Insecticidal Acyl Chloride
This protocol describes the esterification of this compound with a generic insecticidal acyl chloride (R-COCl). A prominent example of such an acyl chloride is cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride.
Materials:
-
This compound
-
Insecticidal acyl chloride (e.g., cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride) (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 15-20°C in an ice-water bath.
-
Slowly add the insecticidal acyl chloride (1.05 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature between 15-25°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure insecticidal ester.
Structure-Activity Relationship (SAR) and Expected Insecticidal Activity
The insecticidal potency of pyrethroids is intricately linked to their three-dimensional structure.[10] The biphenylmethyl alcohol moiety plays a crucial role in the binding of the insecticide to its target site, the voltage-gated sodium channels in the nervous system of insects.[1] The interaction with the target site leads to prolonged opening of the sodium channels, causing paralysis and eventual death of the insect.
The substitution pattern on the biphenyl ring significantly influences the insecticidal activity. For instance, the methyl group at the 3'-position in the target molecule, by analogy to the 2-methyl group in bifenthrin, is expected to contribute favorably to the overall insecticidal potency. It is hypothesized that this substituent helps to lock the molecule into a specific conformation that enhances its binding affinity to the sodium channel.
The choice of the carboxylic acid component is equally critical. Esters derived from potent cyclopropanecarboxylic acids, such as the one used in the synthesis of bifenthrin, are anticipated to exhibit broad-spectrum insecticidal activity.
Table 1: Comparative Insecticidal Activity of Bifenthrin (a structural analog)
| Pest Species | LC₅₀ (ppm) | Reference |
| Holotrichia consanguinea (beetles) | 0.08 | [11] |
| Callosobruchus chinensis L. | 56.45 (after 72 hours) | [12] |
| Daphnia magna (aquatic invertebrate) | 0.0016 | [13] |
| Ceriodaphnia dubia (aquatic invertebrate) | 0.00007 | [13] |
The data for bifenthrin in Table 1 suggests that esters of this compound are likely to be highly toxic to a range of insect pests. However, it is also important to note the high toxicity of bifenthrin to aquatic invertebrates, a characteristic common to many pyrethroids.[13] Ecotoxicological profiling of any new analogue is therefore a critical aspect of its development.
Conclusion
The esterification of this compound represents a viable and promising route for the synthesis of novel pyrethroid insecticides. The protocols outlined in this document, based on established synthetic methodologies, provide a solid foundation for researchers to explore this chemical space. The structural analogy to highly active commercial insecticides like bifenthrin suggests that the resulting esters will likely possess significant insecticidal properties. Further investigation into the synthesis and biological evaluation of a library of such esters could lead to the discovery of new insect control agents with improved efficacy, selectivity, or environmental profiles.
References
- Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2005). Isomer Selectivity in Aquatic Toxicology and Biodegradation of Bifenthrin and Permethrin. Environmental Toxicology and Chemistry, 24(8), 1861–1867.
-
National Center for Biotechnology Information (n.d.). Bifenthrin. PubChem Compound Database. Retrieved from [Link]
- The Pharma Innovation Journal. (2022). Petri-plate bioassay to estimate the toxicity of synthetic pyrethroid insecticide bifenthrin against Callosobruchus chinensis L.
- Google Patents. (2015). Method for producing bifenthrin with clean synthesizing process. CN104628569A.
- Google Patents. (2013). Method for preparing bifenthrin. CN103319345A.
-
Wikipedia. (n.d.). Bifenthrin. Retrieved from [Link]
- Journal of Entomology and Zoology Studies. (2020). Intrinsic toxicity evaluation of some newer insecticides against beetles of Holotrichia consanguinea Blanch. through. Journal of Entomology and Zoology Studies, 8(6), 1339-1342.
- National Pesticide Information Center. (2010). Bifenthrin Technical Fact Sheet.
-
PrepChem.com. (n.d.). Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link]
- Coats, J. R. (1990). Mechanisms of Toxic Action and Structure-Activity Relationships for Organochlorine and Synthetic Pyrethroid Insecticides. Environmental Health Perspectives, 87, 255–262.
-
Oakwood Chemical. (n.d.). (3'-Methyl[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link]
- ResearchGate. (2022). Insecticidal Activity, Toxicity, Resistance and Metabolism of Pyrethroids: a Review.
- Soderlund, D. M., & Knipple, D. C. (2003). The molecular biology of knockdown resistance to pyrethroid insecticides. Insect Biochemistry and Molecular Biology, 33(6), 563-577.
- Google Patents. (2012). Preparation method of 2-methyl-3-biphenylmethanol. CN102603485A.
- Asian Publication Corporation. (2012). Synthesis and Characterization of Chrysanthemic Acid Esters. Asian Journal of Chemistry, 24(7), 2881-2883.
-
Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Retrieved from [Link]
- Elliott, M., Janes, N. F., & Potter, C. (1978). The future of pyrethroids in insect control. Annual review of entomology, 23, 443-469.
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Leveraging (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol in the Synthesis of Novel Pyrethroid Agrochemicals
An Application Note and Synthetic Protocol for Researchers
Introduction
The biphenyl scaffold is a cornerstone in the design and development of a diverse array of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its rigid, yet conformationally flexible, structure allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. Within the agrochemical sector, biphenyl derivatives have been instrumental in the creation of potent insecticides and fungicides.[4][5][6] (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol emerges as a particularly valuable starting material, offering a unique substitution pattern that can be exploited to fine-tune the biological activity and physicochemical properties of the final product. The presence of the methyl group on one phenyl ring and the hydroxymethyl group on the other provides distinct points for chemical modification, enabling the exploration of a wider chemical space for novel active ingredients.
This document provides a comprehensive guide for the application of this compound in the synthesis of a novel pyrethroid insecticide. Pyrethroids are a major class of insecticides that act as potent modulators of voltage-gated sodium channels in insects, leading to paralysis and death. The protocol detailed below outlines the esterification of this compound with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride, a common acid moiety in commercial pyrethroids.
Logical Synthesis Pathway
The synthesis of the target pyrethroid ester from this compound is a straightforward esterification reaction. The workflow is designed for efficiency and scalability in a research laboratory setting.
Caption: Synthetic workflow for the preparation of a novel pyrethroid ester.
Protocol: Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
This protocol details the synthesis of a novel pyrethroid insecticide via the esterification of this compound.
Materials and Reagents
-
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
Pyridine, anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (2% aqueous solution)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 g, 5.04 mmol) and anhydrous pyridine (0.44 mL, 5.54 mmol) in 30 mL of anhydrous toluene.
-
Rationale: Toluene is an excellent solvent for this reaction as it is inert and has a suitable boiling point for reflux. Pyridine acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride.
-
-
Addition of Acid Chloride: Heat the solution to reflux under a nitrogen atmosphere. In a separate dropping funnel, dissolve 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.26 g, 5.54 mmol) in 10 mL of anhydrous toluene. Add this solution dropwise to the refluxing mixture over a period of 15 minutes.
-
Rationale: Dropwise addition helps to control the exothermic reaction and prevent side product formation.
-
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.
-
Rationale: Refluxing provides the necessary activation energy for the reaction to proceed to completion. TLC allows for a qualitative assessment of the consumption of the starting material.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash successively with 20 mL of 2% aqueous hydrochloric acid, 20 mL of water, 20 mL of 5% aqueous sodium bicarbonate, and 20 mL of brine.
-
Rationale: The acid wash removes excess pyridine. The bicarbonate wash removes any unreacted acid chloride that may have hydrolyzed. The final water and brine washes remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Rationale: Removal of all water is essential before solvent evaporation to prevent hydrolysis of the ester product.
-
-
Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate (from 98:2 to 90:10). Combine the fractions containing the pure product and evaporate the solvent to obtain the final product, (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, as a viscous oil.
-
Rationale: Column chromatography is a standard method for purifying organic compounds. The choice of eluent is critical for achieving good separation of the product from any remaining starting materials or byproducts.
-
Data Summary
| Parameter | Expected Value |
| Theoretical Yield | ~2.0 g |
| Appearance | Viscous, pale yellow oil |
| Purity (by HPLC) | >95% |
| Molecular Formula | C22H22Cl2O2 |
| Molecular Weight | 401.32 g/mol |
Characterization
The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Agrochemical Applications and Mode of Action
The synthesized (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate is a novel pyrethroid insecticide. Based on its structural similarity to other commercial pyrethroids, it is expected to exhibit a broad spectrum of insecticidal activity.[5][6]
Mode of Action
Pyrethroids target the voltage-gated sodium channels in the nervous system of insects. They bind to the open state of the channel, preventing its closure and leading to a persistent influx of sodium ions. This causes hyperexcitation of the nerve cells, resulting in paralysis and eventual death of the insect. The specific substitution pattern of this novel pyrethroid, particularly the 3'-methyl group on the biphenyl moiety, may influence its binding affinity to the sodium channel and its metabolic stability, potentially leading to enhanced efficacy or a modified spectrum of activity.
Potential Applications
This novel insecticide could be formulated into various agrochemical preparations, such as emulsifiable concentrates, wettable powders, or granules, for application against a wide range of chewing and sucking insect pests in crops such as cotton, cereals, fruits, and vegetables.[9] Further research would be required to determine its specific efficacy, crop safety, and environmental profile.
Chemical Reaction Diagram
Caption: Esterification of this compound. (Note: A placeholder image is used for the acid chloride as a direct link was not available).
Conclusion
This compound is a versatile building block for the synthesis of novel agrochemicals. The protocol provided herein demonstrates a practical and efficient method for its incorporation into a pyrethroid scaffold, highlighting its potential for the discovery of new and effective insect control agents. The unique substitution pattern of this starting material offers exciting opportunities for the development of next-generation crop protection solutions.
References
- ACS Omega. (2025, May 16). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation.
- PubChem. * this compound*.
- RSC Publishing. (2023, June 16).
- Google Patents. CN105198707A - 4-biphenyl methanol synthetic method.
- Google Patents. CA1123453A - [1,1'-biphenyl]-3-ylmethyl 3-(2,2-dihaloethenyl)- 2,2-dimethylcyclopropanecarboxylates, agricultural compositions and methods of use and manufacture.
- Google Patents. EP0143152A2 - Insecticidal (1,1'-biphenyl)-3-ylmethyl esters, their production and use and compositions containing them.
- ScienceDirect.
- ResearchGate. (PDF)
- European Patent Office. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES.
- Oakwood Chemical. (3'-Methyl[1,1'-biphenyl]-3-yl)methanol.
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The Strategic Application of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol in Pharmaceutical Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the biphenyl moiety stands as a quintessential privileged scaffold, appearing in numerous approved therapeutics. Its rigid, yet conformationally adaptable nature provides an ideal framework for orienting functional groups to interact with biological targets. When further functionalized, as in the case of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol , this building block offers a trifecta of desirable attributes for drug design: a well-defined three-dimensional structure, a reactive hydroxyl group for diverse chemical modifications, and a strategically placed methyl group for fine-tuning pharmacokinetic and pharmacodynamic properties.
This technical guide delves into the multifaceted applications of this compound as a pivotal intermediate in pharmaceutical research and development. We will explore its synthesis, key chemical transformations, and the underlying rationale for its incorporation into complex bioactive molecules, supported by detailed protocols and mechanistic insights.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| XLogP3 | 3.2 | [1] |
| CAS Number | 773872-41-6 | [1] |
The Rationale for Use in Drug Discovery: The "Magic Methyl" and Biphenyl Advantage
The strategic placement of the methyl group at the 3'-position is not arbitrary. In drug discovery, the addition of a methyl group, often termed the "magic methyl" effect, can profoundly influence a molecule's biological profile.[2] This seemingly minor modification can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, a methyl group can increase the half-life of a drug.
-
Improve Potency and Selectivity: The methyl group can induce a conformational lock, forcing the biphenyl rings into a specific dihedral angle that is optimal for binding to a target protein. This can lead to a significant increase in potency and selectivity for the desired target over off-targets.
-
Increase Lipophilicity: The added methyl group can enhance membrane permeability and oral bioavailability.
The biphenyl scaffold itself is a cornerstone in the design of numerous classes of drugs, including angiotensin II receptor antagonists and kinase inhibitors.[3][4][5] Its ability to present substituents in a well-defined spatial arrangement is key to its success.
Synthesis of the Building Block: A Suzuki-Miyaura Approach
The most convergent and widely applicable method for synthesizing this compound and its analogs is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8][9][10] This reaction forms the crucial carbon-carbon bond between the two phenyl rings.
Caption: Suzuki-Miyaura synthesis of the target building block.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl halides with arylboronic acids.[6][11]
Materials:
-
3-Bromobenzyl alcohol
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzyl alcohol (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of toluene and water (sufficient to make a 0.2 M solution with respect to the 3-bromobenzyl alcohol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Application in Pharmaceutical Synthesis: Derivatization of the Hydroxyl Group
The true utility of this compound lies in the reactivity of its benzylic alcohol, which serves as a handle for introducing a wide array of functional groups and linking to other molecular fragments. The most common transformations are etherification and esterification.
Caption: Key derivatization pathways for the building block.
Protocol 2: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions.[12][13]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Dilute the mixture with diethyl ether and water. Separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ether by column chromatography.
Protocol 3: Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[14][15][16][17][18]
Materials:
-
This compound
-
Carboxylic acid of interest
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Case Study: The Role in Telmisartan Synthesis
This compound is structurally related to a key intermediate in the synthesis of Telmisartan, a potent and selective angiotensin II type 1 (AT₁) receptor antagonist used for the treatment of hypertension.[3][4][5][19] In many reported syntheses of Telmisartan, a 4'-(hydroxymethyl)biphenyl derivative is alkylated with the benzimidazole core of the molecule. The methyl group on the biphenyl moiety in Telmisartan is at the 4-position of the benzimidazole-containing ring, not the other phenyl ring as in our title compound. However, the synthetic strategies employed are highly relevant and demonstrate the utility of biphenyl methanol scaffolds in building complex drug molecules.[3][20]
Emerging Applications in Oncology and Beyond
The biphenyl scaffold is a common feature in a growing number of kinase inhibitors, which are a major class of anticancer drugs.[21] The ability of the biphenyl unit to span the ATP-binding pocket and make key interactions with the hinge region of the kinase is well-documented. The hydroxyl group of this compound can be used to introduce solubilizing groups or moieties that can form hydrogen bonds with the kinase, while the 3'-methyl group can be used to probe for hydrophobic pockets and enhance selectivity.
Furthermore, biphenyl derivatives are being investigated for a wide range of other therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents. The versatility of this compound as a building block makes it a valuable tool for the synthesis of libraries of compounds for screening in these and other disease areas.
Conclusion
This compound is a strategically designed building block that offers significant advantages in pharmaceutical research. Its synthesis is readily achievable via robust cross-coupling methodologies, and its functional handle allows for a wide range of chemical modifications. The inherent properties of the methyl-substituted biphenyl scaffold provide a solid foundation for the development of potent, selective, and metabolically stable drug candidates. As the demand for novel therapeutics continues to grow, the judicious use of such well-designed building blocks will be paramount in accelerating the drug discovery process.
References
- A New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Indian Journal of Chemistry - Section B.
- Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan Journal of Chemistry.
- An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. RSC Advances.
- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem.
- Lab5 procedure esterific
- Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia. Chemistry & Medicinal Chemistry.
- TELMISARTAN PART 2/3. New Drug Approvals.
- Process for the preparation of kinase inhibitors and intermediates thereof.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- United States Patent.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- B-Alkyl Suzuki Couplings. Macmillan Group Meeting.
- Organoboron coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry.
- Process for the preparation of carboxylic acid methyl esters.
- United States Patent.
- Aryl ether synthesis by etherification (alkyl
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Patent Application Publication.
- United States Patent.
- Method of selective esterification.
- Preparation method of 2-methyl-3-biphenylmethanol.
- Ether synthesis by etherification (alkyl
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances.
- This compound. PubChem.
- Compositions and methods for generating a persisting population of T cells useful for the treatment of cancer.
- Synthesis procedure for biphenylimidazolyl-(1)-phenylmethane and related compounds.
- Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Molecules.
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Application Note & Protocol: A Robust Two-Step Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Abstract
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol is a valuable biphenyl derivative that serves as a key structural motif and building block in the development of pharmaceuticals and advanced functional materials.[1][2] This application note provides a comprehensive, field-proven protocol for its synthesis, designed for researchers in organic chemistry and drug development. The described methodology follows a robust and efficient two-step pathway: (1) a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by (2) a selective reduction of the resulting aldehyde to the target primary alcohol. This guide emphasizes the rationale behind experimental choices, offers detailed step-by-step instructions, and includes troubleshooting insights to ensure reliable and reproducible outcomes.
Introduction: Synthetic Strategy and Rationale
The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry.[3] The Suzuki-Miyaura cross-coupling reaction is preeminent among methods for C-C bond formation due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[3][4][5]
Our synthetic strategy for this compound leverages these advantages. The synthesis is logically divided into two primary stages:
-
Formation of the Biphenyl Core: We will first construct the biphenyl skeleton via a Suzuki coupling between 3-bromobenzaldehyde and (3-methylphenyl)boronic acid . This directly yields the key intermediate, 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde . The presence of the aldehyde is well-tolerated by the palladium catalyst system, obviating the need for protection-deprotection steps that would otherwise complicate the synthesis.[3][6]
-
Reduction to the Target Alcohol: The intermediate aldehyde is then selectively reduced to the primary alcohol, this compound. For this transformation, we employ sodium borohydride (NaBH₄) , a mild and safe reducing agent that exhibits high chemoselectivity for aldehydes and ketones, ensuring the integrity of the aromatic rings.[7][8]
This two-step approach is designed for efficiency, scalability, and high purity of the final product.
Overall Synthetic Scheme
Sources
- 1. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Application Note: High-Purity Isolation of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol, a key intermediate in pharmaceutical and materials science research. The methodology centers on flash column chromatography, a widely accessible and efficient technique. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind each procedural step to ensure reproducible, high-purity outcomes.
Introduction
This compound is a biphenyl methanol derivative with a molecular formula of C14H14O and a molecular weight of 198.26 g/mol [1]. Its structure is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the hydroxyl group and the tunable electronic properties of the biphenyl scaffold. A common synthetic route to this and similar biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organohalide and a boronic acid[2][3].
While robust, the Suzuki coupling can generate byproducts that complicate downstream applications[4][5]. Common impurities include homocoupling products of the boronic acid reactant, unreacted starting materials, and residual palladium catalyst[6]. Therefore, a robust purification strategy is paramount to obtaining the target compound with the high degree of purity required for subsequent synthetic steps and biological assays. This protocol details an optimized flash column chromatography method for the efficient removal of these impurities.
Understanding the Separation: Causality in Method Design
The successful purification of this compound hinges on exploiting the differences in polarity between the target molecule and potential impurities. The presence of the hydroxyl group imparts a moderate degree of polarity to the otherwise nonpolar biphenyl structure. In contrast, homocoupled byproducts (e.g., 3,3'-dimethylbiphenyl) and unreacted aryl halides are significantly less polar. This polarity difference is the cornerstone of the chromatographic separation detailed below.
For this separation, a normal-phase chromatography setup is ideal. In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. Less polar compounds will have a weaker affinity for the stationary phase and will elute more quickly, while more polar compounds will be retained longer.
Materials and Methods
Materials
-
Crude this compound reaction mixture
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glassware (beakers, flasks, etc.)
-
Column packing materials (cotton or glass wool, sand)
Experimental Protocol
Part 1: Thin Layer Chromatography (TLC) Analysis for Method Development
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. This preliminary step allows for the visualization of the separation and the calculation of the retention factor (Rf) for the target compound and impurities.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Mobile Phase Screening: Prepare a series of mobile phases with varying ratios of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate). Common starting ratios include 9:1, 8:2, and 7:3 (hexane:ethyl acetate)[7][8].
-
TLC Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: After development, visualize the separated spots under a UV lamp at 254 nm.
-
Rf Calculation: Calculate the Rf value for each spot. The ideal mobile phase will provide good separation between the spot corresponding to this compound and any impurity spots, with the target compound having an Rf value between 0.2 and 0.4.
Table 1: Representative TLC Data for Mobile Phase Optimization
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Major Impurity (e.g., Homocoupled Product) | Observations |
| 9:1 | 0.15 | 0.60 | Good separation, but the target compound is retained strongly. |
| 8:2 | 0.30 | 0.75 | Excellent separation and ideal Rf for the target compound. |
| 7:3 | 0.45 | 0.85 | Separation is still good, but the target compound moves further up the plate. |
Based on this data, an 8:2 hexane:ethyl acetate mixture is selected for the column chromatography.
Part 2: Flash Column Chromatography Protocol
The following protocol is for a standard glass column. The principles can be adapted for automated flash chromatography systems.
-
Column Preparation:
-
Secure a glass chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (8:2 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as the "dry loading" method and generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the 8:2 hexane:ethyl acetate mobile phase.
-
Collect the eluent in a series of fractions (e.g., 10-20 mL per fraction).
-
Monitor the elution process by spotting small aliquots of each fraction onto a TLC plate and visualizing under UV light.
-
-
Isolation and Characterization:
-
Combine the fractions that contain the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity and identity of the final product using appropriate analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Workflow Diagram
Sources
- 1. This compound | C14H14O | CID 1394044 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: High-Purity Recovery of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol via Optimized Recrystallization Techniques
Abstract: This guide provides a comprehensive framework for the purification of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol using optimized recrystallization techniques. Moving beyond a simple list of steps, this document elucidates the causal relationships behind solvent selection, procedural execution, and troubleshooting. It is designed for researchers, chemists, and drug development professionals who require high-purity materials for downstream applications. The protocols herein are structured to be self-validating, empowering the user to adapt the methodologies based on empirical observations.
Foundational Principles: Physicochemical Profile and Recrystallization Rationale
The successful purification of any compound begins with an understanding of its molecular structure. This compound possesses a dual-nature chemical architecture: a large, non-polar biphenyl core and a polar, hydrogen-bond-donating hydroxymethyl group. This amphiphilic character is the primary determinant for solvent selection.
Recrystallization is a powerful purification technique that leverages differences in the solubility of a compound and its impurities at varying temperatures.[1][2] The ideal solvent will dissolve the target compound completely at an elevated temperature but will have limited solvating power at lower temperatures, forcing the pure compound to crystallize out of the solution while impurities remain dissolved.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | PubChem[5] |
| Molecular Weight | 198.26 g/mol | PubChem[5] |
| CAS Number | 773872-41-6 | PubChem[5] |
| Predicted Form | Solid at room temperature | Inferred from related isomers[6][7] |
| Structural Features | Non-polar biphenyl core, polar hydroxyl group | Chemical Structure |
Strategic Solvent Selection and Screening
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[1] Given the target molecule's structure, solvents of intermediate polarity or specific binary solvent mixtures are predicted to be most effective. A systematic screening process is essential to identify the optimal system empirically.
The Causality Behind Solvent Choice:
-
Highly Polar Solvents (e.g., Water): Unlikely to dissolve the non-polar biphenyl core, even when hot.
-
Highly Non-Polar Solvents (e.g., Hexane): Will readily dissolve the biphenyl core but may fail to dissolve the compound at room temperature due to the polar hydroxyl group's influence, or conversely, may be too effective a solvent even when cold, leading to poor recovery.
-
Intermediate Polarity Solvents (e.g., Alcohols, Acetone): These are excellent starting points as they can interact with both the polar and non-polar regions of the molecule. Methanol and ethanol are particularly promising due to their ability to form hydrogen bonds and their significant change in solvating power with temperature.[8][9]
-
Mixed Solvent Systems: A pair of miscible solvents, one in which the compound is soluble (a "solvent") and one in which it is insoluble (an "anti-solvent"), offers fine-tuned control over the crystallization process.[3][10]
Protocol 2.1: Small-Scale Solvent Screening
Objective: To efficiently identify a suitable solvent or solvent system for the recrystallization of crude this compound.
Methodology:
-
Preparation: Place approximately 20-30 mg of the crude, dry solid into several small test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent (e.g., methanol, ethanol, ethyl acetate, hexane, toluene, water) dropwise, with agitation. Add up to 1 mL.
-
Observation A: If the solid dissolves completely at room temperature, the solvent is too powerful. It is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system.
-
Observation B: If the solid is completely insoluble, it may be a candidate for a mixed-solvent system as the "anti-solvent."
-
Observation C: If the solid is sparingly soluble, proceed to the next step. This is the ideal starting point.
-
-
Hot Solubility Test: Gently heat the test tubes containing sparingly soluble material in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Rationale: The goal is to create a saturated solution at an elevated temperature using the minimum amount of solvent to maximize yield.[2]
-
-
Cooling and Crystallization: Remove the tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath.
-
Observation: The formation of a significant amount of crystalline precipitate upon cooling indicates a suitable solvent. Oiling out suggests the boiling point of the solvent is higher than the melting point of the solute, or that the solution is supersaturated.[11]
-
-
Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold, resulting in a high yield of crystalline product.
Optimized Recrystallization Protocols
Based on the principles of aromatic alcohol purification, the following protocols are recommended.
Protocol 3.1: Primary Method — Single Solvent Recrystallization with Ethanol
Objective: To purify crude this compound using ethanol, a versatile solvent for compounds with mixed polarity.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar or a boiling stick. Add a small volume of ethanol and, with gentle heating and stirring, bring the solution to a near-boil. Continue adding hot ethanol in small portions until the solid is completely dissolved.
-
Rationale: Using the minimum amount of hot solvent is crucial for achieving a high recovery yield. Excess solvent will keep more of the product dissolved even after cooling.[2]
-
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Rationale: Activated charcoal has a high surface area that adsorbs colored, polar impurities.
-
-
Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Rationale: This step removes insoluble matter. The equipment must be kept hot to prevent premature crystallization of the product in the funnel or on the filter paper.
-
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.[1]
-
-
Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold ethanol.
-
Rationale: The wash step removes any residual mother liquor containing dissolved impurities from the crystal surfaces. The solvent must be ice-cold to minimize re-dissolving the purified product.[1]
-
-
Drying: Allow the crystals to dry on the filter funnel under vacuum for a period. Then, transfer the crystalline solid to a watch glass and allow it to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3.2: Alternative Method — Mixed Solvent Recrystallization (Ethyl Acetate/Hexane)
Objective: To purify the target compound when no single solvent is ideal, using a solvent/anti-solvent pair.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate (the "solvent").
-
Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "anti-solvent") dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.
-
Rationale: This indicates the solution is saturated. The anti-solvent reduces the overall solubility of the product in the mixture.[11]
-
-
Re-solubilization: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.
-
Crystallization and Collection: Allow the solution to cool slowly, as described in Protocol 3.1 (Steps 4-7). For the washing step, use a cold mixture of ethyl acetate/hexane in the approximate final ratio.
Process Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the primary single-solvent recrystallization protocol.
Caption: A flowchart of the single-solvent recrystallization process.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is not yet saturated.- The compound is very soluble even in the cold solvent. | - Boil off some of the solvent to concentrate the solution and cool again.- Scratch the inner wall of the flask with a glass rod.- Add a "seed crystal" of the pure compound.- If all else fails, re-evaluate the choice of solvent. |
| "Oiling Out" | - The boiling point of the solvent is above the melting point of the solute.- The solution is cooling too rapidly.- Impurities are depressing the melting point. | - Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Switch to a lower-boiling point solvent.- Consider using a mixed-solvent system.[11] |
| Poor Recovery/Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent.- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor by boiling off solvent and cool to recover a second crop of crystals (may be less pure).- Ensure filtration apparatus is pre-heated.- Use minimal, ice-cold solvent for washing.[12] |
| Colored Crystals | - Colored impurities were not fully removed. | - Repeat the recrystallization, incorporating the optional activated charcoal step (Protocol 3.1, Step 2). |
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1394044, this compound. PubChem. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Stack Exchange. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl? Study.com. Retrieved from [Link]
-
Dr. M. K. Ghosh. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2005). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
-
ResearchGate. (2018). Model biphenyl reaction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596875, [1,1'-Biphenyl]-3-methanol, 2-methyl-. PubChem. Retrieved from [Link]
-
Occidental College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of South Alabama. (n.d.). Recrystallization1. Retrieved from [Link]
-
Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. Retrieved from [Link]
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- 5. This compound | C14H14O | CID 1394044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-Methyl-[1,1'-biphenyl]-3-yl)methanol | 76350-90-8 [sigmaaldrich.com]
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- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: A Scalable and Robust Protocol for the Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Introduction and Objective
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol is a key biaryl intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1][2] The biphenyl methanol scaffold is a privileged structure in medicinal chemistry, valued for its ability to introduce conformational rigidity and modulate physicochemical properties.[3][4] Consequently, a reliable, efficient, and scalable synthetic process is critical for ensuring a consistent supply chain for research and development as well as commercial production.
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen methodology, empowering researchers to adapt and troubleshoot the process effectively. The core of this protocol is the Suzuki-Miyaura cross-coupling reaction, selected for its exceptional functional group tolerance, mild reaction conditions, and proven scalability.[5][6]
Strategic Approach: The Suzuki-Miyaura Coupling
The construction of the C-C bond forming the biphenyl core is the central challenge in this synthesis. While several methods exist for creating biaryl linkages, such as the Ullmann or Wurtz-Fittig reactions, they often require harsh conditions (high temperatures, strong bases) and can suffer from poor yields and limited substrate scope, making them less suitable for industrial-scale production.[6][7]
The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as the premier method for this transformation.[5][8] It involves the reaction of an organoboron species (typically a boronic acid) with an organohalide. Its advantages are numerous:
-
High Yields & Selectivity: The reaction is highly efficient and regioselective, minimizing the formation of unwanted byproducts.
-
Mild Conditions: The reaction typically proceeds at moderate temperatures (80-110 °C), preserving sensitive functional groups.[9]
-
Commercial Availability of Reagents: The required boronic acids and aryl halides are widely available or readily synthesized.
-
Scalability: The Suzuki coupling has been successfully implemented on multi-kilogram scales in industrial settings.[5]
Our selected synthetic route involves the direct coupling of (3-bromophenyl)methanol with m-tolylboronic acid, a straightforward and economically viable approach.
Caption: Synthetic route for this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and equipment.
Reagents, Solvents, and Equipment
| Item | Grade | Supplier Example | Purpose |
| Reagents | |||
| (3-bromophenyl)methanol | ≥98% | Sigma-Aldrich, Oakwood Chemical | Aryl halide coupling partner |
| m-tolylboronic acid | ≥98% | Combi-Blocks, TCI | Organoboron coupling partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Strem Chemicals, Sigma-Aldrich | Palladium catalyst complex[10] |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | Base |
| Solvents | |||
| Toluene | ACS Grade | VWR, Fisher Scientific | Organic reaction solvent |
| Ethanol | 200 Proof | Decon Labs | Co-solvent |
| Deionized Water | N/A | In-house | Aqueous phase |
| Ethyl Acetate | ACS Grade | VWR | Extraction solvent |
| Hexane | ACS Grade | VWR | Recrystallization solvent |
| Saturated NaCl (Brine) | N/A | Prepared in-house | Aqueous wash |
| Ancillary | |||
| Anhydrous Sodium Sulfate | ≥99% | Fisher Scientific | Drying agent |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration aid |
| Equipment | |||
| 5L Jacketed Glass Reactor | Chemglass, Heidolph | Reaction vessel | |
| Overhead Mechanical Stirrer | IKA, Heidolph | Agitation | |
| Reflux Condenser | Ace Glass | Vapor condensation | |
| Temperature Probe & Controller | J-KEM, Heidolph | Process control | |
| Inert Gas Inlet (N₂/Ar) | Airgas | Inert atmosphere | |
| 2L Separatory Funnel | Pyrex | Liquid-liquid extraction | |
| Rotary Evaporator | Büchi, Heidolph | Solvent removal | |
| Vacuum Oven | Sheldon Manufacturing | Product drying |
Step-by-Step Procedure
A. Suzuki-Miyaura Coupling Reaction
-
Reactor Setup: Assemble the 5L jacketed glass reactor with the overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet. Ensure the system is clean, dry, and can hold a positive pressure of nitrogen.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to displace all oxygen. Maintain a gentle nitrogen blanket throughout the reaction.
-
Charging Reagents: To the reactor, add (3-bromophenyl)methanol (187 g, 1.0 mol, 1.0 equiv.), m-tolylboronic acid (150 g, 1.1 mol, 1.1 equiv.), and anhydrous sodium carbonate (265 g, 2.5 mol, 2.5 equiv.).
-
Adding Solvents: Add toluene (1.5 L), ethanol (0.5 L), and deionized water (1.0 L).
-
Degassing: Begin vigorous stirring and sparge the mixture with nitrogen gas through a subsurface line for 30-45 minutes to thoroughly remove dissolved oxygen. This step is critical for preventing catalyst deactivation.
-
Catalyst Addition: Under a strong positive flow of nitrogen, add the dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂; 8.17 g, 10 mmol, 0.01 mol%).
-
Reaction Execution: Heat the reactor contents to 85 °C using the jacketed controller. Maintain a steady reflux at this temperature. The reaction is typically complete within 3-5 hours.[10]
-
Monitoring: Monitor the reaction progress by taking small, quenched aliquots and analyzing them by TLC (e.g., 4:1 Hexane:Ethyl Acetate) or HPLC until the starting (3-bromophenyl)methanol is consumed.
B. Work-up and Isolation
-
Cooling: Once the reaction is complete, cool the mixture to room temperature (< 25 °C).
-
Phase Separation: Stop stirring and allow the layers to separate. Transfer the entire contents to a large separatory funnel. Remove and set aside the lower aqueous layer.
-
Extraction: Return the organic layer to the reactor. Add 1 L of deionized water, stir for 10 minutes, and separate the layers again. Perform a final wash with 1 L of saturated brine to remove residual water and inorganic salts.
-
Drying: Dry the resulting organic layer over anhydrous sodium sulfate (approx. 50-100 g). Stir for 30 minutes, then filter through a pad of Celite® to remove the drying agent and any fine palladium residues.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.
C. Purification by Recrystallization
-
Dissolution: Transfer the crude product to a suitable flask and add a minimum amount of hot ethyl acetate to fully dissolve it.
-
Crystallization: While stirring, slowly add hexane until the solution becomes cloudy (the point of incipient precipitation).
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for at least 2 hours to maximize crystal formation.
-
Filtration: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold (0 °C) hexane.
-
Drying: Dry the purified white to off-white solid in a vacuum oven at 40-50 °C until a constant weight is achieved. A typical yield is 85-95%.
Mechanistic Insight & Process Logic
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle. Providing an inert atmosphere is paramount as the active Pd(0) species is readily oxidized, which would terminate the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
-
Choice of Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that reliably forms the active Pd(0) species in situ. The bulky dppf ligand facilitates the reductive elimination step and enhances catalyst stability.[10]
-
Role of the Base: The base (Na₂CO₃) is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.
-
Solvent System: The toluene/ethanol/water two-phase system is highly effective. Toluene solubilizes the organic reagents, while the aqueous phase dissolves the inorganic base and byproducts, facilitating both the reaction and the subsequent work-up.
Characterization and Purity Assessment
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons (approx. 7.2-7.6 ppm), the benzylic CH₂ protons (approx. 4.7 ppm), the methyl protons (approx. 2.4 ppm), and the hydroxyl proton.[10] |
| ¹³C NMR | Resonances for all 14 unique carbon atoms, including the benzylic carbon (approx. 64-65 ppm) and the methyl carbon (approx. 21-22 ppm). |
| Mass Spec (ESI) | Calculation for C₁₄H₁₄O: [M+H]⁺ = 199.11, [M+Na]⁺ = 221.09.[10] |
| HPLC | Purity ≥ 98.5% |
| Melting Point | A sharp melting point consistent with literature values. |
Safety and Hazard Management
All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Substance | Primary Hazards | Handling Precautions |
| Toluene | Flammable, toxic, skin/eye irritant | Keep away from ignition sources. Avoid inhalation and skin contact. |
| Palladium Catalyst | Irritant, sensitizer, heavy metal | Avoid creating dust. Handle in a contained manner. |
| Sodium Carbonate | Eye irritant | Avoid dust inhalation. Wear safety glasses. |
| Boronic Acids | Can be irritating to eyes and skin | Handle with standard PPE. |
All chemical waste, including solvents and aqueous layers containing residual palladium, must be collected and disposed of according to institutional and local environmental regulations.
References
-
Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. [Link]
-
National Institutes of Health (NIH). (2018). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
- Google Patents. (CN102351620A).
- Google Patents. (CN105198707A). 4-biphenyl methanol synthetic method.
-
ResearchGate. (2020). Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
PubChem. This compound. [Link]
-
PrepChem.com. Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. [Link]
-
PubMed Central. (2018). Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3. [Link]
-
Oakwood Chemical. (3'-Methyl[1,1'-biphenyl]-3-yl)methanol. [Link]
- Google Patents. (CN102603485A). Preparation method of 2-methyl-3-biphenylmethanol.
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
- Google Patents. (WO2009156359A2). Method for producing substituted biphenyls.
Sources
- 1. This compound | C14H14O | CID 1394044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3'-Methyl[1,1'-biphenyl]-3-yl)methanol [oakwoodchemical.com]
- 3. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2009156359A2 - Method for producing substituted biphenyls - Google Patents [patents.google.com]
- 10. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
Comprehensive Analytical Characterization of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
An Application Note and Protocol Guide:
Abstract
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol is a key intermediate in the synthesis of various high-value chemical entities, including active pharmaceutical ingredients (APIs). Its purity, identity, and stability are critical parameters that directly influence the quality, safety, and efficacy of the final product. This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, grounded in established scientific principles and regulatory expectations. The methodologies herein are designed to provide researchers, quality control analysts, and drug development professionals with a robust framework for ensuring the integrity of this compound.
Introduction and Physicochemical Profile
The rigorous characterization of pharmaceutical intermediates is a non-negotiable aspect of drug development and manufacturing.[1][2] It ensures that the material entering the synthesis stream for an API is of the requisite quality, minimizing the formation of process-related impurities that can be challenging to remove in downstream steps. This compound, with its substituted biphenyl core and reactive hydroxymethyl group, requires a suite of orthogonal analytical techniques to fully define its chemical and physical attributes.
A foundational understanding begins with its basic physicochemical properties, which inform the selection and optimization of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | [3] |
| Molecular Weight | 198.26 g/mol | [3] |
| CAS Number | 773872-41-6 | [3] |
| IUPAC Name | [3-(3-methylphenyl)phenyl]methanol | [3] |
| Predicted XLogP3 | 3.2 | [3] |
| Predicted Boiling Point | 330.9 ± 11.0 °C | [4] |
| Predicted Melting Point | 73-76 °C | [4] |
| Physical Form | Solid | [5] |
Chromatographic Methods: Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of a compound and quantifying any related substances or impurities.[6][7] For a non-volatile, aromatic compound like this compound, High-Performance Liquid Chromatography (HPLC) is the principal technique. Gas Chromatography (GC) serves as a complementary method, particularly for identifying volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
Causality of Method Selection: Reversed-phase HPLC (RP-HPLC) is the method of choice due to the non-polar, aromatic nature of the biphenyl backbone. A C18 stationary phase provides robust hydrophobic retention. However, for enhanced selectivity between closely related aromatic isomers, a Biphenyl stationary phase can be advantageous, as it promotes π-π interactions.[8][9] UV detection is ideal given the strong chromophore of the biphenyl system. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[10]
Caption: HPLC workflow for purity analysis.
Detailed Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: Biphenyl phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: Equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.[11]
-
-
Sample Preparation:
-
Prepare a sample stock solution by accurately weighing ~25 mg of this compound and dissolving it in 50.0 mL of a 50:50 mixture of Acetonitrile:Water to get a concentration of 0.5 mg/mL.
-
-
Data Analysis:
-
The purity is calculated using the area percent method. The area of the main peak is divided by the total area of all integrated peaks.
-
Impurity levels are reported as individual area percentages.[2]
-
-
Method Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness as per regulatory guidelines.[10][12]
Table 2: HPLC Method Validation Parameters
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the main analyte from impurities and degradation products. | Peak purity index > 0.995; Baseline resolution between adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration.[10] For impurities: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery for the assay; 80.0% - 120.0% for impurities. |
| Precision | Repeatability and intermediate precision of the results. | Relative Standard Deviation (RSD) ≤ 2.0% for the assay. |
| LOD / LOQ | The lowest amount of analyte that can be detected/quantified reliably. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[12] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality of Method Selection: GC-MS is a highly sensitive and specific technique for the separation and identification of volatile and semi-volatile organic compounds.[13] In the context of this compound, it is invaluable for detecting residual solvents from the synthesis (e.g., THF, Toluene) or volatile by-products. The mass spectrometer provides definitive identification by comparing the fragmentation pattern to spectral libraries (e.g., NIST).[14]
Detailed Protocol: GC-MS for Residual Solvent Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial: 45 °C, hold for 3 min.
-
Ramp: 10 °C/min to 300 °C.[15]
-
Hold: 5 min at 300 °C.
-
-
Injection Mode: Split (e.g., 50:1).
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-550 amu.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of the sample into a headspace vial and dissolve in a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO).
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with those of known standards and reference libraries.
-
Spectroscopic Methods: Structural Elucidation
Spectroscopic techniques provide unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method Selection: NMR is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the different carbon environments. It is a definitive identity test.[16] Furthermore, quantitative NMR (qNMR) can be used for absolute purity determination against a certified internal standard.[17]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally DEPT-135 spectra.[18]
-
Expected Chemical Shifts (in CDCl₃):
-
¹H NMR:
-
Aromatic Protons: Multiplets in the range of δ 7.10 - 7.60 ppm.
-
Hydroxymethyl Protons (-CH₂OH): A singlet at approximately δ 4.75 ppm.
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.42 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, variable position (e.g., δ 1.6-2.5 ppm), which can be confirmed by D₂O exchange.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals between δ 120 - 142 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): Signal around δ 65 ppm.
-
Methyl Carbon (-CH₃): Signal around δ 21.5 ppm.
-
-
Mass Spectrometry (MS)
Causality of Method Selection: When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides the molecular weight of the compound, which confirms the molecular formula. The fragmentation pattern serves as a fingerprint and supports structural elucidation.[19]
-
Expected Results:
-
Molecular Ion Peak ([M]⁺): An ion at m/z ≈ 198.10, corresponding to the molecular formula C₁₄H₁₄O.[3]
-
Key Fragments: Expect to see fragments corresponding to the loss of water ([M-H₂O]⁺ at m/z ≈ 180), loss of the hydroxymethyl radical ([M-CH₂OH]⁺ at m/z ≈ 167), and the tropylium ion (m/z ≈ 91).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Method Selection: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[20] It is an excellent tool for confirming the presence of the key hydroxyl and aromatic functionalities in the target compound.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 650 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
O-H Stretch (Alcohol): A strong, broad band in the region of 3500-3200 cm⁻¹.[21]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3030 cm⁻¹).[22]
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from -CH₃ and -CH₂-).
-
Aromatic C=C Stretch: Medium to strong bands in the 1600-1450 cm⁻¹ region.[22]
-
C-O Stretch (Primary Alcohol): A strong band in the region of 1075-1000 cm⁻¹.[23]
-
Thermal Analysis
Thermal analysis techniques provide critical information about the material's physical properties, stability, and purity.[24]
Differential Scanning Calorimetry (DSC)
Causality of Method Selection: DSC measures the heat flow into or out of a sample as a function of temperature.[25] For a crystalline solid, it provides a precise melting point (Tₘ). The sharpness of the melting endotherm is an indicator of purity; impurities typically cause a broadening of the peak and a depression of the melting point.[26]
Protocol: DSC for Melting Point and Purity
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Conditions:
-
Temperature Program: Heat from 25 °C to 100 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).
-
-
Data Analysis: Determine the onset and peak temperature of the melting endotherm. Purity can be estimated using the van't Hoff equation, a feature available in most modern thermal analysis software.[26]
Thermogravimetric Analysis (TGA)
Causality of Method Selection: TGA measures the change in mass of a sample as a function of temperature.[25] It is used to determine the thermal stability and decomposition profile of the material. A mass loss at temperatures below 100°C can indicate the presence of residual water, while loss at slightly higher temperatures may suggest trapped solvent.[27][28]
Protocol: TGA for Thermal Stability
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Conditions:
-
Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).
-
-
Data Analysis: Record the onset temperature of decomposition (Tₒ) and the temperature of maximum weight loss (Tₘₐₓ).
Integrated Analytical Strategy
A comprehensive characterization of this compound relies on the integration of these orthogonal techniques. Each method provides a unique and confirmatory piece of information, leading to a complete and reliable analytical profile.
Caption: Integrated workflow for full characterization.
References
-
Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide. Retrieved from [Link]
-
ResearchGate. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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FDA. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]
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Supporting Information. (n.d.). General experimental details. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
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LC-MS grade water (H2O), acetonitrile (CAN), methanol. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
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Chromtech. (n.d.). Chromatography Products. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Analytical Methods. (n.d.). Retrieved from [Link]
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American Journal of Chemical Engineering. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
FormuMax. (n.d.). 8+ Drug Purity Tests: Quick & Easy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875). Retrieved from [Link]
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YouTube. (2024). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM. Retrieved from [Link]
-
AIP Publishing. (n.d.). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]
-
Slideshare. (n.d.). Thermal Analysis TA, TGA, DSC, DTA. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]
-
Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). (2'-Methyl(1,1'-biphenyl)-3-yl)methanol. Retrieved from [Link]
-
Molecules. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). CH3OH mass spectrum of methanol. Retrieved from [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol in Drug Development
Abstract
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol is a versatile scaffold in medicinal chemistry and drug development, offering a platform for the synthesis of a diverse range of molecular entities. The hydroxyl group of this compound is a key functional handle for introducing pharmacophores, linking moieties, or modifying physicochemical properties. This application note provides a comprehensive guide to the strategic derivatization of this compound, focusing on reactions crucial for further molecular elaboration. Detailed, field-proven protocols for conversion to key intermediates such as chlorides, tosylates, ethers, and esters are presented. The rationale behind the selection of reagents and reaction conditions is discussed, with particular attention to the steric and electronic influence of the 3'-methylbiphenyl moiety. These protocols are designed to be self-validating, ensuring high-yield and reproducible transformations essential for the rigorous demands of drug discovery and development programs.
Introduction: Strategic Importance of this compound Derivatization
The biphenyl motif is a privileged structure in medicinal chemistry, frequently found in approved therapeutics. The inherent rigidity and aromatic nature of the biphenyl core allow for precise spatial orientation of substituents to interact with biological targets. This compound, with its reactive hydroxyl group, serves as a critical starting material for the synthesis of novel drug candidates.
The primary hydroxyl group, while a useful point of attachment, is a poor leaving group in nucleophilic substitution reactions. Therefore, its conversion into a more reactive functional group is a prerequisite for a wide array of subsequent chemical transformations. This process, known as derivatization, is a cornerstone of synthetic strategy, enabling the construction of carbon-heteroatom and carbon-carbon bonds.
This guide details four principal derivatization pathways for this compound:
-
Conversion to (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl Chloride: Creating a reactive electrophile for nucleophilic substitution.
-
Tosylation to (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl Tosylate: Forming an excellent leaving group for S(_N)2 reactions.
-
Protection as a Silyl Ether: Temporarily masking the hydroxyl group to prevent unwanted side reactions during synthesis.
-
Esterification to (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl Acetate: Introducing an ester functionality, which can act as a prodrug moiety or a synthetic handle.
The choice of derivatization strategy is dictated by the desired downstream reaction. The protocols provided herein are optimized for high efficiency and purity, critical for the advancement of drug development pipelines.
General Considerations: The Influence of the 3'-Methylbiphenyl Moiety
The reactivity of the benzylic alcohol in this compound is influenced by both steric and electronic factors arising from its unique structure.
-
Electronic Effects: The biphenyl system, as a whole, is electron-withdrawing via induction but can be electron-donating through resonance. The overall effect on the benzylic carbon can influence the rates of both S(_N)1 and S(_N)2 type reactions. For reactions proceeding through a carbocation intermediate (S(_N)1-like), the biphenyl group can offer significant resonance stabilization.
-
Steric Hindrance: While the primary alcohol itself is not sterically encumbered, the bulky biphenyl scaffold, particularly with the 3'-methyl group, can present steric challenges for incoming nucleophiles or bulky reagents. This is a key consideration in the selection of reagents and optimization of reaction conditions to favor the desired reaction pathway and minimize side products. For instance, in reactions like the Williamson ether synthesis, the choice of a less hindered alkyl halide is crucial to avoid elimination reactions.[1][2]
Derivatization Protocols
Conversion to (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl Chloride using Thionyl Chloride
This protocol converts the alcohol into a reactive benzylic chloride, a versatile intermediate for a variety of nucleophilic substitution reactions. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed.[3][4]
Reaction Workflow:
Caption: Workflow for the chlorination of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 198.26 | 5.0 | 1.0 | 991 mg |
| Thionyl Chloride (SOCl₂) | 118.97 | 7.5 | 1.5 | 0.55 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 25 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | 2 x 20 mL |
| Brine | - | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
Protocol:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (991 mg, 5.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (25 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (0.55 mL, 7.5 mmol) dropwise to the stirred solution over 10 minutes. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-water (50 mL) to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl chloride.
Expected Yield: 85-95%
Tosylation to (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl Tosylate
This protocol transforms the alcohol into a tosylate, which is an excellent leaving group, facilitating a wide range of S(_N)2 reactions with various nucleophiles.[5][6] The use of pyridine as a base neutralizes the HCl generated during the reaction. For sterically hindered alcohols, which may be relevant here due to the bulky biphenyl group, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[7]
Reaction Workflow:
Caption: Workflow for the tosylation of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 198.26 | 5.0 | 1.0 | 991 mg |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 6.0 | 1.2 | 1.14 g |
| Pyridine, anhydrous | 79.10 | - | - | 10 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 15 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | - | 2 x 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | 20 mL |
| Brine | - | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
Protocol:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (991 mg, 5.0 mmol) in anhydrous pyridine (10 mL) and anhydrous dichloromethane (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.14 g, 6.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker of ice-water (100 mL) and stir for 15 minutes.
-
Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by flash column chromatography.
Expected Yield: 80-90%
Protection as a Silyl Ether
Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions.[8] This protocol uses tert-butyldimethylsilyl chloride (TBDMSCl), which provides a robust protecting group stable to a wide range of non-acidic reaction conditions. Imidazole is used as a base to neutralize the HCl byproduct.
Reaction Workflow:
Caption: Workflow for the silylation of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 198.26 | 5.0 | 1.0 | 991 mg |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 6.0 | 1.2 | 904 mg |
| Imidazole | 68.08 | 12.5 | 2.5 | 851 mg |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 20 mL |
| Diethyl Ether | - | - | - | 3 x 30 mL |
| Water | - | - | - | As needed |
| Brine | - | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
Protocol:
-
To a flame-dried flask under an inert atmosphere, add this compound (991 mg, 5.0 mmol) and imidazole (851 mg, 12.5 mmol).
-
Add anhydrous DMF (20 mL) and stir until all solids are dissolved.
-
Add TBDMSCl (904 mg, 6.0 mmol) in one portion.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water (100 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: Hexane with a small percentage of Ethyl Acetate, e.g., 98:2) to obtain the pure silyl ether.
Expected Yield: >95%
Esterification to (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl Acetate
Esterification is a common transformation to modify the properties of a molecule, for instance, to create a prodrug that is hydrolyzed in vivo to release the active parent alcohol. This protocol uses acetic anhydride with pyridine as a catalyst and base.
Reaction Workflow:
Caption: Workflow for the esterification of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 198.26 | 5.0 | 1.0 | 991 mg |
| Acetic Anhydride | 102.09 | 7.5 | 1.5 | 0.7 mL |
| Pyridine, anhydrous | 79.10 | - | - | 10 mL |
| Ethyl Acetate | - | - | - | 3 x 30 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | - | 2 x 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | 20 mL |
| Brine | - | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (991 mg, 5.0 mmol) in anhydrous pyridine (10 mL).
-
Cool the solution to 0 °C.
-
Add acetic anhydride (0.7 mL, 7.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient) to obtain the pure ester.
Expected Yield: 90-98%
Characterization of Derivatives
The successful synthesis of the derivatives should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. The derivatives will have different R(_f) values compared to the starting alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the broad singlet corresponding to the hydroxyl proton of the starting material is a key indicator of a successful reaction. The benzylic protons (-CH₂-O-) will show a characteristic shift depending on the new functional group. For the acetate, a new singlet around 2.1 ppm for the methyl protons will appear.
-
¹³C NMR: The chemical shift of the benzylic carbon will change upon derivatization.
-
-
Infrared (IR) Spectroscopy:
-
The broad O-H stretch (around 3300 cm⁻¹) of the starting alcohol will disappear.[9]
-
For the acetate, a strong C=O stretch will appear around 1735 cm⁻¹.
-
For the tosylate, characteristic S=O stretches will be observed around 1350 and 1175 cm⁻¹.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivative.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the derivatization of this compound. These transformations are fundamental to the elaboration of this important scaffold in drug discovery programs. By converting the hydroxyl group into more reactive functionalities, these methods open the door to a vast array of subsequent reactions, enabling the synthesis of diverse libraries of compounds for biological screening. The careful consideration of the steric and electronic properties of the starting material is key to achieving high yields and purity, ensuring the quality of intermediates for the development of novel therapeutics.
References
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Filo. (2025). Convert the followingBenzyl alcohol to benzyl chloride. Retrieved from [Link]
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Filo. (2025). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. Retrieved from [Link]
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Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]
-
ResearchGate. (2025). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PMC. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Retrieved from [Link]
-
WebSpectra. (n.d.). Phenylmethanol. Retrieved from [Link]
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- 3. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
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- 5. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]
- 6. m.youtube.com [m.youtube.com]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. rsc.org [rsc.org]
- 9. Phenylmethanol [applets.kcvs.ca]
The Strategic Utility of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol in Modern Medicinal Chemistry
Introduction: The Biphenyl Moiety as a Privileged Scaffold
In the landscape of contemporary drug discovery, the biphenyl scaffold stands out as a "privileged" structural motif. Its prevalence in a wide array of therapeutic agents, from anti-inflammatory drugs to antihypertensives and oncology treatments, underscores its remarkable versatility.[1][2] The biphenyl framework provides a unique combination of structural rigidity and conformational flexibility, allowing for precise spatial orientation of functional groups to engage with biological targets. Within this important class of compounds, (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol (CAS No. 773872-41-6) emerges as a key intermediate, offering a strategic entry point for the synthesis of diverse compound libraries.[3][4] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and potential applications of this valuable building block in medicinal chemistry research.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | PubChem[3] |
| Molecular Weight | 198.26 g/mol | PubChem[3] |
| IUPAC Name | [3-(3-methylphenyl)phenyl]methanol | PubChem[3] |
| CAS Number | 773872-41-6 | PubChem[3] |
| XLogP3 | 3.2 | PubChem[3] |
Synthesis of this compound: A Generalized Protocol
The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[2][5][6] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for the synthesis of complex molecules.[2][5]
Reaction Principle
The synthesis of this compound can be achieved by the Suzuki-Miyaura coupling of (3-halophenyl)methanol with (3-methylphenyl)boronic acid. The choice of halide (I > Br > Cl) on the phenylmethanol ring will influence the reaction kinetics.[2]
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific halide used and the scale of the reaction.
Materials:
-
(3-Bromophenyl)methanol
-
(3-Methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (3-bromophenyl)methanol (1.0 mmol) and (3-methylphenyl)boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Addition of Reagents: To the solution, add potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of novel bioactive molecules. The presence of the hydroxylmethyl group provides a convenient handle for further functionalization.
Caption: Derivatization pathways from the core compound.
Protocol for Derivatization: Synthesis of an Ether Derivative
This protocol details a standard Williamson ether synthesis, a common method for functionalizing the hydroxyl group.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Hypothetical Targeting of a Signaling Pathway
Derivatives of this compound could be designed to target a variety of signaling pathways implicated in disease. For instance, by incorporating appropriate pharmacophores, these compounds could potentially be developed as inhibitors of protein kinases, which are often dysregulated in cancer.
Caption: Hypothetical inhibition of a kinase cascade.
Conclusion and Future Directions
This compound represents a strategically valuable, yet underexplored, building block in medicinal chemistry. Its synthesis via robust Suzuki-Miyaura coupling provides a reliable source of this intermediate. The true potential of this compound lies in the diverse array of derivatives that can be generated from its reactive hydroxylmethyl group. Future research efforts should focus on the synthesis of compound libraries based on this scaffold and their subsequent screening against a wide range of biological targets. The insights gained from such studies will undoubtedly contribute to the development of the next generation of biphenyl-based therapeutics.
References
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. Available at: [Link]
-
Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. (n.d.). New Journal of Chemistry. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
(3'-Methyl[1,1'-biphenyl]-3-yl)methanol. (n.d.). Oakwood Chemical. Available at: [Link]
-
Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. (n.d.). Kochi University of Technology. Available at: [Link]
- Preparation method of 2-methyl-3-biphenylmethanol. (n.d.). Google Patents.
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Available at: [Link]
-
Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. (n.d.). PrepChem.com. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). NIH Public Access. Available at: [Link]
-
3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. (2020). Molecules. Available at: [Link]
-
Phenyl and Biphenyl Molecular Metaphors in Drug Design. (n.d.). Baruch S. Blumberg Institute. Available at: [Link]
-
B-Alkyl Suzuki Couplings. (2005). Macmillan Group. Available at: [Link]
-
Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (n.d.). Europe PMC. Available at: [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). (2024). Future Medicinal Chemistry. Available at: [Link]
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- 1. blumberginstitute.org [blumberginstitute.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C14H14O | CID 1394044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3'-Methyl[1,1'-biphenyl]-3-yl)methanol [oakwoodchemical.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Topic: Palladium Catalysts for the Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol moiety is a significant structural motif found in various pharmacologically active compounds and advanced materials. Its synthesis is pivotal for discovery and development pipelines. This application note provides a comprehensive guide to the synthesis of this target molecule, focusing on the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of catalyst selection, offer detailed, field-proven experimental protocols, and present a guide for troubleshooting and optimization. This document is designed to equip researchers with the theoretical knowledge and practical steps required to successfully synthesize this and structurally related biaryl compounds.
Introduction: The Significance of Biaryl Methanols
Biaryl structures are privileged scaffolds in medicinal chemistry and materials science, offering a semi-rigid backbone for constructing complex molecular architectures.[1] The target molecule, this compound, combines this biaryl core with a reactive hydroxymethyl group, making it a valuable intermediate for further functionalization. Traditional methods for forming the crucial C(sp²)–C(sp²) bond were often hampered by harsh conditions and limited functional group tolerance.[1]
The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the synthesis of such compounds.[2][3] This reaction, which couples an organoboron species with an organohalide, is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based byproducts.[1][3][4]
Mechanistic Insight: The Engine of the Suzuki-Miyaura Coupling
A deep understanding of the catalytic cycle is paramount for rational catalyst selection and reaction optimization. The Suzuki-Miyaura reaction proceeds through a well-defined sequence of three fundamental steps involving a palladium catalyst.[2][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (R¹-X). This forms a Pd(II) intermediate.[5][6] The reactivity order for the halide is typically I > Br > OTf >> Cl.[1][7]
-
Transmetalation : The organic moiety from the activated organoboron species (R²-B(OR)₃⁻) is transferred to the Pd(II) complex, displacing the halide. This step requires a base to form the reactive boronate complex from the boronic acid.[2]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]
Catalyst System Selection: The Key to Success
The choice of palladium precursor, ligand, base, and solvent is critical and interdependent. For a moderately sterically hindered substrate like this compound, a well-chosen catalyst system is essential for achieving high yields.
-
Palladium Precursor : Simple palladium salts like Palladium(II) Acetate (Pd(OAc)₂) or complexes like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[7] They serve as stable sources that generate the catalytically active Pd(0) species in situ.
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings, bulky and electron-rich phosphine ligands are the gold standard.[6] They promote the crucial oxidative addition and reductive elimination steps.[6]
-
Buchwald Ligands : Biaryl monophosphine ligands such as SPhos and DavePhos are highly effective for a broad range of substrates, including sterically demanding ones.[6][8]
-
Other Phosphines : Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also excellent choices, known for activating even less reactive aryl chlorides.[3][9]
-
-
Base : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2][6] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most common. K₃PO₄ is often a good choice for preventing boronic acid decomposition.[6]
-
Solvent : The solvent must accommodate both the organic substrates and the inorganic base. Biphasic systems like Toluene/Water or 1,4-Dioxane/Water are frequently employed.[4][10] Anhydrous polar aprotic solvents like DMF can also be effective.[11]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from (3-(hydroxymethyl)phenyl)boronic acid and 1-bromo-3-methylbenzene.
Reaction Scheme:
(3-(hydroxymethyl)phenyl)boronic acid + 1-bromo-3-methylbenzene ---(Pd Catalyst, Base)--> this compound
Materials and Reagents
| Reagent/Material | Grade | Notes |
| (3-(hydroxymethyl)phenyl)boronic acid | ≥97% | Starting Material |
| 1-Bromo-3-methylbenzene (m-bromotoluene) | ≥98% | Starting Material |
| Palladium(II) Acetate (Pd(OAc)₂) | 99% | Catalyst Precursor |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | ≥98% | Ligand |
| Potassium Phosphate, tribasic (K₃PO₄) | Anhydrous, ≥98% | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Solvent |
| Deionized Water | High Purity | Solvent |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
| Hexanes | ACS Grade | Chromatography Eluent |
| Brine (Saturated NaCl solution) | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
| Silica Gel | 230-400 mesh | For chromatography |
| Schlenk flask or sealed reaction vial, Condenser, Magnetic stir bar, Inert gas (Argon or Nitrogen) supply | Equipment |
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL Schlenk flask equipped with a magnetic stir bar, add (3-(hydroxymethyl)phenyl)boronic acid (1.52 g, 10.0 mmol, 1.2 equiv.), 1-bromo-3-methylbenzene (1.43 g, 8.33 mmol, 1.0 equiv.), and potassium phosphate (3.54 g, 16.66 mmol, 2.0 equiv.).
-
Catalyst Addition : In a separate vial, weigh Palladium(II) Acetate (37 mg, 0.167 mmol, 2 mol%) and SPhos (137 mg, 0.333 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.
-
Degassing : Sparge the reaction mixture with a gentle stream of Argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction Execution : Place the flask in a pre-heated oil bath at 80-90 °C. Stir the mixture vigorously overnight (12-18 hours).
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The product should be UV active.
-
Work-up : After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Washing : Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc).
-
Characterization : Combine the pure fractions and evaporate the solvent to yield this compound as a solid or viscous oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling can be sensitive to several factors. The following table provides guidance on common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Insufficiently inert atmosphere (oxygen poisoning).3. Incorrect base or solvent system. | 1. Use a different Pd precursor (e.g., Pd₂(dba)₃) or a pre-catalyst.2. Ensure thorough degassing of solvents and reaction setup.3. Screen alternative bases (e.g., Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Catalyst system favors homocoupling. | 1. Improve degassing procedure meticulously.2. Lower the catalyst loading or screen different ligands. |
| Protodeboronation (Loss of Boronic Acid) | 1. Base is too harsh or reaction temperature is too high.2. Prolonged reaction time. | 1. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed. |
Overall Synthesis Workflow
The entire process, from planning to the final product, follows a logical sequence.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Welcome to the technical support resource for the synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate common experimental challenges and optimize your reaction yields through a combination of established chemical principles and field-proven insights.
Synthetic Pathway Overview
The most prevalent and versatile strategy for synthesizing this compound involves a two-stage process. The core biphenyl structure is first constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is followed by the reduction of a carbonyl group at the 3-position to the desired primary alcohol.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, focusing on the critical Suzuki-Miyaura coupling step, which is often the primary source of yield loss.
Question: My Suzuki-Miyaura coupling reaction has a very low yield or has failed completely. Where should I start troubleshooting?
A low-yielding Suzuki coupling can be attributed to several factors. A systematic approach is crucial for identifying the root cause.[1][2]
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Answer: Begin with the fundamentals before altering core parameters:
-
Atmosphere and Solvents: The palladium(0) catalytic species is highly sensitive to oxygen.[1] Ensure your reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the catalyst.[1] Techniques like freeze-pump-thaw cycles or sparging with an inert gas are critical.[3]
-
Reagent Quality: The purity of your aryl halide and boronic acid is paramount. Impurities can poison the catalyst or lead to side reactions.[1] Boronic acids, in particular, can dehydrate to form boroxines upon storage, which may have different reactivity. It is often beneficial to use fresh, high-purity reagents.
-
Catalyst Activity: Palladium catalysts, especially those containing phosphine ligands, can degrade over time. Using a fresh batch of catalyst, such as Pd(PPh₃)₄, is a simple first step.[1] If this fails, consider a more robust pre-catalyst system like Pd(OAc)₂ with a specialized ligand.[1][4]
Question: I'm observing significant amounts of a homo-coupled biphenyl side product derived from my boronic acid. How can I prevent this?
Answer: The formation of a biaryl product from the self-coupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Causality: This side reaction is often catalyzed by palladium under aerobic conditions. If your inert atmosphere is not rigorously maintained, oxygen can facilitate this undesired pathway.
-
Solutions:
-
Improve Inert Atmosphere: This is the most critical factor. Ensure all reagents and solvents are added under a positive pressure of inert gas and that the reaction vessel is well-sealed.[1]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can drive homo-coupling.
-
Slow Addition: In some cases, slow addition of the boronic acid or the palladium catalyst to the reaction mixture can help minimize its concentration at any given time, thus disfavoring the second-order homo-coupling reaction.
-
Question: My TLC/LC-MS analysis shows unreacted aryl halide and a new spot corresponding to a de-boronated arene (protodeboronation). What is the cause and solution?
Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a frequent issue in Suzuki couplings.
-
Causality: This reaction is typically base-catalyzed and is highly dependent on the reaction temperature and the specific base used. The presence of water or other protic sources in the reaction mixture can accelerate this process.[1]
-
Solutions:
-
Base Selection: Some bases are more prone to causing protodeboronation. While strong bases like K₃PO₄ or Cs₂CO₃ are often effective for the coupling, they can also promote protodeboronation at elevated temperatures.[1][5] Consider screening milder bases like K₂CO₃ or NaHCO₃.[6] In some systems, fluoride bases like KF can suppress this side reaction.[7]
-
Temperature Control: High temperatures can significantly increase the rate of protodeboronation. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate (e.g., starting at 80 °C and adjusting).[1][5]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, minimizing excess water can sometimes reduce the extent of protodeboronation.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: coupling with (3-bromophenyl)methanol directly (Route B) or coupling with 3-bromobenzaldehyde followed by reduction (Route A)? A1: Route A is generally more robust and higher-yielding. The free hydroxyl group in (3-bromophenyl)methanol can sometimes interfere with the catalytic cycle or cause solubility issues. Aldehydes are typically very reliable coupling partners. Furthermore, the reduction of an aldehyde to a primary alcohol is a clean, high-yielding transformation that is easy to perform.[9][10]
Q2: How do I choose the optimal catalyst system (palladium source and ligand)? A2: For simple, unhindered substrates, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often sufficient.[1] However, if you experience low yields, a more active system may be required. This usually involves combining a palladium(II) source like Palladium(II) acetate [Pd(OAc)₂] with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][4] These advanced ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and better yields, especially with less reactive aryl chlorides or hindered substrates.[11]
Q3: What is the role of the base in the Suzuki-Miyaura reaction, and how does it impact the yield? A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4][7] It activates the organoboron species by forming a more nucleophilic borate complex, which then readily transfers its organic group to the palladium center.[7] The choice of base is critical; it must be strong enough to facilitate this process but not so harsh that it causes degradation or significant side reactions like protodeboronation.[1] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] The solubility of the base is also important, which is why aqueous solvent mixtures are often employed.
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them? A4: Common impurities include unreacted starting materials, homo-coupled side products, and residual palladium catalyst.
-
Organic Impurities: If the polarity of the impurities is very close to your product, standard column chromatography can be challenging.[12] Try using a very slow gradient of a solvent system like Hexane/Ethyl Acetate. Recrystallization is another powerful purification technique if a suitable solvent can be found.[13]
-
Palladium Residues: Residual palladium can often be removed by treating the organic solution with activated carbon or by filtering it through a pad of celite. Specific metal scavengers are also commercially available.
Optimized Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromobenzaldehyde with 3-Methylphenylboronic Acid
This protocol is adapted from established procedures for similar biphenyl syntheses.[6]
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.02-0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio), via cannula or syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous NaCl (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude (3'-Methyl-[1,1'-biphenyl]-3-yl)carbaldehyde can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Reduction of (3'-Methyl-[1,1'-biphenyl]-3-yl)carbaldehyde
This is a standard procedure for the reduction of an aldehyde to a primary alcohol.[9][14]
-
Dissolution: Dissolve the purified (3'-Methyl-[1,1'-biphenyl]-3-yl)carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq.) portion-wise to the stirred solution. Be cautious of initial foaming.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding water or dilute HCl at 0 °C to destroy excess NaBH₄.
-
Workup: Remove the bulk of the organic solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.
-
Purification: If necessary, the product can be further purified by column chromatography or recrystallization.
Data Summary: Impact of Parameters on Suzuki Coupling Yield
The following table summarizes key variables in the Suzuki coupling step and their potential impact on the reaction outcome.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Impact on Yield |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Switch to a more active system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos) to increase reaction rate and turnover.[1] | Significant |
| Base | K₂CO₃ (2 eq.) | Screen stronger bases like Cs₂CO₃ or K₃PO₄ to enhance boronic acid activation, especially for less reactive substrates.[1][5] | Significant |
| Solvent | Toluene/H₂O (10:1) | Try other solvent systems like Dioxane/H₂O or THF/H₂O to improve solubility and reaction kinetics.[1] | Moderate |
| Temperature | 100 °C | Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance between reaction rate and stability of reactants/products.[1][5] | Moderate |
| Atmosphere | Nitrogen/Argon | Ensure a properly inert atmosphere using techniques like freeze-pump-thaw cycles for degassing to prevent catalyst deactivation.[1][3] | Critical |
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 355: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Ma, D., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(9), 11945-11952. Retrieved from [Link]
-
(n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(1), 31-38. Retrieved from [Link]
-
Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Almond-Thynne, J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2055-2064. Retrieved from [Link]
-
(n.d.). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
van der Westhuizen, J. H., et al. (2020). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. Molbank, 2020(4), M1174. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (2015). CN105198707A - 4-biphenyl methanol synthetic method.
-
Britannica. (2025, December 23). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). (3'-Methyl[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link]
- Google Patents. (2012). CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
- Google Patents. (2015). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]
-
Reddit. (2020, February 26). Synthesis - General tips for improving yield?. Retrieved from [Link]
-
YouTube. (2019, August 20). Reduction of Aldehydes and Ketones To Alcohols. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
PubChem. (n.d.). Biphenyl. Retrieved from [Link]
-
IRIS. (2013, July 4). Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). By-products of methanol synthesis. Retrieved from [Link]
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Technical Support Center: Suzuki Coupling for Biphenyl Synthesis
Welcome to the Technical Support Center dedicated to troubleshooting common side reactions in Suzuki-Miyaura cross-coupling for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common hurdles in their experiments. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance your synthetic success.
Frequently Encountered Side Reactions
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, particularly for synthesizing biphenyls. However, several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification challenges. The most common of these are:
-
Homocoupling: The undesired coupling of two boronic acid molecules.
-
Dehalogenation: The reduction of the aryl halide starting material.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.
This guide will address each of these side reactions in a dedicated troubleshooting section.
Troubleshooting Guide 1: Homocoupling of Boronic Acids
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in Suzuki reactions, and why is it problematic?
A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the homocoupled product and the target molecule.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][3] These Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[1][4][5] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.[1][4]
Q3: How can I identify if homocoupling is a significant issue in my reaction?
A3: The homocoupled byproduct can be identified using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The homocoupled product will appear as a new spot, often with an Rf value different from the starting materials and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the symmetrical biaryl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR of the crude product will show characteristic signals for the homocoupled product.
Troubleshooting & Optimization Strategies
If you are observing significant homocoupling, consider the following strategies:
1. Rigorous Degassing of Solvents and Inert Atmosphere:
-
Rationale: Oxygen is a key culprit in promoting homocoupling by oxidizing the active Pd(0) catalyst.[1][2]
-
Protocol:
-
Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).[6]
-
Maintain a positive pressure of an inert gas throughout the reaction setup.
-
2. Choice of Palladium Precatalyst:
-
Rationale: Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. If this reduction is slow or inefficient, the remaining Pd(II) can catalyze homocoupling.[4]
-
Recommendation:
-
Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are optimal for its reduction. This can sometimes be facilitated by the phosphine ligand or by the homocoupling of a small amount of boronic acid.[4]
-
3. Ligand Selection:
-
Rationale: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired side reactions.
-
Recommendation:
Visualizing the Competing Pathways
Caption: Suzuki cycle vs. Homocoupling pathway.
Troubleshooting Guide 2: Dehalogenation of Aryl Halides
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of Suzuki coupling?
A1: Dehalogenation is a side reaction where the aryl halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[6][9] This leads to the formation of an arene byproduct instead of the desired cross-coupled product, ultimately lowering the reaction yield.[6]
Q2: What is the primary mechanism of dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[6] This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[4][6] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H).[4][6]
Q3: Which types of organic halides and substrates are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[6][10][11] Aryl and heteroaryl iodides are most prone to this side reaction.[6][10] Electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are also more susceptible to dehalogenation.[6][10]
Troubleshooting & Optimization Strategies
1. Choice of Halide:
-
Rationale: As the reactivity of the C-X bond increases, so does the propensity for dehalogenation.
-
Recommendation: If dehalogenation is a significant problem with an aryl iodide, consider switching to the corresponding aryl bromide or even chloride, although reaction conditions may need to be more forcing for the latter.[10][11]
2. Base Selection:
-
Rationale: The base can be a source of hydrides or promote pathways leading to Pd-H formation.
-
Recommendation:
-
Use a milder base. For instance, if using strong bases like NaOH or KOH, consider switching to weaker inorganic bases like K₂CO₃, K₃PO₄, or CsF.[8]
-
Ensure the base is of high purity and anhydrous if running under anhydrous conditions.
-
3. Solvent Choice:
-
Rationale: Solvents, particularly alcohols, can act as hydride sources.
-
Recommendation:
-
Avoid using alcohol solvents if dehalogenation is observed.
-
Consider using aprotic solvents like toluene, dioxane, or THF.[12]
-
4. Ligand and Catalyst System:
-
Rationale: Bulky, electron-donating ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.
-
Recommendation: Employ bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) which can promote faster reductive elimination of the desired product.[7][13] Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.[6][14]
Visualizing the Dehalogenation Pathway
Caption: Desired coupling vs. dehalogenation pathway.
Troubleshooting Guide 3: Protodeboronation
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern?
A1: Protodeboronation is a side reaction where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[15][16] This consumes the nucleophilic coupling partner, leading to reduced yields of the target biphenyl and the formation of an arene byproduct, which can complicate purification.[15]
Q2: Which boronic acids are particularly susceptible to protodeboronation?
A2: While many boronic acids can undergo protodeboronation, it is especially problematic for electron-rich, heteroaromatic (like 2-pyridineboronic acid), and sterically hindered boronic acids.[4][15][17] The instability of some boronic acids is a common reason for low yields in Suzuki couplings.[4]
Q3: What factors influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
pH and Base: The reaction pH is critical. For many arylboronic acids, protodeboronation is fastest at high pH.[18][19] Strong bases in aqueous media can accelerate this side reaction.[2]
-
Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Water: Water acts as the proton source for this side reaction.[2]
-
Reaction Time: Longer reaction times can lead to more significant protodeboronation.
Troubleshooting & Optimization Strategies
1. Stabilize the Boronic Acid:
-
Rationale: Boronic acids can be unstable. Converting them to more stable derivatives can prevent premature decomposition.
-
Recommendation:
-
Use boronate esters (e.g., pinacol esters) or MIDA boronates. These are generally more stable and can participate in the coupling reaction, sometimes through a "slow-release" of the boronic acid.[16]
-
Organotrifluoroborates (R-BF₃K) are another class of stable boron reagents that can be used.
-
2. Modify Reaction Conditions:
-
Rationale: Adjusting the reaction parameters can disfavor the protodeboronation pathway.
-
Recommendation:
-
Use a Milder Base: Switch from strong bases (NaOH, KOH) to weaker ones like K₂CO₃, K₃PO₄, or KF.[2]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation by removing the primary proton source.[2]
-
Lower Temperature: If the desired coupling can proceed at a lower temperature, this may slow down the rate of protodeboronation.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to prevent prolonged exposure of the boronic acid to the reaction conditions.
-
3. Accelerate the Desired Coupling:
-
Rationale: If the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation, the side reaction becomes negligible.
-
Recommendation:
Comparative Table of Mitigation Strategies for Protodeboronation
| Parameter | Standard Conditions (High Risk) | Optimized Conditions (Low Risk) | Rationale |
| Boron Reagent | Boronic Acid | MIDA Boronate or Organotrifluoroborate | Increased stability and "slow-release" of the active nucleophile.[15][16] |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃, KF) | Reduces the rate of base-catalyzed decomposition pathways.[2][15] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines | Accelerates the desired C-C coupling to outcompete protodeboronation.[15] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Dioxane, Toluene) | Removes the primary proton source for the side reaction.[2][15] |
| Temperature | High (e.g., 80-110 °C) | Lower (e.g., Room Temp - 60 °C) | Slows the rate of decomposition. |
Visualizing the Protodeboronation Pathway
Caption: Competition between transmetalation and protodeboronation.
General Experimental Protocol to Minimize Side Reactions
This protocol provides a starting point for a Suzuki coupling aimed at biphenyl synthesis, incorporating best practices to mitigate the side reactions discussed.
Materials:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)
-
Degassed Solvent (e.g., Toluene or Dioxane/H₂O 10:1)
Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the arylboronic acid, and the base under an inert atmosphere (e.g., in a glovebox).
-
Catalyst Addition: Add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing (if not prepared in a glovebox): Seal the vessel and degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
PubMed Central. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry. [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]
-
ResearchGate. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. [Link]
-
ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
ACS Publications. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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minimizing homocoupling byproducts in (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol synthesis
Welcome to the technical support center for the synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aryl-aryl bond formation. Here, we address common challenges, with a specific focus on minimizing the formation of homocoupling byproducts, a frequent impediment to achieving high yields and purity.
Troubleshooting Guides and FAQs
This section provides direct answers and actionable solutions to specific issues you may encounter during your experiments.
FAQ 1: I'm observing a significant amount of homocoupling of my boronic acid starting material in a Suzuki-Miyaura coupling. What are the primary causes?
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This not only diminishes the yield of your desired this compound but also complicates the purification process. The primary culprits behind excessive homocoupling are typically related to the reaction atmosphere, the choice and state of the palladium catalyst, and the reaction conditions.[1][2]
To effectively troubleshoot, it's crucial to pinpoint the potential source of the issue. The presence of oxygen is a major contributor, as it can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which is known to promote homocoupling.[3] Additionally, the use of a Pd(II) precatalyst without efficient in situ reduction can also favor this undesired pathway.[4]
Troubleshooting Workflow: Diagnosing and Mitigating Boronic Acid Homocoupling
If you are experiencing high levels of homocoupling, the following workflow can help you systematically identify and address the root cause.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
FAQ 2: How does the choice of palladium source and ligand impact homocoupling?
The selection of the palladium source and the associated ligand is critical in directing the reaction towards the desired cross-coupling pathway.
-
Palladium Source: Using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), requires an in situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of two boronic acid molecules, thereby generating the byproduct you are trying to avoid.[2] Employing a direct Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can circumvent this issue as they can enter the catalytic cycle directly.[1] Modern palladium precatalysts, such as those developed by Buchwald, are designed for clean and efficient generation of the active Pd(0) catalyst, which can also help suppress side reactions.[1]
-
Ligand Choice: Ligands play a multifaceted role in stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, consider the following:
-
Steric Bulk and Electron-Donating Properties: Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly effective.[4] Their steric hindrance can disfavor the formation of intermediates that lead to homocoupling, while their electron-donating nature can accelerate the desired reductive elimination step of the cross-coupling cycle.[5]
-
Ligand Oxidation: Some phosphine ligands are susceptible to oxidation in the presence of trace oxygen. This can lead to the formation of palladium species that are more prone to promoting homocoupling.
-
FAQ 3: Can the base and solvent system influence the extent of homocoupling?
Absolutely. The base and solvent are not merely reaction media but are active participants in the catalytic cycle.
-
Base Selection: The base is necessary to activate the boronic acid for transmetalation. However, an overly strong base can sometimes accelerate homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they tend to be less likely to promote this side reaction.[1]
-
Solvent System: Aprotic solvents like dioxane, toluene, and tetrahydrofuran (THF) are generally good choices for Suzuki-Miyaura couplings.[1] While some water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle, excessive amounts can lead to protodeboronation, another common side reaction.
The interplay between the base and solvent can also affect the solubility of the various species in the reaction mixture, which in turn can influence the reaction rates and selectivity.[6]
FAQ 4: I'm considering a Stille coupling as an alternative. Is it less prone to homocoupling?
The Stille coupling, which utilizes organotin reagents, is another powerful method for aryl-aryl bond formation.[7][8] While it has its own set of advantages, such as tolerance to a wide variety of functional groups, it is not entirely immune to homocoupling. The mechanism of the Stille reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle, and similar to the Suzuki reaction, side reactions can occur.[7] However, with careful optimization, the Stille coupling can be a viable alternative for the synthesis of this compound.
FAQ 5: Are there any other cross-coupling reactions I should consider to avoid homocoupling?
Besides Suzuki and Stille couplings, other methods for aryl-aryl bond formation exist, each with its own advantages and disadvantages concerning homocoupling.[9] The Negishi coupling, which employs organozinc reagents, is often noted for its high reactivity, which can sometimes outcompete side reactions like homocoupling.[3] However, the sensitivity of organozinc reagents to air and moisture requires stringent anhydrous and anaerobic conditions.
For terminal alkynes, the Sonogashira coupling is a common choice, but it is also susceptible to a homocoupling side reaction known as the Glaser coupling.[10][11][12]
Experimental Protocols
Here we provide a detailed, step-by-step protocol for a Suzuki-Miyaura coupling optimized to minimize homocoupling byproducts in the synthesis of this compound.
Optimized Suzuki-Miyaura Protocol for this compound Synthesis
Materials:
-
(3-(Hydroxymethyl)phenyl)boronic acid
-
1-Bromo-3-methylbenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (3-(Hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 1-bromo-3-methylbenzene (1.0 equivalent), and anhydrous potassium phosphate (2.5 equivalents).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (1.5 mol%) and SPhos (3.3 mol%) and add them to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) and a minimal amount of degassed water (approximately 10% v/v of the toluene).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the rigorous exclusion of oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Understanding the catalytic cycle and the competing homocoupling pathway is crucial for effective troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. depts.washington.edu [depts.washington.edu]
troubleshooting low conversion in the synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Technical Support Center: Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
A Senior Application Scientist's Guide to Troubleshooting Low Conversion
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion or yield, in this specific Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, we understand that variability in laboratory results can be a significant impediment to progress. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.
The synthesis of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura coupling between (3-bromophenyl)methanol and (3-methylphenyl)boronic acid.[1][2] While robust, this reaction is sensitive to a number of parameters that can lead to poor outcomes.[3] This guide will walk you through a logical troubleshooting process to identify and rectify the root causes of low conversion.
Visual Troubleshooting Workflow
Before diving into specific issues, the following flowchart provides a high-level overview of the diagnostic process. This workflow is designed to systematically eliminate potential causes of reaction failure, starting from the most common and easily addressable problems.
Caption: A systematic workflow for diagnosing low conversion issues.
Troubleshooting Guide & FAQs
Q1: My reaction shows very low conversion, and TLC/LC-MS analysis indicates that I'm recovering mostly my starting materials, (3-bromophenyl)methanol and (3-methylphenyl)boronic acid. What are the most likely causes?
A1: Recovering unreacted starting materials points to an issue with the catalytic cycle's initiation or turnover. The Suzuki-Miyaura reaction mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination.[4] A failure at any stage can halt the reaction.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species, Pd(0), is highly sensitive to atmospheric oxygen.[5] If your reaction was not performed under strictly inert conditions, the catalyst may have been oxidized to an inactive Pd(II) state.
-
Solution: Ensure all solvents are thoroughly degassed prior to use (see Protocol 2). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.
-
-
Insufficient Thermal Energy: Some Suzuki couplings require a specific activation energy to proceed efficiently.[6] While high temperatures can cause degradation, too low a temperature will result in a sluggish or stalled reaction.
-
Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 90 °C or 100 °C). Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and stability.[6]
-
-
Poorly Chosen Catalyst/Ligand System: Aryl bromides are generally reactive, but the presence of the hydroxymethyl group could influence the electronics.[7] A standard catalyst like Pd(PPh₃)₄ might not be optimal.
-
Solution: Screen a panel of palladium catalysts and ligands. For instance, using a Pd₂(dba)₃ precursor with a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or DavePhos) can significantly improve the rates of oxidative addition and reductive elimination.[8]
-
-
Inactive Base: The base is crucial for activating the boronic acid for the transmetalation step.[9] If the base is old, clumpy, or has absorbed moisture, its effectiveness will be compromised.
Q2: My desired product is present, but I'm observing significant amounts of toluene and benzyl alcohol as byproducts. What is happening and how can I prevent it?
A2: The formation of toluene points to protodeboronation of your (3-methylphenyl)boronic acid, while the presence of benzyl alcohol (from the reduction of 3-bromobenzyl alcohol starting material) indicates dehalogenation . These are two very common side reactions in Suzuki couplings.[5][10]
Causality & Mitigation:
-
Protodeboronation: This occurs when the C-B bond of the boronic acid is cleaved by a proton source, replacing the boronic acid moiety with a hydrogen atom.[11] This is often exacerbated by excessive heat, prolonged reaction times, or the presence of water.
-
Scientific Rationale: The boronic acid is in equilibrium with its boroxime (a cyclic anhydride) and can be susceptible to hydrolysis. Under basic and aqueous conditions, the resulting boronate anion can be protonated.
-
Preventative Measures:
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried. While some water is often necessary for Suzuki reactions to solubilize the base, excess water is detrimental.[12]
-
Use a More Stable Boronic Ester: Convert the (3-methylphenyl)boronic acid to its corresponding pinacol ester. Boronic esters are significantly more stable towards protodeboronation.[5]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
-
-
-
Dehalogenation: This side reaction occurs when the palladium-aryl intermediate, formed after oxidative addition, is intercepted by a hydride source before it can undergo transmetalation.[12]
-
Scientific Rationale: The hydride source can be trace impurities in solvents or bases, or even the solvent itself (e.g., alcohols) under certain conditions. The resulting palladium-hydride complex can then reductively eliminate to give the dehalogenated arene and regenerate Pd(0).
-
Preventative Measures:
-
High-Purity Reagents: Use high-purity, peroxide-free solvents.[5]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can favor the desired transmetalation pathway over competing dehalogenation.
-
-
Q3: My main byproduct is 3,3'-dimethylbiphenyl, and my yield of the desired product is correspondingly low. How can I suppress this side reaction?
A3: The formation of 3,3'-dimethylbiphenyl is a classic case of homocoupling , where two molecules of the organoboron reagent couple with each other.[10][12]
Causality & Mitigation:
-
Mechanism of Homocoupling: This side reaction is often promoted by the presence of oxygen. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) salts can then facilitate the coupling of two boronic acid molecules, which is a competing pathway to the main catalytic cycle.[12]
-
Preventative Measures:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly deoxygenated before heating (see Protocol 2). The presence of O₂ is a primary driver for homocoupling.[12]
-
Use a Pre-activated Catalyst: Using a Pd(0) source like Pd(PPh₃)₄ directly, rather than generating it in situ from a Pd(II) salt (like Pd(OAc)₂ or PdCl₂), can sometimes reduce the amount of Pd(II) available for homocoupling at the start of the reaction.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain its concentration at a low level, disfavoring the bimolecular homocoupling reaction.
-
-
Summary of Troubleshooting Strategies
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Rationale |
| Low Conversion, Starting Materials Remain | Inactive Catalyst (Oxidation), Insufficient Temperature, Inappropriate Catalyst/Ligand | Improve inert atmosphere technique.[5] Increase temperature moderately.[6] Screen more active ligands (e.g., Buchwald-type phosphines).[8] |
| Toluene/Benzyl Alcohol Byproducts | Protodeboronation, Dehalogenation | Use anhydrous solvents.[5] Convert boronic acid to a more stable pinacol ester.[5] Use a slight excess of the boronic acid. |
| Homocoupling (3,3'-dimethylbiphenyl) | Oxygen contamination leading to Pd(II)-mediated coupling | Perform rigorous solvent degassing.[12] Maintain a positive inert gas pressure. Lower reaction temperature. |
| Reaction Turns Black, Stalls | Palladium Black Formation (Catalyst Decomposition) | Use a more robust, sterically hindered ligand to stabilize the Pd nanoparticles.[10] Ensure vigorous stirring.[5] Lower the reaction temperature. |
| Inconsistent Yields | Variability in Reagent Quality, Moisture, Setup | Use fresh, high-purity boronic acid.[11] Dry solvents and base thoroughly.[5] Standardize the reaction setup and degassing procedure. |
Key Experimental Protocols
Protocol 1: General Procedure for Synthesis
This is a representative starting procedure. Optimization will likely be required.
-
To a flame-dried Schlenk flask, add (3-bromophenyl)methanol (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents via cannula. A common system is a mixture like Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v).[13]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-90 °C).[6]
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a sturdy Schlenk flask with a stir bar, ensuring the flask is no more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles escaping the liquid as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen is removed.
-
After the final thaw, backfill the flask with an inert gas. The solvent is now ready for use.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Li, J. H., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(9), 11265-11278. [Link]
-
The Organic Chemistry Tutor. (2024). Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
ChemBK. (2024). 3-Methylphenylboronic Acid. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Ohsumi, M., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7767–7771. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Nishiwaki, N. (2017). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology. [Link]
-
ChemBK. (2024). 3-Bromobenzyl alcohol. [Link]
-
ResearchGate. (2025). Development of the reaction conditions of a Suzuki-Miyaura cross coupling reaction catalysed by Ag-Pd Alloy Nanoparticle photocatalyst. [Link]
-
Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. [Link]
-
Ohsumi, M., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [Link]
-
ChemSynthesis. (n.d.). (3-bromophenyl)methanol. [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
PrepChem.com. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Wiley Online Library. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 2. This compound | C14H14O | CID 1394044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Suzuki Coupling for Sterically Hindered Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with sterically hindered substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the common hurdles associated with these demanding couplings.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, when one or both coupling partners bear significant steric bulk—such as ortho-substituents on an aryl ring—the reaction's efficiency can plummet.[1] Steric hindrance can impede key steps of the catalytic cycle, primarily the transmetalation and reductive elimination phases, leading to low yields, slow reaction times, and the formation of undesired byproducts.[3] This guide provides a structured approach to troubleshooting and optimizing these challenging transformations.
The Suzuki-Miyaura Catalytic Cycle: A Quick Primer
Understanding the fundamental mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide) to form a Pd(II) complex.[4][5][6]
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center.[5][6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5][6]
Each of these steps can be affected by steric congestion, necessitating careful optimization of reaction parameters.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of sterically hindered substrates.
Issue 1: Low to No Product Formation
Q: My Suzuki coupling with a di-ortho-substituted aryl halide and a hindered boronic acid is failing. What are the most likely causes and how can I fix it?
A: This is a classic problem stemming from steric clash. The primary bottlenecks are often slow transmetalation and/or reductive elimination.[3] Here’s a systematic approach to optimization:
1. Catalyst and Ligand Selection (The Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings.[4] You need a more robust system designed to overcome steric barriers.
-
Why it Matters: Bulky, electron-rich ligands are essential. The steric bulk promotes the formation of a coordinatively unsaturated palladium center, which is more reactive.[8] The electron-donating nature of the ligand accelerates the oxidative addition and reductive elimination steps.[1]
-
Recommendations:
-
Buchwald-type Biarylphosphine Ligands: These are the gold standard for challenging couplings. Ligands like XPhos, SPhos, and RuPhos are highly effective.[3][9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective for hindered systems.[9]
-
Specialized Ligands: For extremely demanding aryl-alkyl couplings, ligands like AntPhos have shown exceptional reactivity by potentially inhibiting side reactions like β-hydride elimination.[8]
-
2. Base Selection: The choice of base is crucial and often underestimated. For hindered couplings, a stronger base is typically required.
-
Why it Matters: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[10] With hindered substrates, this step is sluggish and requires a more potent base to proceed at a reasonable rate.
-
Recommendations:
-
Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[9][11]
-
Alkoxides: In some cases, very strong bases like potassium tert-butoxide (t-BuOK) may be necessary, especially for tetra-ortho-substituted biaryls.[9]
-
3. Solvent and Temperature: These parameters control reaction kinetics and solubility.
-
Why it Matters: Sterically hindered couplings often require more forcing conditions to overcome the high activation energy barriers.[3]
-
Recommendations:
-
Solvents: Non-polar aprotic solvents like toluene, dioxane, or THF are generally preferred.[9][12] The choice of solvent can also influence selectivity in complex substrates.[12][13]
-
Temperature: Elevated temperatures (80-140 °C) are common.[8][14] If a reaction is sluggish at 80 °C, increasing the temperature to 110 °C or higher can significantly improve the rate.[8]
-
4. Catalyst Loading: While the goal is always to use as little catalyst as possible, challenging substrates may require a higher loading.
-
Why it Matters: If the catalyst turnover is slow due to steric hindrance, a higher concentration of the active species can help drive the reaction to completion.
-
Recommendations: For particularly difficult couplings, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% may be necessary.[9][15]
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, AntPhos, NHCs[3][8][9] | Bulky, electron-rich ligands accelerate key steps and stabilize the catalyst.[1] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃, t-BuOK[9][11] | Stronger bases are needed to form the boronate "ate" complex efficiently. |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane, Xylenes[8][9] | Higher boiling point solvents allow for increased reaction temperatures. |
| Temperature | 60-80 °C | 80-140 °C[8][14] | Overcomes the higher activation energy of sterically demanding steps. |
| Catalyst Loading | 0.5-2 mol% | 2-5 mol%[9][15] | Compensates for slower catalyst turnover. |
Issue 2: Protodeboronation and Homocoupling Side Products
Q: My reaction is producing significant amounts of homocoupled boronic acid and/or the deboronated starting material. What is causing this and how can I prevent it?
A: These are common side reactions, especially with sensitive or electron-deficient boronic acids.
1. Protodeboronation (Loss of the Boronic Acid Group): This occurs when the boronic acid is cleaved by water or other protic sources before it can participate in the cross-coupling.
-
Why it Matters: This side reaction consumes your starting material and reduces the overall yield. It is often exacerbated by prolonged reaction times and the presence of excess water.[9]
-
Mitigation Strategies:
-
Use Boronate Esters: Pinacol esters or MIDA boronates are significantly more stable to protodeboronation than the corresponding boronic acids.[3]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[3]
-
Anhydrous Conditions: While some water is often necessary for the base to function, excessive water can be detrimental. Using anhydrous solvents and ensuring the base is dry can help.[9]
-
2. Homocoupling (Dimerization of the Boronic Acid): This side reaction is typically caused by the presence of oxygen or excess Pd(II) species in the reaction mixture.[3]
-
Why it Matters: Homocoupling consumes the boronic acid and can lead to difficult-to-separate impurities.
-
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents (including any water used) and the reaction vessel by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3] This removes dissolved oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can be beneficial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) in situ must be efficient to avoid side reactions.[3]
-
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki Coupling
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl Halide (1.0 equiv)
-
Sterically Hindered Boronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv), finely ground
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the finely ground base.
-
Inert Atmosphere: Seal the vessel with a septum or cap and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable method (TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Note on Safety: Always perform these reactions in a well-ventilated fume hood. Consult the safety data sheets (SDS) for all reagents used.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (2016). Retrieved from [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. (2022). Retrieved from [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved from [Link]
-
Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (2025). Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved from [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). Retrieved from [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.). Retrieved from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (2018). Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Retrieved from [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025). Retrieved from [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved from [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners | ACS Catalysis. (2020). Retrieved from [Link]
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challenges in the purification of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Answering the user's request.## Technical Support Center: Purification of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of this compound (CAS 773872-41-6). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this versatile intermediate in high purity. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is the first step to a successful purification strategy.
This compound is a moderately polar aromatic alcohol. Its key features are:
-
Biphenyl Core: A large, nonpolar, and rigid aromatic system. This part of the molecule confers low solubility in very polar solvents like water and high solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).
-
Hydroxyl Group (-CH₂OH): The primary alcohol group introduces significant polarity. It can act as both a hydrogen bond donor and acceptor. This feature allows for strong interactions with polar stationary phases like silica gel and solubility in polar protic solvents like methanol.[1]
-
Methyl Group (-CH₃): This adds to the nonpolar character of the molecule.
The molecule's overall character is a balance between the nonpolar biphenyl core and the polar alcohol functional group. This duality is the primary source of purification challenges, as it can lead to problematic solubility ("streaking" in chromatography) and difficulty in crystallization.
| Property | Value | Significance for Purification |
| Molecular Weight | 198.26 g/mol [1] | Standard molecular weight, suitable for most purification techniques. |
| XLogP3 (Lipophilicity) | 3.2[1] | Indicates moderate lipophilicity; the compound is more soluble in organic solvents than in water. |
| Hydrogen Bond Donor/Acceptor | Donor: 1, Acceptor: 1[1] | The hydroxyl group can interact strongly with silica gel, potentially causing tailing on columns. |
| Physical Form | Solid at room temperature | Recrystallization is a viable purification method if a suitable solvent system can be identified. |
Q2: My this compound was synthesized via a Suzuki-Miyaura coupling. What are the most likely impurities I need to remove?
A2: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is known to generate a characteristic set of impurities that can complicate purification.[2]
Common impurities include:
-
Unreacted Starting Materials: (3-(Bromomethyl)phenyl)boronic acid or 3-bromo-3'-methyl-1,1'-biphenyl and the corresponding coupling partner.
-
Homocoupling Products: Formation of biphenyls from the coupling of two organohalide molecules (e.g., 3,3'-bis(hydroxymethyl)-1,1'-biphenyl) or two organoboron molecules (e.g., 3,3'-dimethyl-1,1'-biphenyl). These are often major byproducts.[3]
-
Protodeboronation Product: The boronic acid starting material can be replaced by a hydrogen atom, leading to 3-methyl-1,1'-biphenyl.[4]
-
Palladium Residues: The palladium catalyst can remain in the crude product, often appearing as a fine black or grey solid.
-
Boronic Acid-Related Impurities: Boronic acids can form cyclic anhydride trimers (boroxines) or other related species, which may be difficult to remove.[5]
The diagram below illustrates the target product and the most common process-related impurities.
Caption: Common impurities in the synthesis of the target compound.
Troubleshooting Guide
Q3: I'm running a silica gel column, but my product is streaking badly on the TLC plate and eluting over many fractions. What's happening and how do I fix it?
A3: This is a classic problem when purifying compounds with hydrogen-bonding groups like alcohols on acidic silica gel. The streaking, or tailing, is caused by strong, non-ideal interactions between the polar hydroxyl group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica.[6][7] This leads to a slow, continuous elution rather than a sharp, well-defined band.
Solutions:
-
Modify the Mobile Phase: The most effective solution is often to modify your eluent to disrupt these strong interactions.
-
Add a Polar Protic Solvent: Add a small percentage (0.5-5%) of methanol to your dichloromethane or ethyl acetate/hexane mobile phase. Methanol is highly polar and will compete with your compound for the active sites on the silica, resulting in a more uniform elution and sharper bands.[8] Be cautious, as adding more than 10% methanol can risk dissolving the silica gel.[8]
-
Add a Basic Modifier: If your compound is sensitive to acid, the residual acidity of silica gel can cause degradation. Adding a small amount of a base like triethylamine (TEA) or pyridine (~0.1-1%) to your eluent will neutralize the acidic sites and improve peak shape, especially for basic compounds.[7][8]
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.
-
Alumina: For moderately polar compounds, neutral or basic alumina can be an excellent alternative to silica, as it lacks the strong acidity that causes tailing.[7]
-
Reversed-Phase Silica (C18): This is a powerful technique where the stationary phase is nonpolar (C18-bonded silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).[9] In reversed-phase chromatography, more polar compounds elute first. This can be highly effective for separating your moderately polar product from less polar impurities like homocoupled byproducts.[10]
-
Workflow for Optimizing Flash Chromatography:
Caption: Decision workflow for troubleshooting tailing in chromatography.
Q4: My NMR spectrum is clean in the aromatic region, but I see persistent, unidentifiable 'greasy' peaks between 0.5-1.5 ppm. What are they and how do I get rid of them?
A4: These signals are very likely from silicone grease (from glassware joints) or long-chain alkyl impurities (e.g., from alkanes used as solvents). While they may not interfere with many reactions, they are unacceptable for compounds intended for biological testing or elemental analysis.
Solutions:
-
Filtration through a Silica Plug: This is often the quickest solution. Dissolve your compound in a minimal amount of a nonpolar solvent like DCM or hexanes. Pass this solution through a short pad of silica gel (a "plug") in a pipette or Hirsch funnel, eluting with the same solvent. The nonpolar grease will be strongly retained on the silica, while your moderately polar product will elute quickly.
-
Precipitation/Recrystallization:
-
Dissolve the impure solid in a small volume of a moderately polar solvent in which it is soluble (e.g., hot ethyl acetate or DCM).
-
Add a nonpolar anti-solvent (e.g., cold hexanes or pentane) dropwise until the solution becomes cloudy.[11]
-
Cool the mixture in an ice bath or refrigerator. Your product should precipitate or crystallize, leaving the highly soluble greasy impurities behind in the solvent.
-
Collect the solid by filtration and wash with cold anti-solvent.
-
-
Aqueous Workup: If the impurity is from a nonpolar solvent, performing a liquid-liquid extraction can be effective. Dissolve the crude material in a solvent like ethyl acetate and wash it several times with water. While this won't remove grease, it can help remove residual reaction solvents.
Q5: I want to purify my compound by recrystallization. What is a good solvent system to start with?
A5: Recrystallization is an excellent method for achieving high purity if your crude material is already reasonably clean (>85-90%). The key is to find a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[12]
Recommended Solvent Systems to Screen:
-
Single Solvent Systems:
-
Toluene: The aromatic core suggests good solubility in hot toluene. This is a good candidate to test.
-
Two-Solvent Systems (often more effective):
-
Ethyl Acetate / Hexanes (or Heptane): This is a workhorse system for moderately polar compounds. Dissolve the solid in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution remains persistently cloudy (the cloud point). Add a drop or two of ethyl acetate to clarify, then allow it to cool slowly.[14]
-
Dichloromethane / Pentane: Similar to the above, but uses more volatile solvents. Dissolve in DCM at room temperature and add pentane as the anti-solvent.[11]
-
Methanol / Water: Dissolve in a minimal amount of hot methanol. Add water dropwise until the cloud point is reached, then allow to cool.[14]
-
Protocol: Two-Solvent Recrystallization
-
Select Solvents: Choose a "solvent" in which the compound is soluble (e.g., Ethyl Acetate) and an "anti-solvent" in which it is insoluble but is miscible with the first solvent (e.g., Hexanes).[11][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "solvent" portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (like palladium catalyst), perform a hot filtration through a fluted filter paper to remove them.
-
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise with stirring until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
References
- US1944958A - Purification of aromatic alcohols.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
For highly polar compound, how to do the purification? ResearchGate. [Link]
-
If biphenyl dissolves in both cold and hot methanol. Chegg.com. [Link]
-
This compound. PubChem. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? ResearchGate. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization with two solvents. Reddit. [Link]
- CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
- CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol.
-
Methanol as an Alternative Mobile Phase Solvent for Reversed-Phase Peptide Purification. Biotage. [Link]
-
[1,1'-Biphenyl]-3-methanol, 2-methyl-. PubChem. [Link]
-
Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. AIR Unimi. [Link]
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [Link]
- US3442770A - Process for the purification of methanol by extractive distillation and plural stage distillation recovery.
-
(2'-Methyl(1,1'-biphenyl)-3-yl)methanol. PubChem. [Link]
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1,1'-Biphenyl, 3-methyl-. NIST WebBook. [Link]
-
(3'-Methyl[1,1'-biphenyl]-3-yl)methanol. Oakwood Chemical. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. The methodologies described herein are grounded in established chemical principles and field-proven techniques to ensure scientific integrity and experimental success.
Understanding the Impurity Profile: The Suzuki-Miyaura Context
This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This synthetic route, while efficient, is known to generate a characteristic set of impurities that can complicate purification.[1][2] Understanding the origin of these byproducts is the first step in designing an effective purification strategy.
The typical synthesis involves coupling an aryl halide (e.g., 3-bromo-phenyl)methanol or its protected form) with a boronic acid (e.g., 3-methylphenylboronic acid) in the presence of a palladium catalyst and a base.[1][3]
Common Impurities and Their Origins
| Impurity Type | Chemical Origin | Key Identification Notes |
| Homocoupling Byproducts | Coupling of two identical starting material molecules (e.g., two boronic acids or two aryl halides).[2] | Often have very similar polarity to the desired product, making chromatographic separation difficult. Can be minimized by ensuring an oxygen-free reaction environment.[4][5] |
| Protodeboronation/Dehalogenation | Cleavage of the C-B bond in the boronic acid or the C-X bond in the halide, replaced by a hydrogen atom.[2] | Results in starting material-like impurities (e.g., toluene, bromobenzene derivatives) that are typically less polar than the product. |
| Residual Palladium Catalyst | The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) used in the coupling reaction.[6] | Often appears as a fine black precipitate ("palladium black") or can remain in solution as a colored complex.[7] Its removal is critical for pharmaceutical applications.[8] |
| Unreacted Starting Materials | Incomplete reaction leads to leftover aryl halide and/or boronic acid. | Polarity will differ significantly from the product, but high concentrations can complicate purification. |
| Boronic Acid Oxidation Products | Boronic acids can be susceptible to oxidation, forming dimers, boroxines, or esters. | These byproducts can vary widely in polarity. |
Frequently Asked Questions (FAQs)
Q1: My crude product contains fine black particles that won't filter out easily. What are they and how do I remove them?
A1: These particles are almost certainly residual palladium catalyst that has precipitated as "palladium black".[7] This form of palladium is extremely fine and can pass through standard filter paper. Its removal is crucial as regulatory bodies have strict limits on metal impurities in active pharmaceutical ingredients (APIs).[8]
The most effective and common laboratory method is filtration through a pad of Celite (diatomaceous earth).[6][9][7] Celite forms a porous filter bed that can trap these fine particles.
Workflow for Palladium Removal:
-
Dilute: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare Pad: Place a plug of cotton or glass wool in a sintered glass funnel or a standard funnel with filter paper. Add a 2-3 cm layer of Celite and gently compact it.
-
Wet and Rinse: Wet the Celite pad with the clean solvent you used for dilution. This prevents the Celite from disturbing when you add your product solution.
-
Filter: Carefully pour the diluted product solution through the Celite pad.
-
Wash: Wash the pad with additional fresh solvent to ensure all of your product is collected.[6]
-
Concentrate: Combine the filtrates and concentrate under reduced pressure to obtain your crude product, now free of particulate palladium.
Q2: After workup, my product is a persistent oil, but the literature reports a solid. What's preventing crystallization?
A2: The failure of a compound to crystallize is a classic sign of impurities. Even small amounts of structurally similar byproducts, such as homocoupling products, can disrupt the formation of a stable crystal lattice. The hydroxyl (-OH) group in your product is capable of hydrogen bonding, which is key to its crystal packing. Impurities that lack this group or have different shapes can interfere.
Troubleshooting Steps:
-
Analyze Purity: Use TLC, LC-MS, or ¹H NMR to assess the purity of your oily product. Identify the presence of the common impurities listed in the table above.
-
High-Performance Chromatography: If significant impurities are present, rigorous purification by flash column chromatography is necessary. See the detailed guide in Section 3.
-
Trituration: If the product is of reasonable purity (>90%), try trituration. This involves stirring the oil with a solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., cold hexanes or a hexanes/ethyl acetate mixture). This can often wash away the impurities and induce crystallization.
-
Solvent for Recrystallization: If trituration fails, attempt recrystallization from a solvent system identified through screening. See Section 3 for a detailed protocol.
Q3: Column chromatography isn't separating my product from a close-running impurity. What are my options?
A3: This is a common challenge, especially with homocoupling byproducts which often have very similar polarities to the desired biphenyl product.[10]
Strategies to Improve Separation:
-
Change Solvent System Polarity: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent system with different chemical properties. For example, a dichloromethane/methanol gradient can alter the selectivity of the separation.
-
Use a Different Stationary Phase: While silica gel is most common, other stationary phases can provide different selectivity. Consider using alumina (basic or neutral) or a reverse-phase (C18) column if available.
-
Recrystallization: This is often the best solution for separating close-eluting compounds. Recrystallization separates based on differential solubility and crystal lattice packing, which can be more effective than separating based on polarity alone.[11]
In-Depth Troubleshooting & Purification Protocols
Guide 1: Systematic Purification Workflow
This workflow provides a logical sequence of steps to take the crude reaction mixture to a highly purified final product.
Caption: Systematic workflow for purifying this compound.
Guide 2: Protocol for Flash Column Chromatography
This technique is the workhorse for purifying moderately polar organic compounds like aromatic alcohols.[12][13]
Objective: To separate the target molecule from less polar (e.g., homocoupled hydrocarbons) and more polar (e.g., over-oxidized byproducts) impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or heptane) and Ethyl Acetate (EtOAc), HPLC grade
-
Glass column, flasks, and TLC plates
Step-by-Step Protocol:
-
Determine Eluent System: On a TLC plate, spot your crude material. Develop the plate in various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1). The ideal system will give your product an Rf value of ~0.25-0.35. For this compound, a system around 4:1 Hexane:EtOAc is a good starting point.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pour it into the column and use gentle pressure to pack a uniform bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute the Column: Begin running the solvent through the column. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities first. Gradually increase the polarity of the eluent (gradient elution) to move your product down the column.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Guide 3: Protocol for Recrystallization
Recrystallization is a powerful technique for achieving high purity, especially when starting with material that is already >95% pure.[11]
Objective: To obtain a highly pure, crystalline solid product.
Step-by-Step Protocol:
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[11]
-
Test small amounts of your product in solvents like methanol, ethanol, toluene, ethyl acetate, and hexane/EtOAc mixtures.
-
A good candidate system for biphenyl-type compounds is often a mixture like toluene/hexane or ethanol/water .
-
-
Dissolution: Place the impure solid in a flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This creates a saturated solution.[14]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a filtration of the hot solution. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask helps prevent solvent evaporation and allows for the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces. Dry the crystals under vacuum to remove all traces of solvent.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
- Google Patents. (1934).
-
Royal Society of Chemistry. (2014). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
-
National Institutes of Health (NIH). (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
PubChem. (n.d.). This compound. [Link]
-
National Institutes of Health (NIH). (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. [Link]
-
PrepChem.com. (n.d.). Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. [Link]
-
LibreTexts Chemistry. (n.d.). Chromatographic Purification. [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?[Link]
-
Chegg.com. (2012). Solved If biphenyl dissolves in both cold and hot methanol. [Link]
- Google Patents. (2012). CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
-
Quora. (2017). How to recrystallize a product from methanol. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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- 3. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
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dealing with poor solubility of reactants in (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol synthesis
Technical Support Center: Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis, with a particular focus on overcoming the common hurdle of poor reactant solubility. Our goal is to provide you with robust, field-tested solutions and a deeper understanding of the underlying chemical principles to ensure your synthetic efforts are successful.
Troubleshooting Guide: Poor Reactant Solubility
Poor solubility of one or more reactants is a frequent impediment in cross-coupling reactions like the Suzuki or Grignard pathways commonly used to synthesize this compound. This issue can lead to low yields, incomplete reactions, and challenging purifications. Below, we address specific problems with actionable solutions.
Question 1: My Suzuki coupling reaction between 3-bromobenzyl alcohol (or its protected form) and (3-methylphenyl)boronic acid has stalled with low conversion. How can I improve reactant solubility and drive the reaction to completion?
Answer:
This is a classic solubility challenge in Suzuki couplings, where the polarity difference between the reactants can be significant. The aryl halide (3-bromobenzyl alcohol) has a polar hydroxyl group, while the boronic acid is more nonpolar. Achieving a solvent system that can adequately dissolve both, along with the palladium catalyst and base, is critical.
Root Cause Analysis:
-
Solvent Mismatch: Standard solvent systems like toluene/water or dioxane/water may not be optimal for solubilizing all components simultaneously. The inorganic base (e.g., K₂CO₃, Cs₂CO₃) is only soluble in the aqueous phase, while the catalyst and organic reactants are primarily in the organic phase. The reaction is thus limited to the interface between the two phases.
-
Low Interfacial Area: If the reactants are not sufficiently soluble in the organic phase, their concentration at the reaction interface will be low, leading to a slow reaction rate.
Solutions & Experimental Protocols:
-
Optimize the Solvent System with a Co-Solvent: The introduction of a polar aprotic co-solvent can dramatically enhance the solubility of the reactants.
-
Recommended Co-solvents: Tetrahydrofuran (THF), 1,4-Dioxane, or Dimethoxyethane (DME) are excellent choices. They are miscible with both water and common organic solvents like toluene, helping to create a more homogenous reaction mixture.
-
Protocol: Solvent System Screening:
-
Set up several small-scale parallel reactions in vials.
-
To each vial, add the aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃).
-
Add a primary solvent (e.g., Toluene) and varying amounts of a co-solvent (THF or DME) to create different solvent ratios (e.g., 3:1, 2:1, 1:1 Toluene:THF).
-
Add the aqueous phase (e.g., 2M K₂CO₃ solution).
-
Run the reactions at a set temperature (e.g., 80-100 °C) and monitor progress by TLC or LC-MS at regular intervals.
-
Analyze the results to identify the optimal solvent ratio that gives the highest conversion.
-
-
-
Employ Phase-Transfer Catalysis: A phase-transfer catalyst (PTC) can transport the anionic base from the aqueous phase into the organic phase, accelerating the reaction.
-
Recommended PTC: Tetrabutylammonium bromide (TBAB) is a commonly used and effective PTC for Suzuki reactions.
-
Mechanism: The quaternary ammonium cation of TBAB pairs with the carbonate or hydroxide anion, allowing it to be transported into the organic phase where it can participate in the catalytic cycle.
-
-
Increase Reaction Temperature: Higher temperatures generally increase the solubility of solids and can accelerate the reaction rate. However, be mindful of the potential for reactant or product degradation. The boiling point of your chosen solvent system will be the upper limit.
Workflow for Optimizing Suzuki Coupling Solubility:
Caption: Troubleshooting workflow for a stalled Suzuki coupling reaction.
Question 2: I'm attempting a Grignard reaction between 3-bromotoluene and 3-formylphenylboronic acid pinacol ester, but the Grignard reagent is crashing out of solution upon formation. What can I do?
Answer:
The precipitation of a Grignard reagent is a clear sign of poor solubility, which can halt the reaction entirely. This often occurs when the Grignar reagent is more polar than the solvent can support, or if it forms a complex that is insoluble.
Root Cause Analysis:
-
Solvent Choice: Diethyl ether is a common solvent for Grignard reagent formation, but it is relatively nonpolar. More polar Grignard reagents may have limited solubility.
-
Schlenk Equilibrium: The Schlenk equilibrium describes the balance between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. If any of these species are insoluble in the chosen solvent, they can precipitate, shifting the equilibrium and reducing the concentration of the active Grignard reagent.
Solutions & Experimental Protocols:
-
Switch to a More Polar Ethereal Solvent: Tetrahydrofuran (THF) is generally a better solvent for Grignard reagents than diethyl ether due to its higher polarity and better chelating ability with the magnesium center.
-
Use a Co-Solvent: Adding a non-participating, non-polar solvent like toluene can sometimes help to keep the entire system in solution, especially once the Grignard has formed and you are adding the second reactant.
-
Protocol: Grignard Formation in a Mixed Solvent System:
-
Dry all glassware and solvents rigorously. The Grignard reaction is highly sensitive to moisture.
-
Place magnesium turnings in a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Prepare a solution of 3-bromotoluene in a mixture of THF and toluene (e.g., a 1:1 or 2:1 ratio).
-
Add a small amount of the 3-bromotoluene solution to the magnesium turnings to initiate the reaction (initiation can be aided by a small crystal of iodine or gentle heating).
-
Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting solution should be homogenous.
-
-
Comparative Solvent Properties for Grignard Reactions:
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Diethyl Ether | 4.3 | 34.6 | Common, but less effective for more polar Grignard reagents. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Generally provides better solubility for Grignard reagents. |
| 1,4-Dioxane | 2.2 | 101 | Can be used, but its high freezing point and potential to form insoluble complexes can be problematic. |
| Toluene | 2.4 | 111 | Often used as a co-solvent to increase the boiling point and aid in the solubility of organic substrates. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of 3-bromobenzyl alcohol before performing a Suzuki or Grignard reaction?
A1: Yes, it is highly recommended. The hydroxyl group is acidic and will react with a Grignard reagent, quenching it. In a Suzuki coupling, while it may not directly interfere with the catalytic cycle, it can complicate the reaction and purification. Protecting the alcohol as a silyl ether (e.g., TBDMS ether) or a benzyl ether is a standard and effective strategy.
Q2: Can sonication be used to improve the solubility of my reactants?
A2: Yes, sonication (the use of ultrasound) can be a very effective technique for improving solubility in heterogeneous reactions. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized high pressure and temperature, which can help to break up solid particles and increase mass transfer between phases. This can be particularly useful for dissolving stubborn boronic acids or bases in Suzuki couplings.
Q3: My reaction mixture is very thick and difficult to stir. Is this a solubility problem?
A3: A thick, difficult-to-stir reaction mixture is often a symptom of poor solubility, where one or more components may be precipitating or forming a slurry. This impedes efficient mixing, which is crucial for reactions involving multiple phases. The solutions are the same as for other solubility issues: switch to a better solvent, add a co-solvent, or increase the temperature to try and get everything into solution. Increasing the total solvent volume can also help, but this may decrease the reaction rate due to lower concentrations.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organ, M. G., & Chass, G. A. (2006). Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reactions. In Microwaves in Organic Synthesis (pp. 209-269). Wiley-VCH. [Link]
-
Han, F. S. (2011). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 40(10), 5267-5273. [Link]
-
Laina, D., & Organ, M. G. (2017). The Suzuki-Miyaura reaction in process chemistry. Chemical Reviews, 117(15), 10275-10313. [Link]
-
Silverman, G. S., & Rakita, P. E. (Eds.). (2000). Handbook of Grignard reagents. CRC press. [Link]
Technical Support Center: Catalyst Deactivation in the Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Welcome to the Technical Support Center for the synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation, a common challenge in the Suzuki-Miyaura cross-coupling reaction used to synthesize this important biphenyl intermediate. Here, we combine theoretical explanations with practical, field-proven solutions to help you diagnose and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of (3-bromophenyl)methanol with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base.[1]
Q2: What are the initial signs of catalyst deactivation in my reaction?
A2: The most obvious sign is a low or stagnant reaction yield. Visually, you might observe the formation of a black precipitate, commonly known as palladium black, which is a clear indication of catalyst aggregation and deactivation.[2] Another sign can be the persistence of starting materials, as observed by TLC or LC-MS analysis, even after extended reaction times.
Q3: Can the benzylic alcohol group of (3-bromophenyl)methanol interfere with the catalyst?
A3: While the alcohol functional group is generally well-tolerated in Suzuki couplings, under certain conditions, it can potentially interact with the palladium center, especially in the presence of a strong base. However, more common causes of deactivation are typically related to other factors such as oxygen contamination, ligand degradation, or impurities. In some cases, domino reactions involving the alcohol have been observed, but this is highly dependent on the specific catalyst system and reaction conditions.[3][4]
Q4: My boronic acid is old. Could this be the problem?
A4: Yes, the quality of the boronic acid is critical. Arylboronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines (anhydrides) or protodeboronation (replacement of the boronic acid group with a hydrogen atom).[5] These side products can lead to lower yields and the formation of impurities. Using fresh or properly stored boronic acid is highly recommended. For particularly sensitive substrates, using more stable boronic esters, such as pinacol esters, can be a good strategy.[5][6]
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: In some cases, yes. For common catalysts like Pd(PPh₃)₄ that have decomposed to palladium black, regeneration is often not practical in a standard laboratory setting. However, for catalysts that have been deactivated through ligand loss or oxidation, there are procedures to recover and regenerate the active catalytic species. For instance, inactive PdCl₂(PPh₃)₂ can be converted back to the active Pd(PPh₃)₄.[7] Immobilized catalysts on solid supports are often designed for easier recovery and reuse.[8]
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section provides a structured approach to identifying and resolving common issues related to catalyst deactivation during the synthesis of this compound.
Problem 1: Low to No Product Yield and Formation of Palladium Black
The appearance of a black precipitate is a classic sign of the Pd(0) catalyst aggregating into an inactive state.
Potential Causes & Solutions:
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen, which can lead to the formation of palladium oxides and subsequent aggregation.
-
Ligand Degradation or Inappropriate Ligand Choice: Phosphine ligands, commonly used in Suzuki reactions, can be oxidized in the presence of trace oxygen. Additionally, if the ligand is not bulky or electron-rich enough, it may not adequately stabilize the Pd(0) center, leading to aggregation.
-
High Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate the decomposition of the catalyst.
-
Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It may be beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Troubleshooting Workflow for Palladium Black Formation
Caption: A decision tree for troubleshooting palladium black formation.
Problem 2: Significant Formation of Homocoupling Byproducts
Homocoupling of the boronic acid (forming 3,3'-dimethylbiphenyl) is a common side reaction that consumes the starting material and complicates purification.
Potential Causes & Solutions:
-
Presence of Pd(II) Species: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) can sometimes be inefficient, leading to side reactions like homocoupling.[5]
-
Solution: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or a pre-formed palladium complex with a bulky ligand. If using a Pd(II) source, ensure the reaction conditions (e.g., presence of a reducing agent like a phosphine ligand) are suitable for its efficient reduction.
-
-
Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: As with palladium black formation, meticulous degassing of solvents and maintaining an inert atmosphere are crucial.[5]
-
-
Inappropriate Base: The choice and amount of base can influence the rate of transmetalation versus homocoupling.
-
Solution: Screen different bases. While stronger bases can accelerate the desired reaction, they can also promote side reactions. Common bases to try include K₂CO₃, K₃PO₄, and Cs₂CO₃.[12]
-
Problem 3: Protodeboronation of 3-methylphenylboronic acid
This side reaction results in the formation of toluene, reducing the amount of boronic acid available for the cross-coupling and leading to lower yields.
Potential Causes & Solutions:
-
Presence of Water and/or Protic Solvents: While Suzuki reactions often tolerate or even require water, excessive amounts or prolonged reaction times at high temperatures can lead to protodeboronation.
-
Solution: Use anhydrous solvents if possible, or carefully control the amount of water in the reaction. Using a boronic ester (e.g., pinacol ester) can significantly increase stability against protodeboronation.[5]
-
-
Inappropriate Base or pH: Both highly acidic and highly basic conditions can accelerate protodeboronation.
-
Solution: The choice of a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. Avoid very strong bases or acidic conditions if this side reaction is prevalent.
-
Deactivation and Side Reaction Pathways
Caption: Key pathways in the Suzuki-Miyaura reaction, including the main catalytic cycle and common deactivation/side reactions.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of similar substrates. Optimization may be required.
Materials:
-
(3-bromophenyl)methanol (1.0 mmol, 1.0 eq)
-
3-methylphenylboronic acid (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (8 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add (3-bromophenyl)methanol, 3-methylphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90-100 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol for Purification of Arylboronic Acids
If you suspect your boronic acid is impure, the following general purification can be attempted.
-
Dissolve the crude arylboronic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
-
Extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting solid can often be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate).
Data Summary
The choice of reaction components can significantly impact the outcome of the synthesis. The following table provides a qualitative comparison of common choices for the Suzuki-Miyaura coupling.
| Component | Options | General Recommendations & Considerations |
| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is cheaper but requires in situ reduction. Pre-formed catalysts with bulky ligands (e.g., XPhos Pd G3) can offer higher stability and activity. |
| Ligand | PPh₃, Buchwald-type (XPhos, SPhos), NHCs | For challenging couplings or to prevent deactivation, bulky, electron-rich phosphine ligands (Buchwald-type) are often superior to PPh₃.[10][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | K₂CO₃ is a good starting point. K₃PO₄ and Cs₂CO₃ are stronger and can be more effective for less reactive substrates, but may also increase the rate of side reactions.[12] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | The choice of solvent affects the solubility of reagents and the stability of the catalyst. All solvents must be rigorously degassed. |
References
-
American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds. Retrieved from [Link]
-
American Chemical Society. (n.d.). Unraveling the H2 Promotional Effect on Palladium-Catalyzed CO Oxidation Using a Combination of Temporally and Spatially Resolved Investigations. ACS Catalysis. Retrieved from [Link]
-
PubMed. (2022, March 23). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Retrieved from [Link]
-
ResearchGate. (2017, August 26). Would you have a procedure to regenerate an inactive PdCl2(PPh3)2 catalyst, or alternatively a protocol to convert it cleanly into Pd(PPh3)4? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
RSC Publishing. (n.d.). In situ analysis of gas dependent redistribution kinetics in bimetallic Au-Pd nanoparticles. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
-
Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros. Retrieved from [Link]
-
American Chemical Society. (2023, November 7). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research. Retrieved from [Link]
-
MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
-
RSC Publishing - The Royal Society of Chemistry. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
ResearchGate. (2019, February 5). At present the colour of Pd(PPH3)4 catalyst is dark brown. How can I regenerate the Pd(PPH3)4.? Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ResearchGate. (2016, January 25). How to recover the Pd(PPh3)4 catalyst, already become dark brown? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Brigham Young University. (n.d.). Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate NHC/Phosphine Ligands. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Sumitomo Chemical. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Retrieved from [Link]
- Google Patents. (n.d.). CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
American Chemical Society. (n.d.). Pd-Catalyzed Benzylic C–H Amidation with Benzyl Alcohols in Water: A Strategy To Construct Quinazolinones. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol.
-
American Chemical Society. (2017, March 7). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 4. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tetrakis(triphenylphosphine)palladium: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
effect of base and solvent on Suzuki coupling for (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Welcome to the technical support center for the synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
There are two primary routes for the Suzuki coupling synthesis of this compound:
-
Route A: Coupling of (3-bromophenyl)methanol or (3-chlorophenyl)methanol with m-tolylboronic acid .
-
Route B: Coupling of 1-bromo-3-methylbenzene or 1-chloro-3-methylbenzene with (3-(hydroxymethyl)phenyl)boronic acid .
Generally, aryl bromides are more reactive than aryl chlorides, which may require more active catalysts or harsher reaction conditions.[1] The choice between Route A and Route B often depends on the commercial availability and stability of the starting materials.
Q2: How do I select an appropriate base for this reaction? What is the role of the base?
The base plays a crucial role in the Suzuki coupling by activating the boronic acid for the transmetalation step.[2] It is widely accepted that the base facilitates the formation of a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which readily transfers its organic group to the palladium center.[1]
For the synthesis of this compound, a screening of bases is recommended, but a good starting point is an inorganic base. Common choices include:
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective. Cs₂CO₃ is more soluble in organic solvents and can be advantageous in challenging couplings.
-
Phosphates: Potassium phosphate (K₃PO₄) is another excellent choice, particularly in anhydrous conditions, which can sometimes suppress protodeboronation (hydrolysis of the boronic acid).
-
Hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, but their high basicity may not be compatible with other functional groups in more complex substrates.
For substrates containing an unprotected alcohol, like (3-bromophenyl)methanol, milder bases such as K₂CO₃ or K₃PO₄ are generally preferred to avoid potential side reactions.
Q3: Which solvent system is optimal for the Suzuki coupling to form this compound?
The solvent's primary role is to solubilize the reactants, catalyst, and base to facilitate the reaction. Suzuki couplings are versatile and can be performed in a variety of solvent systems, including biphasic aqueous/organic mixtures.[3]
Recommended solvent systems for this synthesis include:
-
Ethers: Dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF) are common choices.[4] They are often used in combination with water to dissolve the inorganic base.
-
Aromatics: Toluene is a robust solvent, particularly for reactions at higher temperatures.[5] It is also typically used with water in a biphasic system.
-
Amides: N,N-Dimethylformamide (DMF) can be effective, but it is a more polar solvent and can sometimes influence the reaction in unexpected ways.[6]
A good starting point for this reaction would be a dioxane/water or toluene/water mixture (e.g., in a 4:1 or 5:1 ratio). The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion to this compound. What are the likely causes and how can I improve the yield?
A: Low yield is a common issue in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Inadequate reduction can lead to low activity.
-
Solution: Ensure your reaction conditions promote the formation of Pd(0). If using a Pd(II) source, the phosphine ligand can often act as a reductant. Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[7] Also, ensure a proper inert atmosphere (nitrogen or argon) is maintained throughout the reaction, as oxygen can deactivate the Pd(0) catalyst.[7]
-
-
Poor Reagent Quality:
-
Boronic Acid Degradation: Boronic acids can undergo protodeboronation (hydrolysis) if exposed to moisture and air for extended periods, or under harsh reaction conditions.[5]
-
Solution: Use fresh or properly stored boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester) if protodeboronation is suspected.
-
-
Solvent Purity: Peroxides in ethereal solvents like THF or dioxane can interfere with the reaction.
-
Solution: Use anhydrous, peroxide-free solvents.
-
-
-
Suboptimal Base or Solvent: The combination of base and solvent is critical for reaction success.
-
Solution: Screen a panel of bases and solvents. A common and effective combination to start with is K₂CO₃ in a dioxane/water mixture. If that fails, trying a stronger base like Cs₂CO₃ or a different solvent system like toluene/water is a logical next step.
-
Issue 2: Significant Formation of Side Products
Q: I am observing significant impurities alongside my desired product. What are the common side reactions and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
Common Side Products & Mitigation Strategies:
-
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a symmetrical biaryl (in this case, 3,3'-dimethyl-1,1'-biphenyl or 3,3'-bis(hydroxymethyl)-1,1'-biphenyl). This is often promoted by the presence of oxygen or unreduced Pd(II) species.[5]
-
Mitigation:
-
Thorough Degassing: Ensure the reaction mixture is properly degassed before and during the reaction to remove oxygen.
-
Use of a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can reduce the amount of Pd(II) available for homocoupling.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
-
-
Dehalogenation of the Aryl Halide: The aryl halide starting material can be reduced to the corresponding arene (e.g., 3-methyl-1,1'-biphenyl from 1-bromo-3-methylbenzene). This occurs when the organopalladium intermediate reacts with a hydride source.[5]
-
Mitigation:
-
Choice of Solvent and Base: Some solvents (like alcohols) or bases can act as hydride sources. While your product contains an alcohol, the benzylic alcohol of the starting material is generally stable. However, if dehalogenation is a major issue, consider switching to a non-alcoholic solvent system if possible.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.
-
-
-
Protodeboronation: As mentioned earlier, this is the hydrolysis of the boronic acid to the corresponding arene (m-xylene or benzyl alcohol).
-
Mitigation:
-
Anhydrous Conditions: Using a non-aqueous solvent system with a base like K₃PO₄ can sometimes suppress this side reaction.
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.
-
-
Visualizations and Protocols
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Representative Experimental Protocol
This protocol is a suggested starting point for the synthesis of this compound. Optimization may be required.
Materials:
-
(3-Bromophenyl)methanol (1.0 mmol, 1.0 equiv)
-
m-Tolylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add (3-bromophenyl)methanol (1.0 mmol), m-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
-
Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, this compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.[8]
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in Grignard reactions for (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Introduction for the Modern Researcher
Welcome to the technical support center for the synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. This guide is designed for professionals in drug development and organic synthesis, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its Grignard-based synthesis. Our focus is to provide not just protocols, but a deep understanding of the reaction mechanisms and the rationale behind each experimental parameter to empower you to optimize your synthesis and minimize byproduct formation effectively.
The Grignard reaction, a Nobel Prize-winning methodology, is a powerful tool for carbon-carbon bond formation.[1][2] However, its successful application, particularly in the synthesis of complex molecules like this compound, requires careful control over reaction conditions to prevent unwanted side reactions. This guide will address the most common challenges encountered in this specific synthesis, providing you with the expert insights needed to achieve high yields and purity.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis of this compound via the Grignard reaction between 3-methylphenylmagnesium bromide and 3-bromobenzaldehyde.
Issue 1: The Grignard Reaction Fails to Initiate.
Symptoms:
-
No observable exotherm (heat generation).
-
The magnesium turnings remain shiny and unreacted.
-
The characteristic cloudy-grey appearance of a Grignard reagent does not develop.
Root Cause Analysis and Solutions:
The initiation of a Grignard reaction is a critical step that can be hampered by several factors, primarily related to the purity of the reagents and the activation of the magnesium surface.
-
Moisture Contamination: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[1][2]
-
Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >100 °C or by flame-drying under a stream of inert gas (nitrogen or argon).[2][3] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[1] Using freshly opened bottles of anhydrous solvent or distilling the solvent over a suitable drying agent is highly recommended.
-
-
Magnesium Passivation: A layer of magnesium oxide on the surface of the turnings can prevent the reaction with the aryl halide.
-
Solutions:
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before addition to the reaction flask to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium.[3][4] The disappearance of the purple iodine color is an indicator of magnesium activation. A few drops of 1,2-dibromoethane can also be used as an activator.
-
-
Issue 2: Low Yield of this compound with Significant Byproduct Formation.
Symptoms:
-
Chromatographic analysis (TLC, GC-MS, or HPLC) of the crude product shows multiple spots/peaks.
-
The isolated yield of the desired product is significantly lower than expected.
Root Cause Analysis and Solutions:
The primary culprits for low yields in this reaction are typically Wurtz-type homocoupling and reactions with atmospheric components.
-
Wurtz-Type Homocoupling: This is a major side reaction where the Grignard reagent (3-methylphenylmagnesium bromide) reacts with the unreacted starting material (3-methylphenyl bromide) to form 3,3'-dimethylbiphenyl. Similarly, a coupling reaction between the Grignard reagent and 3-bromobenzaldehyde can also occur.[5]
-
Mechanism: The generally accepted mechanism involves a metal-halogen exchange, potentially through radical intermediates, followed by a coupling step.[6][7][8]
-
Solutions:
-
Slow and Controlled Addition: Add the solution of 3-methylphenyl bromide to the magnesium suspension dropwise.[5] This maintains a low concentration of the aryl halide, favoring its reaction with the magnesium surface over the already formed Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, cool the flask with an ice bath.[5] Elevated temperatures can favor the formation of the biphenyl byproduct.[5]
-
Solvent Choice: While THF is a common solvent for Grignard reactions, for some aryl Grignards, diethyl ether may suppress Wurtz coupling more effectively.
-
-
-
Reaction with Carbon Dioxide: Exposure of the Grignard reagent to air can lead to the formation of 3-methylbenzoic acid after acidic workup.
-
Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted 3-bromobenzaldehyde will remain.
-
Solution: Allow the reaction to stir for an adequate amount of time after the addition of the aldehyde is complete. Monitoring the reaction by TLC can help determine the point of completion.
-
Issue 3: Difficulty in Purifying the Final Product.
Symptoms:
-
The crude product is a difficult-to-separate mixture of the desired alcohol and the 3,3'-dimethylbiphenyl byproduct.
Root Cause Analysis and Solutions:
The non-polar nature of the 3,3'-dimethylbiphenyl byproduct can make its separation from the desired, also relatively non-polar, product challenging.
-
Solution 1: Column Chromatography: Careful column chromatography on silica gel is the most common method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should allow for the separation of the less polar biphenyl byproduct from the more polar alcohol.
-
Solution 2: Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical. A solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the biphenyl byproduct remains soluble, should be selected. Experiment with different solvent systems, such as hexane/ethyl acetate or toluene/heptane.
-
Solution 3: Trituration: The biphenyl byproduct is often more soluble in non-polar solvents like petroleum ether or hexane.[5] Washing the crude solid product with a small amount of cold petroleum ether can selectively remove the biphenyl impurity.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard reaction?
A1: Both diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard reactions.[1] THF can be beneficial as it is a better solvating agent for the Grignard reagent. However, for some aryl Grignard reagents, THF can promote the Wurtz coupling side reaction. Diethyl ether is a good starting point, and if Wurtz coupling is a significant issue, it may be the preferred solvent.
Q2: How can I be certain that my Grignard reagent has formed and what is its concentration?
A2: Visual cues for the formation of the Grignard reagent include the disappearance of the magnesium turnings, the formation of a cloudy grey or brownish solution, and a noticeable exotherm. For a more quantitative measure, the concentration of the Grignard reagent can be determined by titration before the addition of the 3-bromobenzaldehyde.
Q3: Can I use 3-methylphenyl chloride instead of 3-methylphenyl bromide to prepare the Grignard reagent?
A3: While aryl chlorides can be used to prepare Grignard reagents, they are generally less reactive than aryl bromides. The initiation of the reaction may be more difficult, and more forcing conditions (e.g., higher temperatures) might be required, which could potentially lead to more side reactions.
Q4: What is the best way to quench the reaction?
A4: The reaction is typically quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This is a milder alternative to quenching with strong acids like HCl or H₂SO₄, which can sometimes lead to side reactions with the desired alcohol product, especially if it is sensitive to acidic conditions.[9]
Q5: My final product is a yellow oil, but I expected a solid. What could be the reason?
A5: The presence of impurities, particularly the biphenyl byproduct, can lower the melting point of the final product and cause it to be an oil or a low-melting solid.[5] Thorough purification by column chromatography is recommended to obtain the pure product.
Experimental Protocols & Data
Detailed Step-by-Step Methodology for the Synthesis of this compound
This protocol is adapted from established procedures for similar biphenyl methanol syntheses.[10]
Part A: Formation of 3-methylphenylmagnesium bromide
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and its color fades. Allow the flask to cool.
-
Initiation: Add anhydrous diethyl ether to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 3-methylphenyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add approximately 10% of the 3-methylphenyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle refluxing, and the formation of a cloudy grey solution.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining 3-methylphenyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with 3-bromobenzaldehyde and Work-up
-
Substrate Addition: In a separate dry flask, dissolve 3-bromobenzaldehyde (0.9 equivalents) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the 3-bromobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C during the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride dropwise to quench the excess Grignard reagent and the magnesium alkoxide salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table 1: Summary of Key Reaction Parameters and Their Impact on Byproduct Formation
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Solvent | Anhydrous Diethyl Ether or THF | Solubilizes and stabilizes the Grignard reagent. | Presence of water will quench the Grignard reagent. |
| Temperature | Gentle reflux during formation; 0-10 °C during aldehyde addition | Controls reaction rate and minimizes side reactions. | Higher temperatures can increase Wurtz coupling.[5] |
| Addition Rate | Slow, dropwise addition of aryl halide and aldehyde | Maintains low concentration of reactants to suppress Wurtz coupling. | Rapid addition increases local concentrations, favoring byproduct formation.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the Grignard reagent with O₂ and CO₂. | Reaction with CO₂ forms a carboxylic acid byproduct. |
| Work-up | Saturated aqueous NH₄Cl | Mildly acidic quench to protonate the alkoxide. | Strong acid may cause side reactions with the alcohol product. |
Visualizing the Chemistry
Reaction Pathway and Byproduct Formation
Caption: Main reaction pathway and major byproduct formations.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common Grignard reaction issues.
References
-
Wurtz reaction. (2023). In Wikipedia. [Link]
-
(a) Reaction mechanism of the Wurtz coupling of aryl halides using a Na... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Wurtz Reaction - BYJU'S. (n.d.). Retrieved January 11, 2026, from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
-
Wurtz (Coupling) - Química Organica.org. (n.d.). Retrieved January 11, 2026, from [Link]
-
Grignard Reaction. (n.d.). Retrieved January 11, 2026, from [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). [Link]
-
-
Grignard Reaction - Web Pages. (n.d.). Retrieved January 11, 2026, from [Link]
-
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). Retrieved January 11, 2026, from [Link]
-
Wurtz reaction - Chemistry LibreTexts. (2023, January 22). [Link]
-
The Grignard Reaction - Chemistry at Winthrop University. (n.d.). Retrieved January 11, 2026, from [Link]
-
Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]
- CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents. (n.d.).
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). [Link]
-
m-Tolylmagnesium Bromide | C7H7BrMg | CID 10867231 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Reactions with Grignard Reagents - Chemistry LibreTexts. (2023, January 22). [Link]
-
(PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE - ResearchGate. (2002, December 6). [Link]
-
"Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). [Link]
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
the-grignard-synthesis-of-triphenylmethanol.pdf - TSI Journals. (n.d.). Retrieved January 11, 2026, from [Link]
-
1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Wurtz (Coupling) [quimicaorganica.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Welcome to the technical support guide for the synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. This document is designed for researchers and drug development professionals, providing in-depth, field-proven insights into the workup and purification procedures for this two-step synthesis. Our focus is on anticipating and resolving common experimental challenges through a troubleshooting-oriented, question-and-answer format.
The synthesis of this compound is typically achieved via a two-stage process:
-
A palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biphenyl structure.
-
A subsequent reduction of a carbonyl group (commonly an aldehyde) to the desired primary alcohol.
Each of these stages has a distinct workup procedure with unique challenges. This guide is structured to address them sequentially.
Workflow Overview: Synthesis and Workup
Caption: Workflow for the synthesis of this compound.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling Workup
This section addresses the isolation of the intermediate, 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q: My reaction mixture is a dark, biphasic slurry after reflux. What is the first step of the workup?
A: The first step is to cool the reaction to room temperature. The dark color is typically due to finely divided palladium black, a common byproduct of the catalytic cycle. Before any extraction, this catalyst must be removed. Attempting to extract with the palladium present will often lead to intractable emulsions and contamination of your product. The most effective method for removal is filtration through a pad of Celite (diatomaceous earth).[1]
Q: Why is Celite filtration necessary, and what is the best practice for this step?
A: Celite provides a porous, high-surface-area filter bed that traps the very fine particles of palladium black which would otherwise pass through standard filter paper.
-
Causality: The palladium catalyst, while essential for the reaction, is a critical impurity to remove. Its presence can interfere with the subsequent reduction step and contaminate the final product.
-
Best Practice:
-
Place a layer of sand (approx. 1 cm) in a sintered glass funnel, followed by a thick pad of Celite (3-5 cm).
-
Wet the Celite pad with the organic solvent used in your reaction (e.g., ethyl acetate or toluene) and apply gentle suction to pack it down.
-
Dilute your cooled reaction mixture with the same organic solvent to reduce its viscosity.
-
Carefully pour the diluted mixture onto the Celite pad and filter under suction.
-
Wash the pad thoroughly with additional fresh solvent (3-4 times the reaction volume) to ensure all of the product is recovered.[1]
-
Q: I'm performing the liquid-liquid extraction after filtration, but I'm struggling with a persistent emulsion at the interface. How can I resolve this?
A: Emulsion formation is common in Suzuki workups due to the presence of the base and boronic acid byproducts.
-
The "Why": Emulsions are stabilized by surfactants or fine solids at the interface of two immiscible liquids. In this case, boronic acid derivatives and residual palladium can act as stabilizers.
-
Troubleshooting Steps:
-
Add Brine: The most common solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components.[2]
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Filtration: If the emulsion persists, filter the entire mixture through the same Celite pad used for palladium removal. This can physically disrupt the emulsion-stabilizing particles.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help.
-
Q: How do I ensure all the unreacted boronic acid is removed? My NMR shows a broad peak around 7-8 ppm.
A: The starting material, 3-methylphenylboronic acid, is acidic and can be removed with a basic wash. After separating the initial organic layer, wash it with a mild aqueous base like 1M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer. Follow this with a water wash and finally a brine wash to remove residual base and water.[3]
Part 2: Troubleshooting the Aldehyde Reduction Workup
This section focuses on the isolation of the final product, this compound, after reduction with sodium borohydride (NaBH₄).
Frequently Asked Questions (FAQs)
Q: What is the correct and safe way to quench a NaBH₄ reduction?
A: Sodium borohydride is a hydride donor and reacts with protic solvents, especially acidic ones, to release hydrogen gas.[4][5] The quench must be performed carefully to control this gas evolution.
-
The "Why": The quench serves two purposes: to destroy any excess NaBH₄ and to protonate the intermediate alkoxide to form the final alcohol product.
-
Procedure:
-
Cool the reaction vessel in an ice bath (0 °C).
-
Slowly and carefully add a dilute acid, such as 1M hydrochloric acid (HCl), dropwise with vigorous stirring.[6] You will observe gas evolution (H₂). Do not add the acid too quickly.
-
Continue adding the acid until the solution is slightly acidic (test with pH paper) and gas evolution has ceased.
-
Q: After quenching, my product seems to be partially soluble in the aqueous layer, leading to low extraction yields. How can I improve recovery?
A: The hydroxyl group on the product imparts some water solubility. Maximizing recovery during the extraction is key.
-
Solvent Choice: Ethyl acetate is an excellent choice for extracting this type of alcohol due to its polarity.
-
Multiple Extractions: It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, extracting three times with 50 mL of ethyl acetate is better than once with 150 mL.[1][7]
-
Salting Out: Before extracting, saturate the aqueous layer with sodium chloride. This significantly decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.[3]
Q: My final product is a sticky solid or oil that is difficult to purify. What are the best purification strategies?
A: The final purification depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an effective method. A mixed solvent system like ethyl acetate/hexanes or toluene/hexanes is a good starting point. Dissolve the crude product in a minimum amount of the more polar solvent (ethyl acetate or toluene) while warm, then slowly add the less polar solvent (hexanes) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Flash Column Chromatography: If the product is an oil or contains multiple impurities, column chromatography is necessary.[8]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., to 20-30% EtOAc). The product alcohol is more polar than the starting aldehyde and any non-polar biphenyl impurities.
-
Quantitative Data & Protocols
Table 1: Typical Workup Parameters
| Parameter | Stage 1: Suzuki Workup | Stage 2: Reduction Workup | Rationale |
| Extraction Solvent | Ethyl Acetate or Toluene | Ethyl Acetate | Good solubility for product; immiscible with water. |
| Aqueous Wash 1 | Water | 1M HCl (Quench) | Removes inorganic salts / Destroys excess NaBH₄. |
| Aqueous Wash 2 | 1M NaHCO₃ | Saturated NaHCO₃ | Removes acidic boronic acid / Neutralizes excess acid. |
| Aqueous Wash 3 | Brine | Brine | Breaks emulsions and removes water from organic layer. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Anhydrous Na₂SO₄ | Removes trace water before solvent evaporation. |
| Typical Crude Yield | >90% (aldehyde) | >95% (alcohol) | Both reactions are typically high-yielding. |
| Purification Method | Flash Chromatography | Recrystallization or Flash Chromatography | Removes catalyst byproducts / Removes unreacted starting material. |
Detailed Protocol: Workup and Purification
Protocol 1: Post-Suzuki Coupling
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 3 volumes of ethyl acetate.
-
Prepare a filtration funnel with a 3-5 cm pad of Celite over a 1 cm layer of sand. Wet the pad with ethyl acetate.
-
Filter the reaction mixture through the Celite pad under vacuum. Wash the reaction flask and the filter cake thoroughly with additional ethyl acetate.[1]
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography (silica gel, eluting with a gradient of 5-20% ethyl acetate in hexanes).
Protocol 2: Post-NaBH₄ Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1M HCl dropwise until gas evolution ceases and the pH is ~5-6.[6]
-
Remove the methanol (or other alcohol solvent) under reduced pressure.
-
Add water to dissolve the inorganic salts, then add solid NaCl until the solution is saturated.
-
Extract the aqueous layer with ethyl acetate (3 x 1 volume).
-
Combine the organic layers and wash sequentially with:
-
1 volume of saturated NaHCO₃ solution.
-
1 volume of saturated brine solution.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture.
References
- Technical Support Center: Suzuki Coupling Reactions - Benchchem.
- Don't Forget the Workup | Journal of Chemical Education.
- How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- 2-Methyl-3-biphenylmethanol synthesis. ChemicalBook.
- Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)
-
Reduction of Aldehydes and Ketones To Alcohols. Chemistry LibreTexts. [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]
- How can I purify two different-substituted aromatic compounds?
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Esterification of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the esterification of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of esters from this sterically hindered biaryl alcohol.
Introduction
The esterification of this compound presents unique challenges primarily due to the steric hindrance around the benzylic alcohol. The presence of the methyl group on the adjacent phenyl ring can impede the approach of the carboxylic acid, often leading to low yields and incomplete reactions under standard conditions. This guide will explore the nuances of two common esterification methods, Fischer and Steglich esterification, and provide practical solutions to overcome these synthetic hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the esterification of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low to No Product Formation
-
Question: I am attempting to esterify this compound using standard Fischer esterification conditions (sulfuric acid catalyst, reflux in excess carboxylic acid/toluene) but I am observing very low conversion, with mostly starting material recovered. What is going wrong?
-
Answer: Low conversion in the Fischer esterification of a sterically hindered alcohol like this compound is a common issue. The primary reasons are:
-
Steric Hindrance: The bulky nature of the biphenyl moiety, compounded by the 3'-methyl group, significantly slows down the nucleophilic attack of the alcohol on the protonated carboxylic acid.[1]
-
Reversibility of the Reaction: Fischer esterification is an equilibrium process. The water generated as a byproduct can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.[1][2]
Solutions:
-
Prolonged Reaction Time and Increased Temperature: For sterically hindered substrates, significantly longer reaction times (24-48 hours) and higher temperatures may be necessary to drive the reaction forward. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Effective Water Removal: The use of a Dean-Stark apparatus to azeotropically remove water is crucial. Ensure your solvent (e.g., toluene) forms an azeotrope with water.[3]
-
Use of a Large Excess of One Reagent: Employing a large excess of the less expensive reagent (either the carboxylic acid or the alcohol) can shift the equilibrium towards the product side.[4]
-
Alternative Catalyst: Consider using a stronger acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which can be more effective in some cases.[3]
-
Switch to a More Suitable Method: If Fischer esterification continues to yield poor results, the Steglich esterification is a highly recommended alternative for sterically demanding substrates.[5]
-
Issue 2: Side Product Formation in Steglich Esterification
-
Question: I switched to a Steglich esterification using DCC and DMAP, and while I am seeing product formation, I am also observing a significant amount of a persistent, difficult-to-remove byproduct. What is this byproduct and how can I minimize it?
-
Answer: The primary side product in a DCC-mediated coupling reaction is often N-acylurea. This forms from the 1,3-rearrangement of the O-acylisourea intermediate, which is unable to further react with the alcohol.[5][6] This side reaction is more prevalent when the esterification is slow, a likely scenario with a hindered alcohol.
Solutions:
-
Optimize DMAP Concentration: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium species, which is not prone to rearrangement.[6] Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP.
-
Reaction Temperature: Steglich esterifications are typically run at room temperature.[6] Running the reaction at elevated temperatures can sometimes promote the formation of the N-acylurea byproduct.
-
Order of Reagent Addition: Add the DCC to a solution of the carboxylic acid, alcohol, and DMAP. This ensures that the reactive intermediate is generated in the presence of the nucleophiles that will consume it.
-
Choice of Carbodiimide: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble, which can simplify purification.
-
Issue 3: Difficulty in Product Purification
-
Question: I have successfully formed my ester, but I am struggling to purify it from the unreacted starting materials and reaction byproducts. What are the recommended purification strategies?
-
Answer: The purification of biphenyl-containing compounds can be challenging due to their often similar polarities. Purification Strategies:
-
Aqueous Workup:
-
For Fischer esterification, a thorough workup is essential. Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic catalyst and any unreacted carboxylic acid.[7] Follow this with water and brine washes.
-
For Steglich esterification, if using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. However, trace amounts can be difficult to remove. If EDC is used, an acidic wash (e.g., 1M HCl) can help remove the water-soluble urea byproduct and any excess DMAP.
-
-
Column Chromatography: This is often the most effective method for purifying esters of this compound.
-
Solvent System: A gradient elution with a non-polar solvent system like hexane/ethyl acetate is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
-
TLC Monitoring: Carefully monitor the fractions by TLC to ensure a clean separation. Biphenyl compounds can sometimes be visualized under UV light.
-
-
Recrystallization: If your ester product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. Experiment with different solvents to find one in which your product is soluble at high temperatures and sparingly soluble at low temperatures.
-
Frequently Asked Questions (FAQs)
-
Q1: Which esterification method is generally preferred for this compound?
-
A1: Due to the steric hindrance of the substrate, the Steglich esterification is generally the preferred method. It proceeds under milder conditions (typically room temperature) and is less sensitive to steric bulk compared to the Fischer esterification.[5]
-
-
Q2: What are the key safety precautions to consider during these esterification reactions?
-
A2:
-
Fischer Esterification: Strong acids like sulfuric acid are corrosive and should be handled with extreme care in a fume hood.
-
Steglich Esterification: Carbodiimides like DCC and EDC are potent allergens and skin irritants. Always wear gloves and work in a well-ventilated area.
-
-
-
Q3: How can I monitor the progress of my esterification reaction?
-
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material from the product. The ester product will typically have a higher Rf value (be less polar) than the starting alcohol. LC-MS can also be used for more quantitative monitoring.
-
-
Q4: Can I use an acid chloride or anhydride instead of a carboxylic acid?
-
A4: Yes, reacting this compound with a more reactive acylating agent like an acid chloride or anhydride is a viable alternative. These reactions are often faster and can be performed at lower temperatures. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl or carboxylic acid byproduct.
-
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol is recommended for its mild conditions and effectiveness with sterically hindered alcohols.
-
Materials:
-
This compound
-
Carboxylic acid (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the carboxylic acid, and DMAP.
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU.
-
Wash the filtrate with 1M HCl to remove any remaining DMAP, followed by a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Fischer Esterification of this compound
This protocol can be attempted but may require significant optimization for good yields.
-
Materials:
-
This compound
-
Carboxylic acid (3-5 equivalents) or an appropriate solvent amount if the acid is a liquid.
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 3-5 drops) or p-Toluenesulfonic acid (0.1 equivalents)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, the carboxylic acid, and toluene.
-
Carefully add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 24-48 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash it carefully with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Esterification Methods for Hindered Alcohols
| Feature | Fischer Esterification | Steglich Esterification |
| Reaction Conditions | Harsh (high temp, strong acid) | Mild (room temp, neutral pH) |
| Substrate Scope | Limited with sterically hindered alcohols | Broad, effective for hindered substrates[5] |
| Byproducts | Water | Dicyclohexylurea (DCU) or water-soluble urea |
| Key Challenges | Equilibrium limitations, potential for side reactions | N-acylurea formation, purification from DCU |
| Recommended for Topic | Not the first choice, requires optimization | Highly Recommended |
Visualizations
Diagram 1: Steglich Esterification Mechanism
Caption: A workflow for troubleshooting low esterification yields.
References
-
-
The Fischer Esterification. (n.d.). Retrieved from [Link]
-
-
Steglich esterification. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
-
Lab5 procedure esterification. (n.d.). Retrieved from [Link]
-
Fischer Esterification. (n.d.). Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
-
Steglich esterification. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018). JoVE. Retrieved from [Link]
-
Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., ... & Irfan, A. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(12), e23416. [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Esterification Lab Procedure: Design & Synthesis. (n.d.). Studylib. Retrieved from [Link]
-
Lab #3: Esterification Reaction. (n.d.). Retrieved from [Link]
-
Synthesis of Esters Via Steglich Esterification in Acetonitrile. (2022). YouTube. Retrieved from [Link]
- Preparation method of 2-methyl-3-biphenylmethanol. (2012). Google Patents.
- Process for producing methyl esters. (2013). Google Patents.
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]
- Process for continuous production. (2016). Google Patents.
- Preparation method of valsartan intermediate. (2020). Google Patents.
-
Enhancing Recovery Yield of Vegetable Oil Methyl Ester for Bioresin Production: A Comparison Study Using Acid Neutralization. (2024). MDPI. Retrieved from [Link]
- Method for purifying biphenyl. (1972). Google Patents.
-
Mass-directed Flash Purification of Fatty Acid Methyl Esters. (2015). ResearchGate. Retrieved from [Link]
-
Week 2: Transmethylation of lipids and extraction of methyl derivatives. (n.d.). Retrieved from [Link]
-
Fischer esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment. (2019). PubMed. Retrieved from [Link]
-
PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. (n.d.). Retrieved from [Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (2011). ResearchGate. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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- 2. Steglich Esterification [organic-chemistry.org]
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- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. personal.tcu.edu [personal.tcu.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This guide provides an in-depth analysis of the spectroscopic data used to confirm the structure of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative approach, contrasting the target molecule's spectral features with those of structurally related compounds. By explaining the causality behind experimental observations, we aim to provide a robust framework for unambiguous structural elucidation.
The confirmation of a molecule's structure is the bedrock of chemical research and development. For a molecule like this compound, which possesses multiple isomers, rigorous analytical confirmation is paramount. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide the necessary multifaceted evidence to verify its precise atomic arrangement.
Molecular Structure and Isomeric Considerations
This compound has the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol [1][2]. Its structure consists of two phenyl rings linked together, with a methyl group on one ring and a hydroxymethyl group on the other, both at the meta-positions (position 3). The key to confirmation lies in distinguishing this specific substitution pattern from other possible isomers, such as (2-methyl-[1,1'-biphenyl]-3-yl)methanol or 4'-Methyl-[1,1'-biphenyl]-4-yl)methanol.
For comparative analysis, we will reference the following compounds:
-
3-Methylbiphenyl: Lacks the hydroxymethyl group.
-
[1,1'-Biphenyl]-2-ylmethanol: Lacks the methyl group and has a different substitution pattern.
-
Biphenyl: The parent compound, lacking both functional groups.
Mass Spectrometry: The First Checkpoint
Mass spectrometry serves as the initial verification step by confirming the molecular weight of the synthesized compound.
Expected Observation for this compound: The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule, C₁₄H₁₄O, which is approximately 198.10[1].
Comparative Analysis:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺ Peak (m/z) |
|---|---|---|---|
| This compound | C₁₄H₁₄O | 198.26 | ~198 |
| 3-Methylbiphenyl | C₁₃H₁₂ | 168.23 | ~168[3] |
| [1,1'-Biphenyl]-2-ylmethanol | C₁₃H₁₂O | 184.23 | ~184[4] |
| Biphenyl | C₁₂H₁₀ | 154.21 | ~154 |
The detection of a molecular ion peak at m/z ≈ 198 provides strong evidence for the correct elemental composition, distinguishing it from the comparative compounds.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.
Caption: A generalized workflow for spectroscopic structural confirmation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.
Expected Absorptions for this compound:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, broadened due to hydrogen bonding[5].
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicate the C-H bonds of the phenyl rings.
-
Aliphatic C-H Stretch: Absorptions between 2850-3000 cm⁻¹ correspond to the C-H stretches of the methyl (-CH₃) and methylene (-CH₂OH) groups.
-
C=C Aromatic Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region signifies the C-O single bond of the primary alcohol.
-
Aromatic C-H Bending (Out-of-Plane): Bending vibrations between 690-900 cm⁻¹ can help infer the substitution pattern of the aromatic rings. For a 1,3-disubstituted ring, characteristic bands are expected.
Comparative Analysis:
| Functional Group | This compound | 3-Methylbiphenyl | [1,1'-Biphenyl]-2-ylmethanol |
|---|---|---|---|
| O-H Stretch (~3300 cm⁻¹) | Present | Absent | Present[6] |
| Aliphatic C-H (~2900 cm⁻¹) | Present | Present | Present |
| C-O Stretch (~1050 cm⁻¹) | Present | Absent | Present[7] |
The presence of both the broad O-H and the strong C-O stretching bands clearly distinguishes our target molecule from 3-Methylbiphenyl. The combination of all expected peaks provides a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy provides the most detailed information, confirming the carbon framework and the precise placement of protons, which is essential for differentiating isomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all 14 carbons are chemically distinct due to the lack of symmetry, so 14 separate signals are expected.
Expected Chemical Shifts (δ) in ppm:
-
Aromatic Carbons (C-Ar): 120-145 ppm. The carbons directly attached to the other ring (C3 and C1') and the methyl- and methanol-substituted carbons will have distinct shifts.
-
Hydroxymethyl Carbon (-CH₂OH): ~65 ppm. This upfield shift is characteristic of a carbon attached to an oxygen atom.
-
Methyl Carbon (-CH₃): ~21 ppm. A highly shielded signal, typical for an alkyl group attached to an aromatic ring.
Comparative Data Summary:
| Carbon Type | This compound (Expected) | 3-Methylbiphenyl[8] |
|---|---|---|
| Ar-C (ipso, attached to other ring) | ~141-143 ppm | ~141.4 ppm |
| Ar-C (substituted) | ~138-140 ppm | ~138.4 ppm |
| Ar-CH | ~124-129 ppm | ~124.3-128.8 ppm |
| -CH₂OH | ~65 ppm | Absent |
| -CH₃ | ~21 ppm | ~21.6 ppm |
The presence of signals at ~65 ppm and ~21 ppm is a definitive indicator of the -CH₂OH and -CH₃ groups, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and their neighboring protons (splitting pattern).
Expected Signals for this compound:
-
Aromatic Protons (H-Ar): A complex multiplet region between 7.1 and 7.6 ppm, integrating to 8 protons. The specific meta-substitution pattern will create a unique set of splittings.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the -OH proton) around 4.7 ppm, integrating to 2 protons. In many solvents, this signal appears as a singlet.
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts (typically 1.5-5.0 ppm), integrating to 1 proton. Its position is concentration and solvent dependent.
-
Methyl Protons (-CH₃): A sharp singlet around 2.4 ppm, integrating to 3 protons.
Comparative Data Summary:
| Proton Type | This compound (Expected) | 3-Methylbiphenyl[8] | Biphenyl[9][10] |
|---|---|---|---|
| Ar-H | 8H multiplet (~7.1-7.6 ppm) | 9H multiplet (~7.2-7.6 ppm) | 10H multiplet (~7.3-7.7 ppm) |
| -CH₂OH | 2H singlet (~4.7 ppm) | Absent | Absent |
| -OH | 1H broad singlet | Absent | Absent |
| -CH₃ | 3H singlet (~2.4 ppm) | 3H singlet (~2.46 ppm) | Absent |
The key differentiating features are the singlet at ~4.7 ppm (2H) and the singlet at ~2.4 ppm (3H), which unambiguously confirm the presence and nature of the hydroxymethyl and methyl groups. The integration of the aromatic region to 8 protons further supports the disubstituted biphenyl structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)[11].
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse programs.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals. Reference the chemical shifts to the solvent residual peak or TMS[12][13].
Caption: Decision logic for NMR spectral interpretation.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. Mass spectrometry confirms the correct molecular formula (C₁₄H₁₄O). IR spectroscopy identifies the essential hydroxyl and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide definitive evidence of the molecular connectivity, confirming the presence and, crucially, the 3,3'-positions of the methyl and hydroxymethyl substituents on the biphenyl core. The combined data, when compared against logical alternatives, leaves no ambiguity as to the molecule's true structure.
References
-
Supporting Information for a scientific article providing NMR data for 3-methyl-1,1'-biphenyl. (Source: The Royal Society of Chemistry, 2017). 8
-
PubChem. This compound | C14H14O. National Center for Biotechnology Information. 1
-
ChemicalBook. Biphenyl(92-52-4) 1H NMR spectrum. 10
-
PubChem. (1,1'-Biphenyl)-2-methanol | C13H12O. National Center for Biotechnology Information. 4
-
Electronic Supplementary Material for Chemical Communications detailing NMR data for biphenyl. (Source: The Royal Society of Chemistry). 9
-
Human Metabolome Database. 1H NMR Spectrum for Biphenyl. 14
-
Oakwood Chemical. (3'-Methyl[1,1'-biphenyl]-3-yl)methanol. 2
-
NIST. 1,1'-Biphenyl, 3-methyl-. NIST Chemistry WebBook. 3
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. 12
-
Sigma-Aldrich. {3'-methyl-[1,1'-biphenyl]-3-yl}methanol. 15
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. 11
-
Chad's Prep. (2018). Interpreting NMR Example 1. 16
-
ChemicalBook. 2-Methyl-3-biphenylmethanol synthesis. 17
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. 13
-
King's Centre for Visualization in Science. Infrared Spectrum of Phenylmethanol. 7
-
Doc Brown's Chemistry. Infrared Spectrum of Methanol. 5
-
Rajnikant, Watkin, D., & Tranter, G. (1995). Biphenyl-2-methanol. Acta Crystallographica Section C Crystal Structure Communications, 51(10), 2161–2163. 6
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A Comparative Guide to the Biological Activity of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the potential biological activities of derivatives of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. While direct experimental data on this specific parent molecule is limited in publicly accessible literature, this document extrapolates potential activities based on structurally related biphenyl methanol analogs and provides a framework for their synthesis and evaluation.
The strategic placement of a methyl group on one phenyl ring and a hydroxymethyl group on the other offers a unique three-dimensional structure with potential for diverse biological interactions. This guide will delve into the prospective anticancer and anti-inflammatory activities of these derivatives, grounded in the established pharmacology of similar molecular architectures.
Synthesis of this compound Derivatives
The synthesis of the core structure, this compound, and its derivatives can be achieved through a Suzuki coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.
A plausible synthetic route is outlined below. The synthesis of a related compound, 2-methyl-3-biphenylmethanol, has been reported and involves a Suzuki coupling reaction between a bromo-methylbenzoic acid and a phenylboronic acid, followed by reduction[1][2].
Experimental Protocol: Suzuki Coupling and Reduction
Step 1: Suzuki Coupling
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-3'-methylbenzoic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), and a base (e.g., K₂CO₃ or NaHCO₃)[1].
-
Add a suitable solvent system, such as a mixture of toluene and ethanol, or an aqueous solvent system[1].
-
Add 3-methylphenylboronic acid to the reaction mixture.
-
Heat the mixture to a temperature ranging from 80°C to the reflux temperature of the solvent and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC)[1].
-
Upon completion, cool the reaction mixture and perform an acidic work-up to isolate the crude 3'-methyl-[1,1'-biphenyl]-3-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Step 2: Reduction to the Alcohol
-
Dissolve the purified 3'-methyl-[1,1'-biphenyl]-3-carboxylic acid in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography.
Comparative Biological Activities: An Extrapolative Analysis
Based on studies of structurally similar biphenyl compounds, derivatives of this compound are hypothesized to possess anticancer and anti-inflammatory properties.
Anticancer Potential
Hydroxylated biphenyl compounds have demonstrated significant anticancer activity. For instance, two novel hydroxylated biphenyls showed potent activity against malignant melanoma cells, with IC₅₀ values in the low micromolar range[3]. The mechanism of action for these compounds was found to involve the induction of apoptosis and cell cycle arrest[3].
Biphenyl pyrazoline derivatives have also been investigated for their anticancer and antimicrobial activities[4]. The cytotoxicity of these compounds is often evaluated using in vitro assays against a panel of cancer cell lines.
Table 1: Comparative Anticancer Activity of Structurally Related Biphenyl Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Hydroxylated Biphenyls | Malignant Melanoma | 1.7 - 2.0 µM | [3] |
| Biphenyl Pyrazolines | Breast Cancer (MDA-MB-231) | Not specified, but active | [4] |
| Di(3-thienyl)methanol | Brain Cancer (T98G) | Concentration-dependent cytotoxicity | [5][6] |
Anti-inflammatory Properties
Biphenyl derivatives have been explored for their anti-inflammatory potential. A study on 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives revealed significant anti-inflammatory and analgesic activities in animal models[7]. The lead compound from this series effectively reduced carrageenan-induced paw edema and granuloma formation in rats[7]. The mechanism of anti-inflammatory action for many biphenyl compounds is linked to the inhibition of inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity of a Structurally Related Biphenyl Derivative
| Compound | Animal Model | Key Findings | Reference |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Carrageenan-induced rat paw edema | Significant reduction in edema at 100 mg/kg | [7] |
| Cotton pellet granuloma in rats | Dose-dependent inhibition of granuloma formation | [7] |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of novel this compound derivatives, the following standardized protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines[8].
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds[9][10].
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin or diclofenac[11][12].
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Mechanistic Insights and Signaling Pathways
The biological activities of biphenyl derivatives are often attributed to their interaction with specific cellular targets and modulation of signaling pathways.
Potential Anticancer Mechanism
Many cytotoxic agents induce apoptosis, or programmed cell death, in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism for biphenyl compounds involves the induction of the intrinsic pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by a biphenyl derivative.
Potential Anti-inflammatory Mechanism
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators. Biphenyl derivatives may exert their anti-inflammatory effects through a similar mechanism.
Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.
Conclusion and Future Directions
While the biological activity of this compound and its derivatives remains to be fully elucidated, the structural similarity to other bioactive biphenyl compounds suggests a promising avenue for drug discovery, particularly in the areas of oncology and inflammatory diseases. The synthetic and experimental frameworks provided in this guide offer a robust starting point for researchers to synthesize, characterize, and evaluate these novel compounds. Future studies should focus on establishing structure-activity relationships, identifying specific molecular targets, and assessing the in vivo efficacy and safety profiles of the most potent derivatives.
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A Comparative Guide to the Structure-Activity Relationship of Biphenyl Methanol Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Biphenyl Methanol Moiety in Pyrethroid Design
Pyrethroids are a major class of synthetic insecticides that emulate the structure and insecticidal properties of the natural pyrethrins.[1] Their basic structure consists of an acid component, often a cyclopropanecarboxylic acid, linked via an ester bond to an alcohol component.[2] The nature of this alcohol moiety is a critical determinant of the insecticide's potency, spectrum of activity, and photostability.[1][3]
While many successful pyrethroids utilize alcohol moieties like 3-phenoxybenzyl alcohol, the incorporation of a biphenyl methanol group represents a significant structural variation.[1][2] The primary exemplar of this subclass is bifenthrin , a third-generation pyrethroid with a broad spectrum of activity against a wide range of agricultural pests.[4] Bifenthrin's alcohol component is (2-methyl-[1,1'-biphenyl]-3-yl)methanol.[4] This guide will use bifenthrin as a foundational model to explore the SAR of this unique class of insecticides.
The rationale behind incorporating a biphenyl group into the alcohol moiety is multifaceted. The biphenyl system offers a larger, more rigid scaffold compared to simpler aromatic rings, which can lead to enhanced binding affinity with the target site. Furthermore, the additional phenyl ring provides opportunities for a variety of substitutions, allowing for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability.
Mechanism of Action: A Mixed Type I/II Pyrethroid
Pyrethroids exert their neurotoxic effects by targeting voltage-gated sodium channels in the insect's nervous system.[5] They bind to the open state of the channel, causing it to remain open for an extended period. This disrupts the normal transmission of nerve impulses, leading to repetitive nerve discharges, paralysis, and ultimately, the death of the insect.[5]
Pyrethroids are broadly classified into two types based on their chemical structure and the resulting intoxication symptoms. Type I pyrethroids, which lack an α-cyano group on the benzyl alcohol moiety, typically cause tremors and hyperactivity. In contrast, Type II pyrethroids possess this α-cyano group and induce choreoathetosis (writhing and contorting movements) and salivation.
Interestingly, bifenthrin is considered to exhibit a mixed Type I/II mode of action.[6] Although it lacks the α-cyano group characteristic of Type II pyrethroids, molecular modeling suggests that the o-methyl group on the biphenyl ring may occupy a similar spatial position to the α-cyano group of Type II pyrethroids like cypermethrin.[6] This structural feature may explain its ability to produce clinical signs in mammals and effects on sodium channel currents that are indicative of both Type I and Type II pyrethroids.[6]
Structure-Activity Relationship (SAR) Analysis
The insecticidal activity of biphenyl methanol pyrethroids is intricately linked to the specific substitution patterns on both the biphenyl ring system and the cyclopropane ring of the acid moiety.
The Biphenyl Methanol Moiety: Key to Potency
The (2-methyl-[1,1'-biphenyl]-3-yl)methanol portion of bifenthrin is crucial for its high insecticidal activity. The methyl group at the 2-position of the phenyl ring is believed to play a role in the molecule's conformation, potentially influencing its fit within the binding site of the sodium channel.
While comprehensive SAR studies on a wide range of bifenthrin analogs are not extensively published in publicly available literature, we can infer key relationships from the existing data on pyrethroid chemistry. The lipophilicity and electronic properties of the biphenyl system are critical. Substituents on either of the phenyl rings can modulate these properties, thereby affecting the insecticide's ability to penetrate the insect cuticle and interact with its target site.
For instance, the introduction of halogen atoms, a common strategy in pesticide design, can significantly impact activity.[7] In a study on novel biphenyl carboxamidines (a different class of insecticides, but still highlighting the effects of substitution on a biphenyl scaffold), compounds with halogen substitutions showed potent insecticidal effects.[8]
The Acid Moiety: Essential for Pyrethroid Activity
Bifenthrin is the ester of (2-methyl-[1,1'-biphenyl]-3-yl)methanol and cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid.[4] The structure of this acid component is a hallmark of many potent pyrethroids. The di-methylated cyclopropane ring is a classic feature of pyrethroid insecticides.[1]
The vinyl substituent on the cyclopropane ring is also critical. In bifenthrin, this is a 2-chloro-3,3,3-trifluoropropenyl group. The presence of the trifluoromethyl group is known to enhance the insecticidal activity and metabolic stability of pyrethroids. The chlorine atom also contributes to the molecule's overall electronic properties and binding interactions.
Comparative Performance of Biphenyl Methanol Insecticides and Analogs
A direct comparison of multiple commercially available biphenyl methanol pyrethroids is challenging due to the limited number of such compounds. However, we can compare the efficacy of bifenthrin to other pyrethroids and analyze the impact of structural modifications where data is available.
Table 1: Comparative Toxicity of Bifenthrin and Other Pyrethroids Against Various Insect Pests
| Compound | Chemical Class | Target Pest | Bioassay Method | LC50 / LD50 | Reference |
| Bifenthrin | Pyrethroid (Biphenyl Methanol ester) | Helicoverpa armigera (2nd instar larvae) | Leaf Dip | 0.23 ppm | [9] |
| Deltamethrin | Pyrethroid (Type II) | Helicoverpa armigera (2nd instar larvae) | Leaf Dip | 0.31 ppm | [9] |
| Bifenthrin | Pyrethroid (Biphenyl Methanol ester) | Mayflies | Topical Application | ~0.1 µg/g | [10] |
| Cypermethrin | Pyrethroid (Type II) | Mayflies | Topical Application | ~0.1 µg/g | [10] |
| Permethrin | Pyrethroid (Type I) | Mayflies | Topical Application | ~0.2 µg/g | [10] |
| Chlorpyrifos | Organophosphate | Mayflies | Topical Application | ~0.3 µg/g | [10] |
Note: The data presented is for comparative purposes and is extracted from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
The data indicates that bifenthrin exhibits high toxicity to a range of insect pests, often comparable to or exceeding that of other potent pyrethroids like deltamethrin and cypermethrin.[9][10]
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of SAR studies, standardized bioassay protocols are essential. The following are detailed methodologies for two common types of bioassays used to evaluate the efficacy of insecticides.
Topical Application Bioassay
This method is used to determine the intrinsic toxicity of an insecticide by direct application to the insect's body, minimizing variations in exposure.[8][10][11]
Objective: To determine the median lethal dose (LD50) of a biphenyl methanol insecticide against a target insect pest.
Materials:
-
Technical grade insecticide
-
Analytical grade acetone
-
Microsyringe applicator
-
Insect rearing cages
-
Test insects (e.g., adult mosquitoes, fruit flies, or lepidopteran larvae)
-
Glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of technical grade insecticide and dissolve it in analytical grade acetone to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).[5]
-
Serially dilute the stock solution with acetone to obtain a range of at least five concentrations that are expected to cause between 10% and 90% mortality.[8]
-
-
Insect Preparation:
-
Anesthetize the test insects lightly with carbon dioxide to facilitate handling.
-
Select insects of a uniform size and age for the assay.
-
-
Application of Insecticide:
-
Using a calibrated microsyringe applicator, apply a small, precise volume (typically 0.1 to 1 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.[5]
-
A control group should be treated with acetone only.
-
-
Observation:
-
Place the treated insects in clean holding containers with access to food and water.
-
Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula if control mortality is between 5% and 20%.
-
Perform probit analysis on the corrected mortality data to calculate the LD50 value and its 95% confidence intervals.
-
Leaf-Dip Bioassay
This method is particularly useful for evaluating the efficacy of insecticides against phytophagous (plant-eating) insects and mites.[12][13]
Objective: To determine the median lethal concentration (LC50) of a biphenyl methanol insecticide against a target pest.
Materials:
-
Formulated or technical grade insecticide
-
Distilled water
-
Wetting agent (e.g., Triton X-100)
-
Host plant leaves (e.g., cotton, cabbage, or bean leaves)
-
Petri dishes
-
Agar
-
Soft paintbrush
-
Test insects or mites
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the insecticide in an appropriate solvent if using technical grade material. For formulated products, use distilled water.
-
Prepare a series of at least five dilutions of the insecticide in distilled water containing a small amount of a wetting agent (e.g., 0.01%).[14] A control solution should contain only distilled water and the wetting agent.
-
-
Leaf Preparation:
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into the respective test solution for a set period (e.g., 10-30 seconds) with gentle agitation to ensure complete coverage.[14]
-
Allow the treated leaves to air dry on a clean, non-absorbent surface.
-
-
Insect Infestation:
-
Place the dried, treated leaves into Petri dishes containing a layer of agar to maintain leaf turgidity.[14]
-
Using a soft paintbrush, carefully transfer a known number of test insects (e.g., 10-20 larvae or adult mites) onto each leaf disc.
-
-
Observation:
-
Seal the Petri dishes with ventilated lids and maintain them under controlled environmental conditions.
-
Record mortality at 24, 48, and 72 hours after infestation.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Perform probit analysis to determine the LC50 value and its 95% confidence intervals.
-
Visualization of Key Concepts
General Structure of Biphenyl Methanol Pyrethroids
Caption: Core components of a biphenyl methanol pyrethroid insecticide.
Experimental Workflow for Topical Application Bioassay
Caption: Workflow for determining insecticide LD50 via topical application.
Conclusion and Future Perspectives
Biphenyl methanol pyrethroids, exemplified by bifenthrin, represent a potent and important subclass of insecticides. Their unique structural features, particularly the biphenyl methanol alcohol moiety, contribute to their high efficacy and mixed Type I/II mode of action. The structure-activity relationships of these compounds are complex, with subtle changes in substitution on both the acid and alcohol components having significant impacts on insecticidal activity.
Future research in this area should focus on the synthesis and biological evaluation of a wider range of bifenthrin analogs. This would enable the development of more detailed Quantitative Structure-Activity Relationship (QSAR) models, which can predict the activity of novel compounds and guide the design of next-generation insecticides.[15][16] A deeper understanding of the interactions between biphenyl methanol pyrethroids and their target site at the molecular level will also be crucial for overcoming insect resistance and developing more selective and environmentally benign pest control agents.
References
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Althoff, R., R., S., & Shuijben, S. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63391. [Link]
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Ghaith, E. A., Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Abd El Salam, M. (2023). Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. BMC Chemistry, 17(1), 144. [Link]
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National Pesticide Information Center. (n.d.). Bifenthrin General Fact Sheet. [Link]
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Davis, T. Z., & Smith, R. L. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. Toxicology, 268(1-2), 1-7. [Link]
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Siegfried, B. D. (1993). Comparative Toxicity of Pyrethroid Insecticides to Terrestrial and Aquatic Insects. Environmental Toxicology and Chemistry, 12(9), 1683-1689. [Link]
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Saba, R., M., K., & Raza, M. F. (2020). Comparative toxicity of deltamethrin and bifenthrin against 2nd instar larvae of H. armigera. ResearchGate. [Link]
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Sheets, L. P., Sturgess, N. C., & Weiner, M. L. (2018). Pyrethroid neurotoxicity studies with bifenthrin indicate a mixed Type I/II mode of action. Pest Management Science, 74(11), 2573-2580. [Link]
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Ghaith, E. A., Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Abd El Salam, M. (2023). Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. BMC Chemistry, 17(1), 144. [Link]
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da Silva, A. C. B., & de Almeida, J. F. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 24(13), 10931. [Link]
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A Comparative Analysis of Biphenyl-Based Pesticide Precursors: Synthesis, Mechanism, and Efficacy
The biphenyl scaffold, characterized by two connected phenyl rings, is a foundational structural moiety in a diverse range of agrochemicals.[1][2] Its versatility allows for the synthesis of pesticides with varied mechanisms of action, targeting a wide spectrum of pests. This guide provides an in-depth comparative analysis of key biphenyl-based pesticide precursors, offering insights into their synthesis, modes of action, and relative performance. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, providing both a high-level overview and detailed experimental protocols.
Introduction to Biphenyl-Based Pesticides
Biphenyl derivatives have long been utilized in crop protection, initially as fungicides and later as precursors for more complex and targeted pesticides.[1][2] The inherent stability and tunable electronic properties of the biphenyl core make it an ideal starting point for developing active ingredients with specific biological activities. By modifying the substitution patterns on the phenyl rings, chemists can fine-tune properties such as solubility, target-site binding, and metabolic stability. This guide will focus on a selection of representative biphenyl-based pesticides and their precursors, highlighting the chemical strategies employed to achieve their desired pesticidal effects.
Comparative Analysis of Key Biphenyl-Based Pesticides
This section details the synthesis, mechanism of action, and application of three distinct classes of biphenyl-derived pesticides: a succinate dehydrogenase inhibitor (Boscalid), a carotenoid biosynthesis inhibitor (Diflufenican), and a sterol biosynthesis inhibitor (Fenbuconazole). We will also discuss a foundational precursor, 2-Phenylphenol.
Boscalid: A Broad-Spectrum Fungicide
Boscalid is a highly effective, broad-spectrum fungicide first marketed by BASF in 2002.[3] It belongs to the class of succinate dehydrogenase inhibitor (SDHI) fungicides, which disrupt the fungal respiratory chain.[3][4]
Synthesis: The synthesis of boscalid critically involves a Suzuki coupling reaction to form the biphenyl core, followed by an amidation reaction.[3][5]
-
Key Precursors: 2-chloro-1-nitrobenzene, 4-chlorophenylboronic acid, and 2-chloronicotinic acid.[3][4]
-
Mechanism of Action: Boscalid specifically inhibits Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[3] This blockage of cellular respiration deprives the fungal cells of energy, leading to their death.
Experimental Protocol: Synthesis of Boscalid Intermediate (2-amino-4'-chlorobiphenyl)
-
Suzuki Coupling: In a reaction vessel, combine 2-chloro-1-nitrobenzene and 4-chlorophenylboronic acid in a suitable solvent system (e.g., ethanol/water).[5]
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate).[5]
-
Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product, 4'-chloro-2-nitro-1,1'-biphenyl, with an organic solvent.
-
Nitro Group Reduction: The resulting 4'-chloro-2-nitro-1,1'-biphenyl is then subjected to a reduction of the nitro group. This can be achieved through catalytic hydrogenation (e.g., using a Pt/C catalyst) or with a reducing agent like sodium borohydride in the presence of a cobalt salt.[3][5]
-
The final intermediate, 2-amino-4'-chloro-1,1'-biphenyl, is then purified, typically by crystallization or chromatography.
Final Amidation Step: The 2-amino-4'-chlorobiphenyl is then reacted with the acid chloride of 2-chloronicotinic acid to form the final boscalid product.[3][4]
Diagram: Boscalid Synthesis Pathway
Caption: Synthetic route to Boscalid via Suzuki coupling and amidation.
Diflufenican: A Pre- and Post-Emergence Herbicide
Diflufenican is a selective herbicide used for the control of broadleaf weeds in cereal crops.[6] It acts by inhibiting carotenoid biosynthesis, a vital process for protecting chlorophyll from photo-oxidation.[7]
Synthesis: Diflufenican is synthesized through a multi-step process involving the condensation of substituted aromatic compounds.[7][8][9]
-
Key Precursors: 2-chloronicotinic acid, m-trifluoromethylphenol, and 2,4-difluoroaniline.[7][9]
-
Mechanism of Action: Diflufenican inhibits the enzyme phytoene desaturase, which is crucial for the biosynthesis of carotenoids.[7] The absence of carotenoids leads to the destruction of chlorophyll, resulting in bleaching of the target weeds.[6]
Experimental Protocol: Synthesis of Diflufenican
-
Formation of the Phenoxy-Nicotinic Acid Intermediate: React 2-chloronicotinic acid with m-trifluoromethylphenol in the presence of a base to form 2-(3-trifluoromethylphenoxy)nicotinic acid.[7]
-
Acid Chloride Formation: Convert the resulting carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride.[7]
-
Amidation: React the acid chloride with 2,4-difluoroaniline to yield the final product, Diflufenican.[7][8] An alternative one-pot synthesis has also been developed to improve efficiency.[10]
Diagram: Diflufenican Synthesis Pathway
Caption: Synthetic route to Diflufenican.
Fenbuconazole: A Triazole Fungicide
Fenbuconazole is a systemic triazole fungicide used to control a variety of fungal diseases on crops such as cereals, fruits, and vegetables.[11][12] Its mode of action involves the inhibition of sterol biosynthesis in fungi.[13]
Synthesis: The synthesis of fenbuconazole is a multi-step process that builds the molecule's key structural features: a triazole ring, a phenyl group, and a butanenitrile side chain.[11][14]
-
Key Precursors: 2-(4-chlorophenyl)acetic acid, dibromomethane, and 1,2,4-triazole.[14]
-
Mechanism of Action: Fenbuconazole inhibits the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[13] Disruption of ergosterol production leads to impaired fungal growth and development.
Experimental Protocol: Synthesis of Fenbuconazole
-
Esterification and Reduction: 2-(4-chlorophenyl)acetic acid is first esterified and then reduced to yield 2-(4-chlorophenyl)ethanol.[14]
-
Chlorination: The alcohol is then chlorinated, for example, using thionyl chloride, to produce 2-(4-chlorophenyl)-1-chloroethane.[14]
-
Nitrile Formation: This chloro-derivative is reacted to form 4-(4-chlorophenyl)-2-phenyl-butanenitrile.[14]
-
Alkylation and Cyclization: The butanenitrile intermediate is reacted with dibromomethane, followed by reaction with potassium 1,2,4-triazol-1-ide to introduce the triazole ring and form fenbuconazole.[14]
Diagram: Fenbuconazole Synthesis Overview
Caption: High-level overview of the Fenbuconazole synthesis.
2-Phenylphenol: A Foundational Fungicide and Precursor
2-Phenylphenol (also known as o-phenylphenol) is a biocide used as a preservative and fungicide.[15][16] It is particularly effective for post-harvest treatment of citrus fruits.[15]
Synthesis: 2-Phenylphenol can be produced through several methods, including the dehydrogenation of cyclohexenylcyclohexanone, which is formed from the condensation of cyclohexanone.[15] It is also obtained as a byproduct in the production of phenol from chlorobenzene.[15] A common laboratory and industrial synthesis involves the Friedel-Crafts alkylation of phenol with benzene or chlorobenzene.[17]
-
Key Precursors: Cyclohexanone or Phenol and Benzene/Chlorobenzene.[15][17]
-
Mechanism of Action: While less specific than the previously mentioned pesticides, 2-phenylphenol is believed to disrupt cell membranes and inhibit key cellular processes in fungi.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
-
In a reaction vessel, combine phenol and a Lewis acid catalyst such as aluminum chloride or zinc chloride.[17]
-
Slowly add benzene or chlorobenzene to the mixture while controlling the temperature.
-
Allow the reaction to proceed until completion.
-
The reaction will yield a mixture of isomers, from which 2-phenylphenol is separated by fractional crystallization or distillation.[17]
Comparative Performance and Applications
The choice of a particular biphenyl-based pesticide depends on the target pest, the crop, and the desired application method (pre- or post-emergence, systemic or contact).
| Pesticide | Class | Primary Target | Mechanism of Action | Application |
| Boscalid | Fungicide (SDHI) | Fungi (e.g., Botrytis, Alternaria, Sclerotinia) | Succinate Dehydrogenase Inhibition[3][4] | Foliar spray on fruits, vegetables, and ornamentals[4] |
| Diflufenican | Herbicide | Broadleaf Weeds | Carotenoid Biosynthesis Inhibition[7] | Pre- and post-emergence in cereals, corn, and soybeans[6][7] |
| Fenbuconazole | Fungicide (Triazole) | Fungi (e.g., rusts, mildews, leaf spot) | Sterol Biosynthesis Inhibition[11][13] | Foliar spray on cereals, apples, and pears[12] |
| 2-Phenylphenol | Fungicide/Biocide | Molds and Fungi (e.g., Penicillium) | General cellular disruption | Post-harvest treatment of citrus fruits, surface disinfectant[15][18] |
Direct, side-by-side quantitative comparisons of the efficacy of these pesticides are limited in the publicly available literature and would require dedicated field trials under controlled conditions. However, their distinct mechanisms of action suggest they are suited for different and specific pest management strategies. For instance, the systemic nature of fenbuconazole makes it effective for curative action against established fungal infections, while the residual soil activity of diflufenican is ideal for pre-emergence weed control.[6][11]
Conclusion
The biphenyl scaffold continues to be a cornerstone in the development of effective and diverse pesticides. The examples of boscalid, diflufenican, and fenbuconazole demonstrate how the core biphenyl structure can be elaborated to create highly specific and potent active ingredients targeting different biochemical pathways in pests. Simpler derivatives like 2-phenylphenol also remain relevant for specific applications. Understanding the synthesis and mechanism of action of these compounds is crucial for the rational design of new and improved crop protection agents. Future research will likely focus on developing biphenyl-based pesticides with even greater selectivity, lower environmental impact, and novel modes of action to combat the ongoing challenge of pest resistance.
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validation of analytical methods for (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol quantification
An In-Depth Comparative Guide to the Validation of Analytical Methods for (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol Quantification
This guide provides a comprehensive framework for the validation of analytical methods to quantify this compound, a critical process in drug development and quality control. Moving beyond a simple checklist, we delve into the scientific rationale behind methodological choices, comparing common analytical techniques and grounding our protocols in the latest regulatory standards from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
Part 1: Foundational Principles
The Analyte: A Physicochemical Profile of this compound
Understanding the analyte is the cornerstone of effective method development. This compound possesses a molecular formula of C₁₄H₁₄O and a molecular weight of approximately 198.26 g/mol .[1][2] Its structure, featuring a biphenyl core, a methyl group, and a primary alcohol (methanol) functional group, dictates its analytical behavior.
-
Biphenyl Core: The two connected phenyl rings create a conjugated system that is an excellent chromophore, making UV-Vis spectrophotometry a highly suitable detection method. This structure also provides opportunities for π-π interactions with specific chromatographic stationary phases.[3][4]
-
Hydroxyl Group (-OH): This polar functional group allows for hydrogen bonding and makes the molecule amenable to reversed-phase chromatography. However, it may require derivatization for analysis by gas chromatography (GC) to improve volatility and reduce peak tailing.
-
Solubility: The molecule is generally soluble in organic solvents like methanol, acetonitrile, and chloroform.[5]
The Regulatory Framework: A Synthesis of ICH, FDA, and EMA Guidelines
Method validation is not merely a scientific exercise but a regulatory necessity. The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[6][7] The global standard is set by the ICH, with guidelines like Q2(R2) for validation and the complementary Q14 for analytical procedure development.[6][8][9][10][11][12] These are largely adopted by the FDA and EMA.[13][14][15][16]
The modern approach, emphasized in the latest guidelines, treats method validation as part of a continuous lifecycle.[17] This begins with a clear definition of the method's goals, known as the Analytical Target Profile (ATP), and extends through development, validation, and routine monitoring to ensure the method remains robust over time.[8][17]
Caption: The Analytical Method Validation Lifecycle.
Part 2: Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision driven by the analyte's properties, the sample matrix, and the specific requirements for sensitivity, selectivity, and throughput.
| Technique | Principle | Suitability for Analyte | Pros | Cons |
| HPLC-UV | Separation based on polarity using a liquid mobile phase and solid stationary phase. Detection via UV absorbance. | Excellent. The biphenyl core is a strong chromophore. Ideal for purity and assay testing.[18][19] | Robust, cost-effective, widely available, highly reproducible. | Moderate sensitivity compared to MS; potential for interference from co-eluting impurities with similar UV spectra. |
| GC-FID/MS | Separation of volatile compounds in a gaseous mobile phase. Detection by Flame Ionization (FID) or Mass Spectrometry (MS). | Moderate. Requires good thermal stability. The hydroxyl group may necessitate derivatization to improve volatility and peak shape.[20][21] | High resolution for volatile compounds; MS provides structural information for impurity identification. | Potential for thermal degradation; derivatization adds complexity and potential for error. |
| LC-MS/MS | Combines HPLC separation with highly sensitive and selective mass spectrometric detection. | Excellent. Offers the highest sensitivity and specificity, ideal for complex matrices (e.g., biological fluids) or trace-level quantification.[22][23] | Unmatched sensitivity (pg/mL levels); high specificity reduces matrix interference; provides molecular weight and structural data. | Higher equipment and operational cost; more complex method development. |
Comparative Performance Summary
The following table summarizes typical performance characteristics for the quantification of biphenyl-type compounds, providing a baseline for what to expect during validation.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good (proven with peak purity) | Very Good (based on retention time & mass spec) | Excellent (based on precursor/product ion transition) |
| Linearity (r²) | > 0.999[24] | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0%[24] | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 1.5%[24] | < 5.0% | < 3.0% |
| Limit of Quantitation (LOQ) | ~0.1 - 1 µg/mL[25] | ~1 - 10 ng/mL | ~10 - 100 pg/mL[23] |
| Robustness | High | Moderate (sensitive to inlet conditions) | High |
Part 3: In-Depth Protocol and Validation Workflow (HPLC-UV)
We select High-Performance Liquid Chromatography with UV detection (HPLC-UV) as our primary method for this guide. Its balance of performance, cost, and robustness makes it the workhorse for quality control labs performing assays and purity testing on drug substances like this compound.
Detailed Experimental Protocol: HPLC-UV
This protocol serves as a robust starting point for method development and subsequent validation.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: Biphenyl or C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A biphenyl phase can offer enhanced selectivity for aromatic compounds through π-π interactions.[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical to suppress the ionization of the hydroxyl group, ensuring a sharp, symmetrical peak shape.[18]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-15 min: 40% B to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the diluent.
-
Sample Solution: Prepare the sample at a target concentration similar to the working standard using the same diluent.
-
The Validation Workflow in Practice
The following workflow details the sequence of experiments to validate the HPLC-UV method according to ICH Q2(R2) guidelines.[6][8][9][26]
Caption: A typical workflow for HPLC method validation.
-
System Suitability: This is not a validation parameter itself but a prerequisite for all other tests.[8] It ensures the chromatographic system is performing adequately.
-
Protocol: Make five replicate injections of the working standard solution.
-
Acceptance Criteria: %RSD of peak area < 1.5%, theoretical plates > 2000, tailing factor < 2.0.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[8][26]
-
Protocol:
-
Inject the diluent and a placebo (matrix without analyte) to check for interference.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to ensure the main peak is separated from all degradation peaks. Use a PDA detector to assess peak purity.
-
-
Acceptance Criteria: No co-eluting peaks at the retention time of the analyte. The analyte peak must pass peak purity analysis in stressed samples.
-
-
Linearity and Range:
-
Protocol: Prepare a series of at least five concentrations from the stock solution, typically covering 80% to 120% of the target assay concentration.[26] For impurity analysis, the range must cover from the reporting threshold to 120% of the specification.[27]
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[24] The y-intercept should not be significantly different from zero.
-
-
Accuracy: The closeness of the test results to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Protocol: Analyze a minimum of six replicate samples at 100% of the target concentration.[26]
-
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determine based on signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which the %RSD for precision is within acceptable limits (e.g., ≤ 10%).
-
Acceptance Criteria: Verify the LOQ by analyzing samples at this concentration and confirming acceptable precision and accuracy.
-
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes. This is often evaluated during method development.[28]
-
Part 4: Conclusion
The successful validation of an analytical method for this compound is a multi-faceted process that underpins the reliability of pharmaceutical quality control. While HPLC-UV stands out as a robust and accessible primary method, techniques like GC-MS and LC-MS/MS offer valuable alternatives for specific applications, such as volatile impurity analysis or bioanalysis.
This guide has demonstrated that a successful validation strategy is built upon a deep understanding of the analyte's physicochemical properties, a firm grasp of the global regulatory framework, and a logical, scientifically-driven experimental plan. By following the principles and protocols outlined, researchers and drug development professionals can confidently establish analytical methods that are accurate, precise, and fit for their intended purpose, ensuring the quality and safety of the final drug product.
References
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- FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- FDA. (2024). Q2(R2) Validation of Analytical Procedures.
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
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- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. Bioanalytical method validation - Scientific guideline.
- European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
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A Comparative Guide to Purity Assessment of Synthesized (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Introduction: The Imperative of Purity in Chemical Synthesis
In the realms of pharmaceutical research and materials science, the unambiguous confirmation of a synthesized compound's purity is not merely a procedural formality; it is the bedrock upon which reliable, reproducible, and translatable data are built. For a molecule like (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol, which may serve as a critical intermediate in drug development or as a core component in novel materials, the presence of even minute quantities of impurities—such as starting materials, by-products, or residual solvents—can drastically alter its biological activity, physical properties, and safety profile.
This guide provides a comprehensive comparison of the principal analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative standards. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a robust, multi-faceted strategy for purity verification.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components within a mixture.[1] Its high resolution and sensitivity make it the primary method for purity analysis in most organic chemistry laboratories.
Principle of the Technique HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is most appropriate. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture (e.g., water and acetonitrile or methanol). Compounds with higher hydrophobicity will interact more strongly with the stationary phase, resulting in longer retention times. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Applicability to this compound The biphenyl structure and methyl group lend the molecule significant hydrophobicity, making it ideally suited for reversed-phase HPLC. The aromatic rings possess a strong chromophore, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A wavelength of approximately 254 nm is typically effective for aromatic compounds.[2]
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a robust starting point. Method validation according to International Council for Harmonisation (ICH) guidelines is essential for routine quality control.[2][3]
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.
-
Primary Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a general-purpose column that provides excellent hydrophobic retention.[2]
-
Orthogonal Column: Biphenyl or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm. These columns offer alternative selectivity through π-π interactions between the stationary phase and the analyte's aromatic rings, which can be crucial for separating structurally similar impurities.[4] Using a different column chemistry provides orthogonal data, significantly increasing confidence in the purity assessment.
-
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid. The acid helps to protonate the methanol's hydroxyl group, ensuring sharp, symmetrical peak shapes.[5]
-
Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Filter and degas all solvents prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 70:30 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of ~0.1 mg/mL using the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures retention time stability.[2] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection Wavelength | 254 nm | Strong absorbance for aromatic systems. |
| Gradient Elution | See table below | To separate compounds with a range of polarities. |
Gradient Timetable:
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) |
|---|---|---|
| 0.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
-
System Suitability and Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to identify any system-related peaks.
-
Make five replicate injections of the working standard solution. The relative standard deviation (RSD) of the main peak's retention time and area should be ≤2.0%. The tailing factor for the main peak should be ≤2.0.[2] These checks ensure the system is performing correctly before analyzing the sample.
-
Inject the prepared sample solution.
-
Data Interpretation and Purity Calculation
The purity is calculated using the area normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar detector response to the main compound. For a more accurate quantification, especially for known impurities, a reference standard for each impurity is required to determine its relative response factor.
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile Impurities
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly effective for identifying and quantifying volatile and thermally stable compounds.
Principle of the Technique In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the vaporized components through the column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio, providing a unique mass spectrum or "fingerprint" for each component.
Applicability to this compound With a molecular weight of 198.26 g/mol , the target compound is sufficiently volatile for GC analysis.[6] The primary advantage of GC-MS is its ability to provide structural information about unknown impurities through their fragmentation patterns, which is a significant advantage over HPLC-UV.[7] For compounds with active hydrogen, such as the alcohol in our target molecule, derivatization (e.g., silylation) may be required to improve peak shape and thermal stability.[8]
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A low-to-mid polarity column such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
(Optional but Recommended)Derivatization: To a vial containing ~1 mg of the sample, add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes. This will convert the alcohol (-OH) to a trimethylsilyl ether (-OTMS), improving volatility and chromatographic performance.[9]
-
-
GC-MS Conditions:
| Parameter | Value | Rationale |
| Injector Temperature | 280°C | Ensures complete vaporization. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good efficiency. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 min | Separates components over a wide boiling range. |
| MS Transfer Line | 290°C | Prevents condensation of analytes. |
| Ion Source Temp | 230°C | Standard for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns. |
| Mass Scan Range | 40 - 500 m/z | Covers the expected mass of the parent ion and fragments. |
Data Interpretation and Purity Calculation
The total ion chromatogram (TIC) is analogous to an HPLC chromatogram. Purity can be estimated by the area percent of the main peak in the TIC. The key advantage is the mass spectrum associated with each peak.
-
Main Peak: The mass spectrum should show the molecular ion (M⁺) at m/z 198 (or m/z 270 for the TMS derivative) and characteristic fragments.
-
Impurity Peaks: The mass spectra of impurity peaks can be compared against libraries (e.g., NIST) to tentatively identify them. This provides invaluable information for optimizing the synthesis or purification process.
Workflow Diagram: GC-MS Purity Assessment
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Introduction: The Significance of Substituted Biphenyl Methanols
The biaryl methanol scaffold, and specifically (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol, represents a privileged structure in modern chemistry. These motifs are cornerstones in the development of pharmaceuticals, advanced liquid crystals, and functional organic materials.[1][2][3] The precise arrangement of substituents on the biphenyl core dictates the molecule's steric and electronic properties, which in turn governs its biological activity or material characteristics.
The synthesis of such unsymmetrical biaryls is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method.[4][5] This reaction's popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the use of readily available and environmentally benign organoboron reagents.[5][6]
However, the success of a Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst system. The ligand bound to the palladium center dictates the catalyst's activity, stability, and substrate scope.[7][8] For researchers and process chemists, selecting the optimal catalyst is paramount to achieving high yields, minimizing side products, and ensuring process scalability. This guide provides a comparative analysis of various palladium catalysts for the synthesis of this compound, grounded in mechanistic principles and supported by experimental data.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to rational catalyst selection. The reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5][9] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzyl alcohol derivative). This is often the rate-determining step of the cycle.[4][5] Bulky, electron-rich ligands on the palladium center can accelerate this step.[6][8]
-
Transmetalation: The organic group from the activated organoboron species (the boronate, formed by the reaction of boronic acid with a base) is transferred to the Pd(II) center, displacing the halide.[4][10] The base is crucial for activating the boronic acid, enhancing its nucleophilicity.[10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new carbon-carbon bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts
The synthesis of this compound involves the coupling of (3-bromophenyl)methanol with (3-methylphenyl)boronic acid. The choice of catalyst directly impacts the efficiency of this transformation. We will compare four classes of palladium catalysts, from traditional systems to modern, highly active ones.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Characteristics & Rationale |
| A: Pd(PPh₃)₄ (Tetrakis) | 3.0 | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 78 | The Classic: A reliable, commercially available Pd(0) precatalyst.[12] Often requires higher temperatures and catalyst loadings. The triphenylphosphine ligands are less electron-rich than modern phosphines, leading to slower oxidative addition, especially with less reactive aryl chlorides.[13] |
| B: Pd(dppf)Cl₂ | 1.0 | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 | The Workhorse: The dppf ligand's wide bite angle and ferrocene backbone provide thermal stability and promote reductive elimination.[14][15] It is highly versatile and effective for a broad range of substrates, including those with moderate steric hindrance.[16] |
| C: Pd₂(dba)₃ / SPhos | 0.5 (Pd) / 1.1 (Ligand) | K₃PO₄ | Toluene/H₂O | 80 | 4 | 97 | High-Activity Buchwald System: SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand.[8] This combination forms a highly active monoligated Pd(0) species, dramatically accelerating the rate-limiting oxidative addition and allowing for lower catalyst loadings and milder conditions.[6][8] |
| D: PEPPSI™-IPr | 1.0 | Cs₂CO₃ | Dioxane | 90 | 6 | 95 | NHC-Based Catalyst: N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form highly stable bonds with palladium.[17][18] This stability leads to robust catalysts with high turnover numbers, resistant to decomposition at elevated temperatures. They are excellent for challenging couplings.[18] |
Note: The data presented is a synthesized representation based on established catalyst performance for analogous Suzuki-Miyaura reactions.
In-Depth Discussion and Recommendation
-
System A (Pd(PPh₃)₄): While historically significant, this catalyst is often suboptimal for modern process chemistry. Its relatively poor performance with challenging substrates and the requirement for higher loadings make it less economical and efficient.[13][19] It remains a viable option for simple, robust couplings where cost is a primary driver and optimization is not critical.
-
System B (Pd(dppf)Cl₂): This catalyst represents a significant improvement, offering a balance of reactivity, stability, and cost.[14] Its broad applicability makes it an excellent choice for general screening and synthesis of a wide variety of biaryl compounds.[16][20] It is a reliable option for the synthesis of our target molecule, providing high yields under reasonable conditions.
-
System C (Pd₂(dba)₃ / SPhos): For achieving the highest efficiency, the Buchwald-Hartwig second-generation phosphine ligands, like SPhos, are unparalleled.[8] The catalyst generated in situ is exceptionally active, enabling the reaction to proceed at lower temperatures and with significantly reduced catalyst loading.[21] This is crucial for large-scale synthesis where minimizing palladium contamination in the final product is a priority. The higher cost of the ligand is often offset by the increased throughput and reduced metal waste.
-
System D (PEPPSI™-IPr): NHC-based catalysts offer superior stability and are particularly adept at coupling sterically hindered or electron-deficient partners.[17][18] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design provides an air- and moisture-stable precatalyst that is easy to handle.[9] While highly effective, the performance benefits over a top-tier phosphine system like SPhos for this specific, non-sterically demanding transformation may not justify the potential difference in cost.
Senior Scientist's Recommendation:
For the synthesis of this compound, Catalyst System C (Pd₂(dba)₃ / SPhos) is the superior choice for efficiency and scalability. Its ability to operate at low catalyst loadings and milder temperatures provides a more sustainable and cost-effective process in the long run, minimizing both reaction time and palladium waste. For routine lab-scale synthesis where ligand cost is a more immediate concern, System B (Pd(dppf)Cl₂) remains an excellent and highly reliable alternative.
Experimental Protocol: Optimized Synthesis Using Pd(dppf)Cl₂
This protocol details a robust and high-yielding procedure for the target synthesis, adapted from a validated synthesis of a closely related isomer.[22] We have selected the Pd(dppf)Cl₂ system for its balance of high performance, operational simplicity, and moderate cost.
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efficacy of bifenthrin derived from (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol vs other pyrethroids
This guide provides an in-depth, objective comparison of the insecticidal efficacy of bifenthrin, a prominent synthetic pyrethroid, against other commonly used alternatives in its class. Designed for researchers, scientists, and pest management professionals, this document synthesizes experimental data to elucidate the distinct performance characteristics, modes of action, and ideal applications for these critical compounds.
Introduction to Pyrethroid Insecticides
Pyrethroids are a major class of synthetic insecticides whose chemical structures are adapted from the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers.[1][2][3] These synthetic analogues, such as bifenthrin, permethrin, and deltamethrin, were engineered to offer enhanced stability in sunlight and longer residual activity compared to their natural counterparts.[2][3][4] They are valued for their potent, broad-spectrum insecticidal activity and relatively low toxicity to mammals, making them staples in agriculture, public health, and residential pest control.[5][6]
This guide focuses on bifenthrin, a widely used pyrethroid, and evaluates its performance by comparing its insecticidal spectrum, residual efficacy, and application-specific advantages against other key pyrethroids, including permethrin, cypermethrin, deltamethrin, and lambda-cyhalothrin.
Bifenthrin: Synthesis and Molecular Profile
Bifenthrin is a synthetic pyrethroid insecticide and acaricide effective against over 75 different pest species.[6][7] Chemically, it is a carboxylic ester created through the formal condensation of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid with (2-Methyl-[1,1'-biphenyl]-3-yl)methanol, also known as bifenthrin alcohol.[8][9] This synthesis yields a white, waxy solid with a faint sweet smell.[5][7]
A key structural feature of bifenthrin is the absence of an alpha-cyano group, which classifies it as a Type I pyrethroid .[5][10] This structural distinction is fundamental to its mode of action and resulting toxicological effects on the insect nervous system. Furthermore, bifenthrin is a chiral molecule, existing in different enantiomeric forms. The 1R-cis-bifenthrin enantiomer is noted to be significantly more effective as a pesticide, while the 1S-cis form is more toxic to humans.[5]
Caption: Pyrethroid disruption of insect nerve sodium channels.
Head-to-Head Efficacy Comparison
The choice of a pyrethroid is dictated by the specific requirements of the application, including the target pest, the environment (indoor/outdoor), and the desired duration of control. [11]Bifenthrin's primary strengths are its exceptional residual activity and stability, particularly in outdoor settings. [12][13]
Bifenthrin vs. Permethrin
Permethrin is often favored for its rapid knockdown of pests, especially flying insects. [13][14]However, bifenthrin demonstrates superior longevity. Field data shows bifenthrin maintains residual soil activity for 70-210 days, significantly longer than permethrin's 30-90 days. [13]Bifenthrin is also more resistant to degradation from UV light, making it a more robust choice for outdoor barrier treatments and termite control. [11][13]While both are broad-spectrum, permethrin is a common choice for livestock and household applications, whereas bifenthrin's stability makes it ideal for structural, turf, and ornamental pest management. [11][14]
Bifenthrin vs. Cypermethrin
This comparison highlights the trade-off between speed and endurance. Cypermethrin is the go-to for situations requiring immediate, short-term pest reduction, such as controlling an active infestation of flies or mosquitoes. [12]Bifenthrin, with its extended residual activity, is better suited for long-term preventative strategies in agriculture and for creating lasting protective barriers against termites. [12]
Bifenthrin vs. Deltamethrin
Deltamethrin, a potent Type II pyrethroid, is highly effective at very low doses. [11]It provides rapid knockdown and is a preferred agent for public health vector control and managing pests in sensitive areas like grain storage. [11][15]Bifenthrin's strength, again, lies in its long-term residual performance, making it the superior option for applications where sustained control over weeks or months is necessary. [15][16]One study noted that bifenthrin was more effective than deltamethrin against the cotton bollworm, Helicoverpa armigera. [17]
Bifenthrin vs. Lambda-cyhalothrin
Both are highly effective broad-spectrum insecticides. Lambda-cyhalothrin is noted for its efficacy against key agricultural pests like caterpillars and aphids. [18]In comparative studies on mosquito barrier treatments, both insecticides significantly reduced mosquito populations, with bifenthrin showing a slightly greater reduction (73.4%) of Aedes albopictus compared to lambda-cyhalothrin (67.1%) four weeks post-treatment. [19][20]Both provide excellent residual control, making the choice often dependent on target pest specificity and formulation availability.
Quantitative Performance Data
The following tables summarize the key characteristics and available quantitative data for bifenthrin and its comparators.
Table 1: Comparative Characteristics of Selected Pyrethroids
| Feature | Bifenthrin | Permethrin | Cypermethrin | Deltamethrin | Lambda-cyhalothrin |
| Pyrethroid Type | Type I [10] | Type I [11] | Type II | Type II [11] | Type II |
| Key Strength | Long Residual Activity [6][21][12] | Fast Knockdown [11][14] | Rapid Action [12] | High Potency [11] | Broad-Spectrum Efficacy [18] |
| Residual Profile | Very Long (Weeks to Months) [13][22] | Short to Moderate (Days to Weeks) [13][14] | Short [12] | Medium to Long [15][16] | Long |
| UV Stability | High [11][13] | Moderate [13] | Moderate | High | High |
| Primary Uses | Termite Control, Turf, Agriculture, Outdoor Barriers [11][12][18] | Household Pests, Livestock, Vector Control [11][14] | Quick Pest Reduction (e.g., Flies) [12] | Public Health (Mosquitoes), Stored Products [11] | Agriculture (Aphids, Caterpillars), Mosquito Control [18][19] |
Table 2: Comparative Toxicity and Efficacy Data
| Parameter | Bifenthrin | Permethrin | Deltamethrin | Lambda-cyhalothrin |
| Mammalian Toxicity (Rat, oral LD50) | 54-70 mg/kg [5] | >500 mg/kg [13] | LC50 = 3.58 mg/mL (vs. S. frugiperda) [23] | - |
| Avian Toxicity (Bobwhite quail, LD50) | 1800 mg/kg [5] | - | - | - |
| Aquatic Toxicity (Rainbow Trout, LC50) | 0.00015 mg/L [5] | - | - | - |
| Mosquito Efficacy (% reduction, 4 wks) | 73.4% (Ae. albopictus) [19] | 50.7% (general) [24] | - | 67.1% (Ae. albopictus) [19] |
| Termite Barrier (100% mortality) | 18 months [13] | 9 months [13] | - | - |
Note: Direct comparison of LD50/LC50 values should be done cautiously as test conditions and species can vary between studies.
Standardized Protocol for Efficacy Evaluation
To ensure trustworthy and reproducible data, insecticide efficacy must be evaluated using standardized bioassays. The following protocol outlines a topical application bioassay, a fundamental method for determining the intrinsic toxicity of a compound.
Protocol: Topical Application Bioassay for Determining Median Lethal Dose (LD50)
-
Causality & Rationale: This protocol is selected for its precision. Topical application allows for the administration of a precise, known dose of insecticide directly onto an individual insect. [25]This eliminates variables related to ingestion or uneven contact that can occur in other methods, providing a clear measure of the compound's intrinsic toxicity. Using a known susceptible laboratory strain of the target pest provides a stable baseline against which field population resistance or the potency of new compounds can be measured. [25]
-
Self-Validating System: The integrity of each assay is confirmed through the use of controls. A negative control (solvent only) establishes the baseline mortality from handling and experimental conditions, while a positive control (an insecticide with a well-characterized LD50) confirms the susceptibility of the test population and the proper execution of the protocol.
Experimental Workflow
Caption: Workflow for a topical application insecticide bioassay.
Step-by-Step Methodology
-
Insect Rearing: Maintain a colony of the target species (e.g., Aedes aegypti or Helicoverpa armigera) under controlled conditions (e.g., 27°C, 80% RH, 12:12 L:D cycle) to produce a consistent supply of healthy, same-age adult or larval insects for testing. [26]2. Solution Preparation: Prepare a stock solution of technical grade insecticide in a high-purity volatile solvent, typically acetone. Perform serial dilutions to create a minimum of five concentrations that are expected to result in mortality ranging from just above control mortality to near 100%. [27]3. Application: Anesthetize insects (e.g., 3-5 day old non-blood-fed female mosquitoes) via chilling or brief CO2 exposure. [26]Using a calibrated microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of an insecticide dilution to the dorsal thorax of each insect. [25]Test at least 3-5 replicates of 10-25 insects for each concentration and control group. [27][28]4. Incubation: Place the treated insects in clean recovery containers with access to a food source (e.g., 10% sucrose solution). Hold them in the same controlled environmental conditions used for rearing. [29]5. Mortality Assessment: Record mortality at set time points, typically 24 hours post-treatment. An insect is considered dead if it is unable to make any coordinated movement when gently prodded. [27]6. Data Analysis: Calculate the percentage mortality for each concentration. If control mortality is between 5-20%, correct the treatment mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LD50 value and its 95% confidence intervals. [27]
Conclusion
Bifenthrin's efficacy profile distinguishes it as a premier choice for applications demanding long-term, durable insect control. Its chemical stability against environmental factors like UV radiation and its strong binding to soil make it exceptionally effective for creating protective barriers for structures, turf, and agriculture. [11][13] While other pyrethroids offer distinct advantages—such as the rapid knockdown of permethrin and cypermethrin or the high potency of deltamethrin—bifenthrin excels where longevity is the primary performance metric. [12][14][15]The selection of the optimal pyrethroid is therefore a strategic decision based on a comprehensive understanding of the target pest, the application environment, and the desired outcome, whether it be immediate population reduction or sustained preventative control.
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Title: Bifenthrin - Wikipedia Source: Wikipedia URL: [Link]
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Title: Bifenthrin Technical Fact Sheet Source: National Pesticide Information Center URL: [Link]
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Title: Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations Source: AgriSustain-An International Journal URL: [Link]
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Title: Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review Source: Journal of Entomology and Zoology Studies URL: [Link]
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Title: Pesticide Information about insecticide bifenthrin Source: Agripesticide.com URL: [Link]
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Title: Comparative study on the efficacy of lambdacyhalothrin and bifenthrin on torn nets against the malaria vector, Anopheles stephensi as assessed by tunnel test method Source: PubMed URL: [Link]
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Title: Bifenthrin: A Useful Pyrethroid Insecticide for Treatment of Mosquito Nets Source: Oxford Academic URL: [Link]
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Title: Efficacy of Two Pyrethroid Insecticides Applied as Barrier Treatments for Managing Mosquito (Diptera: Culicidae) Populations in Suburban Residential Properties Source: Journal of Medical Entomology | Oxford Academic URL: [Link]
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Title: Comparative performances, under laboratory conditions, of seven pyrethroid insecticides used for impregnation of mosquito nets Source: PubMed URL: [Link]
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Title: Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations Source: Zenodo URL: [Link]
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Title: Bioassays for Assessing Insecticide Resistance Source: YouTube URL: [Link]
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Title: BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta Source: SciELO URL: [Link]
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Title: Comparative study on the efficacy of lambdacyhalothrin and bifenthrin on torn nets against the malaria vector, Anopheles stephensi Source: SciSpace URL: [Link]
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Title: Efficacy of two pyrethroid insecticides applied as barrier treatments for managing mosquito (Diptera: Culicidae) populations in suburban residential properties Source: PubMed URL: [Link]
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Title: Evaluation of Bifenthrin and Deltamethrin Barrier Sprays for Mosquito Control in Eastern North Carolina Source: ResearchGate URL: [Link]
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Title: Bifenthrin: A Useful Pyrethroid Insecticide for Treatment of Mosquito Nets Source: BioOne Complete URL: [Link]
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Title: Difference between Pyrethrum, Pyrethrin and Pyrethroid Source: Kiwicare URL: [Link]
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Title: Pyrethrins vs Pyrethroids Source: Mississippi State University Extension Service URL: [Link]
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Title: Bifenthrin | C23H22ClF3O2 Source: PubChem - NIH URL: [Link]
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Title: Comparative toxicity of deltamethrin and bifenthrin against 2 nd instar larvae of H. armigera. Source: ResearchGate URL: [Link]
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Title: Assessing the susceptibility and efficacy of traditional neurotoxic (pyrethroid) and new-generation insecticides on wild pyrethroid-resistant populations of Anopheles gambiae from southern Benin Source: PubMed Central URL: [Link]
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Title: EVALUATION OF BIFENTHRIN AND PERMETHRIN AS BARRIER TREATMENTS FOR MILITARY TENTS AGAINST MOSQUITOES IN QUEENSLAND, AUSTRALIA Source: BioOne Complete URL: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol Isomers
In the landscape of medicinal chemistry and materials science, the precise structural characterization of molecular isomers is paramount. A subtle shift in a substituent's position on a biphenyl scaffold can dramatically alter a compound's pharmacological activity, photophysical properties, and clinical efficacy. This guide provides a comprehensive spectroscopic framework for the unambiguous identification of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol and its key positional isomers, tailored for researchers, scientists, and drug development professionals. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a self-validating system for isomer differentiation.
The Challenge of Isomeric Purity in Biphenyl Scaffolds
The target molecule, this compound, possesses a flexible biphenyl core, allowing for numerous positional isomers that can arise during synthesis. For instance, Suzuki coupling reactions, a common method for creating biphenyl linkages, can sometimes yield a mixture of isomers depending on the precursors and reaction conditions[1][2]. Distinguishing the desired product from closely related structures is a critical step in quality control and downstream applications.
This guide will focus on comparing the target compound with three representative isomers to illustrate the power of a multi-spectroscopic approach.
Figure 1: Molecular structures of the target compound and its positional isomers.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating structural isomers, as it provides detailed information about the chemical environment of each hydrogen and carbon atom.[3] The chemical shift, splitting pattern (multiplicity), and integration of signals in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, serve as unique fingerprints for each isomer.
Causality of NMR Differentiation
The electronic environment of a nucleus is dictated by the surrounding atoms. In these biphenyl isomers, the positioning of the electron-donating methyl (-CH₃) group and the electron-withdrawing hydroxymethyl (-CH₂OH) group creates distinct patterns of shielding and deshielding on the aromatic rings. This directly influences the resonance frequencies (chemical shifts) of the aromatic protons and carbons.[4][5] Furthermore, the proximity of protons on the rings leads to spin-spin coupling, resulting in characteristic splitting patterns that are highly sensitive to the substitution pattern.
Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | -CH₃ Signal (ppm) | -CH₂OH Signal (ppm) | Aromatic Protons (ppm) | Key Differentiators |
| This compound (Target) | ~2.4 (s, 3H) | ~4.7 (s, 2H) | 7.1-7.6 (m, 8H) | Aromatic region will show a complex multiplet. The two singlets for the methyl and methylene groups are characteristic. |
| (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol (Isomer A) | ~2.3 (s, 3H) | ~4.7 (s, 2H) | 7.2-7.5 (m, 8H) | The ortho-methyl group will cause steric hindrance, potentially restricting rotation and leading to broader signals or distinct shifts for the adjacent protons compared to the target. |
| (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol (Isomer B) | ~2.4 (s, 3H) | ~4.7 (s, 2H) | 7.2-7.6 (m, 8H) | The aromatic protons on the ring bearing the methanol group will likely appear as two distinct doublets (an AA'BB' system) due to the para-substitution, simplifying the spectrum compared to the target. |
| (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol (Isomer C) | ~2.4 (s, 3H) | ~4.7 (s, 2H) | 7.2-7.6 (m, 8H) | Similar to Isomer B, the ring with the methyl group will show a simpler AA'BB' pattern (two doublets), which contrasts with the more complex pattern of the meta-substituted ring in the target compound. |
Note: Exact chemical shifts can vary based on solvent and concentration. Data is compiled from typical values for substituted biphenyls and related structures.[6][7][8]
Comparative ¹³C NMR Data
| Compound | -CH₃ Signal (ppm) | -CH₂OH Signal (ppm) | Aromatic C Signals | Total Aromatic Signals |
| This compound (Target) | ~21.5 | ~65.0 | ~125-142 | 12 |
| (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol (Isomer A) | ~20.5 | ~65.0 | ~125-143 | 12 |
| (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol (Isomer B) | ~21.5 | ~64.5 | ~126-141 | 12 |
| (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol (Isomer C) | ~21.0 | ~65.0 | ~125-142 | 10 (due to symmetry) |
Note: The number of aromatic signals is a powerful diagnostic tool. Isomer C, with a para-substituted methyl group, has a higher degree of symmetry, resulting in fewer unique carbon environments and thus fewer signals in the ¹³C NMR spectrum.[9][10]
Standard Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the biphenylmethanol isomer.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent contains a pre-calibrated residual peak.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS or residual solvent peak.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups and Substitution Patterns
IR spectroscopy excels at identifying functional groups. While all isomers will exhibit the characteristic O-H and C-H stretches, the key to differentiation lies in the "fingerprint region," specifically the C-H out-of-plane bending vibrations.
Causality of IR Differentiation
The absorption of infrared radiation excites molecular vibrations. The frequencies of these vibrations are determined by bond strengths and atomic masses. The O-H group in an alcohol consistently produces a broad absorption band around 3200-3600 cm⁻¹. However, the pattern of C-H out-of-plane bending in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on an aromatic ring.[11] Each isomer, with its unique arrangement of substituents, will generate a distinct pattern of absorptions in this region.
Comparative IR Data
| Compound | O-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| Target (1,3 and 1,3' disubstituted) | ~3350 (broad) | ~3030 | ~1050 | Strong bands near 780 and 880 cm⁻¹ |
| Isomer B (1,4 and 1,3' disubstituted) | ~3350 (broad) | ~3030 | ~1045 | Strong bands near 830 (para) and 780 (meta) cm⁻¹ |
| Isomer C (1,3 and 1,4' disubstituted) | ~3350 (broad) | ~3030 | ~1050 | Strong bands near 780 (meta) and 830 (para) cm⁻¹ |
Note: The presence of a strong band around 830 cm⁻¹ is a good indicator of 1,4-disubstitution (para) on one of the rings, allowing for the differentiation of Isomers B and C from the target compound.[12]
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Since positional isomers have identical molecular formulas and weights (C₁₄H₁₄O, MW: 198.26 g/mol ), their mass spectra will show the same molecular ion peak (m/z = 198).[13] Differentiation, therefore, must rely on variances in the fragmentation patterns.
Causality of MS Differentiation
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed and then undergoes fragmentation. The stability of the resulting fragment ions determines their relative abundance. Aromatic alcohols like these isomers typically undergo two primary fragmentation pathways: loss of a water molecule (M-18) and alpha-cleavage.[14][15] The position of the methyl group can influence the stability of certain radical cations or the likelihood of specific rearrangement pathways, leading to subtle but measurable differences in the relative intensities of fragment peaks.[16]
Key Fragmentation Pathways
Figure 2: Common fragmentation pathways for substituted biphenylmethanol isomers.
Comparative Mass Spectrometry Data
| Ion Fragment | m/z | Expected Relative Abundance Trend | Rationale |
| Molecular Ion [M]⁺˙ | 198 | High | The aromatic rings provide significant stability to the molecular ion.[17] |
| [M-H₂O]⁺˙ | 180 | Moderate | Common fragmentation for alcohols, though may be less favored than benzylic cleavage.[15] |
| [M-CH₂OH]⁺ | 167 | High | Result of stable biphenyl radical cation formation. The methyl group's position may slightly alter its abundance. |
| [C₁₃H₉]⁺ | 165 | Moderate to High | Often a very stable fragment in biphenyl systems. Its formation may involve rearrangements. The relative abundance could be a key differentiator.[18] |
| Biphenyl fragment | 152 | Moderate | Loss of both substituents. |
Note: While all isomers will show these peaks, the ratio of their intensities, particularly [m/z 167] / [m/z 165], can serve as a diagnostic tool. This often requires careful analysis of high-resolution spectra and comparison against a verified standard.[19][20]
Integrated Workflow for Isomer Identification
A robust identification strategy relies on the convergence of data from multiple techniques. No single method is foolproof, but together they provide a self-validating system.
Figure 3: A comprehensive workflow for the spectroscopic identification of isomers.
Conclusion
The differentiation of this compound from its positional isomers is a tractable challenge when a systematic, multi-technique spectroscopic approach is employed. ¹³C NMR provides the most definitive initial clue through the count of unique aromatic signals, which is directly tied to molecular symmetry. ¹H NMR corroborates this with fine details from aromatic splitting patterns. IR spectroscopy offers a rapid and effective method to distinguish substitution patterns via the C-H out-of-plane bending region. Finally, while mass spectrometry will show an identical molecular weight for all isomers, nuanced differences in fragment ion abundances can provide powerful confirmatory evidence. By integrating these techniques, researchers can ensure the structural integrity of their compounds, a cornerstone of scientific rigor and successful development.
References
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A Senior Application Scientist's Guide to the Synthesis of (3'-Methyl-[1,1'-biphenyl]--3-yl)methanol: A Comparative Analysis of Theoretical and Experimental Yields
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the construction of biaryl methanol scaffolds is a foundational task. These structures are prevalent in a multitude of biologically active molecules and functional materials. The target of our discussion, (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol, serves as an exemplary case study for examining a critical aspect of synthetic chemistry: the perennial gap between theoretical prediction and experimental outcome.
This guide provides an in-depth analysis of the synthesis of this molecule, moving beyond a mere recitation of steps to explore the causality behind the chosen synthetic strategy. We will dissect the calculation of the theoretical yield, present a robust experimental protocol, and critically evaluate the factors that influence the actual, or experimental, yield. Our objective is to offer a self-validating framework for approaching such syntheses, grounded in authoritative chemical principles and practical, field-proven insights.
Core Concepts: Defining Yield
In any chemical transformation, the concept of "yield" is the primary metric of success. It's crucial, however, to distinguish between its two forms:
-
Theoretical Yield: This is the maximum possible mass of a product that can be synthesized from a given amount of starting material, assuming 100% reaction efficiency with no loss of material. It is a stoichiometric calculation based on the balanced chemical equation and the identification of the limiting reactant.
The ratio of these two values, expressed as a percentage, gives the Percent Yield , the ultimate barometer of a reaction's practical efficiency.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Suzuki-Miyaura Cross-Coupling: Formation of the core biphenyl structure by coupling an aryl halide with an arylboronic acid. This palladium-catalyzed reaction is a Nobel Prize-winning transformation celebrated for its reliability and functional group tolerance[1][2].
-
Chemoselective Reduction: Reduction of a carbonyl group (in this case, an aldehyde) to the desired primary alcohol using a mild reducing agent.
This strategy allows for the modular and convergent construction of the target molecule.
Caption: The core mechanism of the Suzuki coupling reaction. [1][2][3]
Step 2: Sodium Borohydride Reduction
The intermediate aldehyde is then reduced to the primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this task as it is a mild reductant that chemoselectively reduces aldehydes and ketones without affecting other functional groups like esters or nitriles.[4][5]
Reaction: 4 C₁₄H₁₂O + NaBH₄ + 4 H₂O ---> 4 C₁₄H₁₄O + NaB(OH)₄
Reactant Properties:
| Compound | Formula | Molar Mass ( g/mol ) |
| 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde | C₁₄H₁₂O | 196.25 |
| This compound | C₁₄H₁₄O | 198.26 [6] |
Calculation:
-
Identify Limiting Reactant: The starting material for this step is the product from Step 1. We assume the entire theoretical yield of the aldehyde (0.981 g or 5.00 mmol) is carried forward. The reduction is typically performed with an excess of NaBH₄, making the aldehyde the limiting reactant .
-
Calculate Theoretical Yield of Final Product: The reaction has a 1:1 molar stoichiometry between the aldehyde and the alcohol product.
-
Moles of product = 5.00 mmol
-
Overall Theoretical Yield (mass) = 5.00 mmol * 198.26 g/mol = 0.991 g
-
Therefore, starting with 1.09 g of 3-iodotoluene, the maximum possible mass of this compound that can be synthesized is 0.991 g .
Part 2: The Experimental Protocol & Yield (In-Practice Realization)
The following protocol is a robust, self-validating procedure synthesized from established methodologies for Suzuki couplings and subsequent reductions.[2][7][8]
Detailed Step-by-Step Methodology
Step 1: Synthesis of 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde
-
Inert Atmosphere Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is flame-dried under vacuum and backfilled with argon. Maintaining an inert atmosphere is critical as the Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions like homocoupling.[9]
-
Reagent Addition: To the flask, add 3-iodotoluene (1.09 g, 5.00 mmol, 1.0 equiv), (3-formylphenyl)boronic acid (1.12 g, 7.50 mmol, 1.5 equiv), and finely powdered potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (20 mL) and Water (5 mL). The biphasic solvent system is common and effective for Suzuki couplings.[10] The base (K₂CO₃) is essential to activate the boronic acid for the transmetalation step.[11]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (289 mg, 0.25 mmol, 5 mol%). The flask is briefly evacuated and backfilled with argon three times.
-
Reaction: The mixture is heated to 90 °C and stirred vigorously for 12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and water (25 mL). The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate (2 x 25 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Step 2: Synthesis of this compound
-
Dissolution: The purified aldehyde from Step 1 is dissolved in methanol (25 mL) in a 100 mL round-bottom flask and cooled to 0 °C in an ice bath.
-
Reductant Addition: Sodium borohydride (NaBH₄) (0.28 g, 7.5 mmol, 1.5 equiv) is added portion-wise over 10 minutes. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.
-
Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. Progress is monitored by TLC.
-
Quenching: The reaction is carefully quenched by the slow addition of water (20 mL) to decompose any excess NaBH₄.
-
Work-up and Purification: The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the final product.
Data Presentation: A Representative Outcome
The following table summarizes a typical experimental result based on the protocol above.
| Parameter | Step 1 (Suzuki Coupling) | Step 2 (Reduction) | Overall |
| Limiting Reactant | 3-Iodotoluene (5.00 mmol) | Aldehyde Intermediate (4.33 mmol) | 3-Iodotoluene |
| Theoretical Yield | 0.981 g | 0.858 g | 0.991 g |
| Actual Experimental Yield | 0.850 g | 0.815 g | 0.815 g |
| Calculated Percent Yield | 86.6% | 95.0% | 82.2% |
Part 3: Bridging the Gap - Analysis of Yield Discrepancies
The experimental yield of 82.2% is a respectable result but falls short of the 100% theoretical maximum. This discrepancy is not a failure but an expected outcome in practical synthesis. The sources of this "loss" are multifaceted:
-
Incomplete Reactions: The Suzuki coupling may not proceed to 100% completion. An equilibrium may be established, or trace impurities could inhibit the catalyst, leaving some starting material unreacted.
-
Side Reactions: The complexity of the palladium catalytic cycle allows for competing reaction pathways.[3]
-
Protodeboronation: The boronic acid can react with trace water or acidic protons in the mixture, converting it back to an arene, effectively removing it from the productive cycle.[12] This is a common cause of reduced yields.
-
Homocoupling: Two molecules of the boronic acid can couple with each other, or two molecules of the aryl halide can couple, forming undesired biphenyl byproducts that consume reagents and complicate purification.[3]
-
-
Physical Losses During Work-up and Purification: This is often the most significant contributor to reduced yield.
-
Transfers: Material is inevitably lost on glassware during transfers between flasks, funnels, and vials.
-
Extractions: The product may have some solubility in the aqueous phase, leading to incomplete extraction.
-
Chromatography: Perfect separation is impossible. Some product will remain on the silica gel column, and some fractions containing the product may be discarded if they are not sufficiently pure.
-
-
Purity of Reagents: The stated purity of starting materials is rarely 100%. Inert impurities reduce the actual amount of reactive material present.
Comparative Analysis: Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a dominant strategy, other methods exist for forming the C-C bond of the biphenyl core, such as:
-
Stille Coupling: Uses organotin reagents instead of organoboron compounds. While effective, the high toxicity of tin reagents makes it less favorable from a safety and environmental perspective.[1]
-
Negishi Coupling: Employs organozinc reagents. These reactions are powerful but are often highly sensitive to air and water, requiring more stringent experimental techniques.[1]
-
Grignard-based Coupling: A Grignard reagent (e.g., 3-methylphenylmagnesium bromide) could be coupled with 3-bromobenzaldehyde. However, the high reactivity of the Grignard reagent could lead to side reactions with the aldehyde functional group, necessitating a protecting group strategy, which adds steps and reduces overall efficiency.
Compared to these alternatives, the Suzuki-Miyaura pathway generally offers a superior balance of high yield, broad functional group tolerance, operational simplicity, and lower toxicity of reagents, making it the preferred method in many industrial and academic settings.[13][10]
Conclusion
The synthesis of this compound provides a clear and practical illustration of the relationship between theoretical and experimental yields. While theoretical yield offers an essential benchmark calculated from stoichiometry, the experimental yield reflects the tangible realities of chemical transformations, including side reactions, equilibria, and physical losses. An experimental yield of over 80% for a two-step sequence involving a cross-coupling reaction is considered very good and demonstrates the efficiency of the chosen synthetic strategy. By understanding the mechanistic principles of the Suzuki-Miyaura coupling and the factors that diminish yield, researchers can better troubleshoot, optimize, and rationally design synthetic routes to achieve their molecular targets with greater efficiency.
References
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Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
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Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
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Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
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Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube (NROChemistry) URL: [Link]
-
Title: Why am I getting low yield for my Suzuki coupling reaction? Source: Reddit r/chemistry URL: [Link]
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Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
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Title: Reduction using sodium borohyride? Source: ResearchGate URL: [Link]
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Title: Highly Efficient Method for Suzuki Reactions in Aqueous Media Source: National Institutes of Health (NIH) URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol Source: PrepChem.com URL: [Link]
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Title: Sodium Borohydride Source: Common Organic Chemistry URL: [Link]
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Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]
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Title: (3'-Methyl[1,1'-biphenyl]-3-yl)methanol Source: Oakwood Chemical URL: [Link]
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Title: Comparative yields of the Suzuki‐Miyaura coupling of... Source: ResearchGate URL: [Link]
-
Title: Sodium borohydride, Sodium tetrahydroborate Source: Organic Chemistry Portal URL: [Link]
- Title: Preparation method of 2-methyl-3-biphenylmethanol Source: Google Patents URL
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Title: NaBH4 expt Source: Chem 353 Course Material URL: [Link]
-
Title: Optimizing Suzuki-Miyaura Couplings with 3-Formylphenylboronic Acid Source: Industry Publication URL: [Link]
-
Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: University of Windsor URL: [Link]
-
Title: Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid Source: ScienceDirect URL: [Link]
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A Comparative Guide to the Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol for Research and Development
In the landscape of pharmaceutical research and materials science, the synthesis of novel biphenyl derivatives is a cornerstone of innovation. (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol, a key building block, presents synthetic challenges that necessitate a careful evaluation of available methodologies. This guide provides a comprehensive cost-benefit analysis of the two primary synthetic routes to this target molecule: the Palladium-catalyzed Suzuki-Miyaura coupling and the classic Grignard reaction. We will delve into the mechanistic underpinnings, practical execution, and economic viability of each approach to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of this compound
This compound is a valuable intermediate in the synthesis of a variety of complex organic molecules. Its biphenyl scaffold is a common motif in pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). The presence of the methyl and hydroxymethyl functionalities allows for further chemical modifications, making it a versatile precursor for creating libraries of compounds for screening and development. The efficient and cost-effective synthesis of this molecule is therefore of paramount importance.
Synthetic Strategies: A Head-to-Head Comparison
Two principal strategies dominate the synthesis of this compound: the Suzuki-Miyaura coupling and the Grignard reaction. Each route offers a distinct set of advantages and disadvantages in terms of yield, purity, cost, and scalability.
Route 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide in the presence of a base.[2][3] For the synthesis of this compound, two main pathways can be envisioned within the Suzuki framework.
Pathway 1A: Coupling followed by Reduction
This pathway involves the Suzuki coupling of a halide bearing a carbonyl group (aldehyde or ester) with a boronic acid, followed by the reduction of the carbonyl to the desired alcohol.
Pathway 1B: Coupling of a Pre-functionalized Halide
Alternatively, a halide already containing the alcohol functionality (or a protected form) can be coupled directly with the boronic acid. This approach avoids a separate reduction step but may require protection and deprotection of the alcohol group to prevent side reactions.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst.[3]
Experimental Protocol (Pathway 1A):
A representative procedure involves the Suzuki coupling of 3-bromobenzaldehyde with 3-methylphenylboronic acid, followed by reduction with sodium borohydride.
Step 1: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3'-methyl-[1,1'-biphenyl]-3-carbaldehyde by column chromatography on silica gel.
Step 2: Reduction to the Alcohol
-
Dissolve the purified 3'-methyl-[1,1'-biphenyl]-3-carbaldehyde in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Advantages of the Suzuki Route:
-
High Yields: Suzuki couplings are known for providing high yields of the desired biaryl products, often exceeding 90%.[4]
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups, reducing the need for protecting groups.[5]
-
Commercially Available Starting Materials: A vast array of boronic acids and aryl halides are commercially available.
Disadvantages of the Suzuki Route:
-
Cost of Palladium Catalysts: Palladium catalysts and their phosphine ligands can be expensive, which can be a significant factor in the overall cost, especially for large-scale synthesis.
-
Catalyst Removal: Residual palladium in the final product can be a concern, particularly for pharmaceutical applications, and may require additional purification steps.
-
Reaction Optimization: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization.
Route 2: The Grignard Reaction Approach
The Grignard reaction is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[6][7] For the synthesis of this compound, the most direct approach involves the formation of a Grignard reagent from a brominated biphenyl derivative, followed by reaction with a formaldehyde source.
Mechanistic Insight: The Grignard reagent is a strong nucleophile and a strong base. The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.
Experimental Protocol:
A plausible protocol involves the formation of a Grignard reagent from 3-bromo-3'-methylbiphenyl and its subsequent reaction with paraformaldehyde.
Step 1: Formation of the Grignard Reagent
-
Ensure all glassware is oven-dried to exclude moisture, as Grignard reagents are highly moisture-sensitive.[6]
-
To a round-bottom flask equipped with a condenser and a dropping funnel, add magnesium turnings (1.2 eq).
-
Prepare a solution of 3-bromo-3'-methylbiphenyl (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction may need to be initiated by gentle heating, adding a crystal of iodine, or a drop of 1,2-dibromoethane.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Step 2: Reaction with Formaldehyde Source
-
In a separate flask, prepare a slurry of paraformaldehyde (1.5 eq) in anhydrous THF.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the paraformaldehyde slurry to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization. A reported synthesis of a similar biphenyl methanol derivative using this approach yielded 70.8% with 89.9% purity.[8]
Advantages of the Grignard Route:
-
Low-Cost Reagents: Magnesium is significantly cheaper than palladium catalysts.
-
Well-Established and Robust: The Grignard reaction is a classic and well-understood transformation in organic synthesis.
Disadvantages of the Grignard Route:
-
Moisture Sensitivity: The stringent requirement for anhydrous conditions can be challenging to maintain, especially on a larger scale, and can lead to lower yields due to the protonation of the Grignard reagent.[6][7][9]
-
Functional Group Incompatibility: Grignard reagents are incompatible with acidic protons (e.g., alcohols, amines, carboxylic acids) and some carbonyl groups, which may necessitate the use of protecting groups.[6]
-
Side Reactions: A common side reaction is the formation of biphenyl homocoupling products (Wurtz-type coupling), which can complicate purification.[9]
Cost-Benefit Analysis
To provide a comprehensive comparison, we will analyze the estimated costs and benefits of each route for the synthesis of 100g of this compound. The costs are based on catalog prices for research-grade chemicals and may vary depending on the supplier and scale.
| Feature | Suzuki-Miyaura Coupling (Route 1A) | Grignard Reaction (Route 2) |
| Starting Materials | 3-bromobenzaldehyde, 3-methylphenylboronic acid | 3-bromo-3'-methylbiphenyl, Magnesium, Paraformaldehyde |
| Catalyst/Reagent Cost | High (Palladium catalyst and ligand) | Low (Magnesium) |
| Solvent Cost | Moderate (Toluene, Ethanol/Water) | Moderate (Anhydrous Ether/THF) |
| Yield | High (typically >90%) | Moderate to High (typically 60-80%) |
| Purity | Generally high, but may require removal of catalyst residues | Moderate, may be contaminated with homocoupling byproducts |
| Scalability | Readily scalable, with potential for catalyst loading optimization | Challenging to scale due to moisture sensitivity and exotherms |
| Safety Considerations | Flammable solvents, toxic palladium compounds | Highly flammable ether, exothermic reaction, reactive Grignard reagent |
| Waste Profile | Palladium-containing waste, organic solvents | Magnesium salts, organic solvents |
Visualizing the Synthetic Workflows
To better illustrate the practical differences between the two synthetic routes, the following diagrams outline the key steps involved in each process.
Figure 1: Workflow for the Suzuki-Miyaura coupling route.
Figure 2: Workflow for the Grignard reaction route.
Conclusion and Recommendations
The choice between the Suzuki-Miyaura coupling and the Grignard reaction for the synthesis of this compound is highly dependent on the specific needs of the researcher and the project.
For academic research and small-scale synthesis where high purity and yield are paramount, and cost is a secondary concern, the Suzuki-Miyaura coupling is the recommended route. Its functional group tolerance and generally high yields make it a reliable method for obtaining the target molecule in high quality.
For process development and larger-scale synthesis where cost-effectiveness is a primary driver, the Grignard reaction presents a more economically attractive option. However, significant process optimization would be required to address the challenges of moisture sensitivity and potential side reactions to achieve consistent and high yields.
Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the synthetic chemist to the most appropriate and efficient route for the synthesis of this compound.
References
-
Suzuki, A. (1981). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. Pure and Applied Chemistry, 57(12), 1749-1758. [Link]
-
Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link]
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DiVA portal. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]
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Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. Retrieved from [Link]
-
Chem 22. (2010). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
TSI Journals. (n.d.). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). (3'-Methyl[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link]
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- Google Patents. (n.d.). CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
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A Researcher's Guide to the Toxicological Evaluation of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol and its Derivatives
For drug development professionals and researchers, the introduction of novel chemical entities like (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol necessitates a rigorous toxicological evaluation. This guide provides a comprehensive framework for assessing the safety profile of this biphenyl methanol derivative and its analogues. We will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and discuss the interpretation of potential outcomes. This document is designed to be a practical resource, grounding its recommendations in established toxicological principles and regulatory expectations.
Introduction: The Toxicological Landscape of Biphenyl Compounds
This guide proposes a tiered testing strategy, beginning with fundamental in vitro assays to assess cytotoxicity and genotoxicity. These initial screens are cost-effective and provide critical data to inform decisions about further, more complex in vivo studies.
A Tiered Approach to Toxicological Assessment
A logical and efficient evaluation of a novel compound's toxicity follows a structured progression. This workflow prioritizes in vitro methods to minimize animal testing in accordance with the 3Rs principle (Replacement, Reduction, and Refinement).[5]
Caption: Proposed tiered toxicological evaluation workflow.
In Vitro Cytotoxicity Assessment: The MTT Assay
The first step in evaluating the biological effect of a new compound is to determine its cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[6][7][8][9][10] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][9] The amount of formazan produced is proportional to the number of viable cells.[6][8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Exposure: Prepare a serial dilution of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the Ames test (plate incorporation method).
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. [11][12][13]Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. [14]Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." [11]The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. [14]This assay is versatile and can be applied to virtually any cell type, including those from specific organs in in vivo studies. [11][15]
-
Cell Preparation: Treat a suitable cell line (e.g., TK6) with this compound at various concentrations for a defined period.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to break down the cell and nuclear membranes. [14]4. Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides.
-
Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 cells per sample using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
Caption: General workflow of the Comet assay.
Structure-Activity and Metabolic Considerations
The toxicological profile of a biphenyl derivative is heavily influenced by its structure. [16][17][18]Subtle changes to the molecule, such as the position and nature of substituents, can significantly alter its biological activity and toxicity. [17][19]Quantitative Structure-Activity Relationship (QSAR) models can be employed as a preliminary in silico screening tool to predict potential toxicity based on the chemical structure of this compound and its analogues. [20][16] Furthermore, understanding the metabolic fate of the compound is critical. As previously mentioned, the metabolites of biphenyls can be more genotoxic than the parent compound. [3]In vitro metabolism studies using liver microsomes can help identify the major metabolites, which can then be synthesized and subjected to the same toxicological assays.
Comparative Analysis of Toxicological Methodologies
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt | Cell viability and metabolic activity | Rapid, inexpensive, high-throughput | Indirect measure of viability, can be affected by compounds that alter mitochondrial respiration |
| Ames Test | Bacterial reverse mutation | Gene mutations (point and frameshift) | Well-validated, rapid, inexpensive, detects pro-mutagens with S9 mix | Prokaryotic system, may not fully mimic mammalian metabolism |
| Comet Assay | Electrophoretic migration of damaged DNA | DNA strand breaks | Highly sensitive, applicable to any eukaryotic cell type, can be used in vivo | Semi-quantitative, does not identify the specific type of DNA damage |
Table 2: Comparison of the Recommended In Vitro Toxicological Assays.
Conclusion
The toxicological evaluation of a novel chemical entity such as this compound requires a systematic and multi-faceted approach. This guide outlines a foundational in vitro testing strategy focusing on cytotoxicity and genotoxicity. The MTT assay provides a robust initial screen for cell viability, while the combination of the Ames test and the Comet assay offers a comprehensive assessment of mutagenic and DNA-damaging potential. The results from these assays are critical for early hazard identification and will guide the design of any subsequent in vivo studies. By adhering to these well-established protocols, researchers can build a strong safety profile for new chemical entities, ensuring a data-driven approach to drug development.
References
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Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human health effects of biphenyl: key findings and scientific issues. Environmental Health Perspectives, 124(6), 703–712. [Link]
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Cordelli, E., et al. (2021). Comet assay: a versatile but complex tool in genotoxicity testing. Toxicology Research, 10(1), 68-78. [Link]
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IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology. [Link]
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PubMed. (2021). Comet assay: a versatile but complex tool in genotoxicity testing. [Link]
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ResearchGate. (2006). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. Methods in Molecular Biology, 314, 275-86. [Link]
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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benchmarking (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol synthesis against industrial standards
An In-Depth Technical Guide to the Synthesis of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol: A Comparative Benchmarking Analysis
Introduction: The Significance of Substituted Biphenyl Methanols in Modern Chemistry
The biphenyl methanol framework is a privileged scaffold in medicinal chemistry and materials science. Specifically, isomers like this compound serve as critical building blocks for advanced pharmaceuticals and agrochemicals. Their structural rigidity and tailored lipophilicity, conferred by the biphenyl system, allow for precise interactions with biological targets. The hydroxymethyl group provides a versatile handle for subsequent chemical modifications, such as esterification, to produce active pharmaceutical ingredients (APIs). Given its importance, the efficient and scalable synthesis of this intermediate is a subject of considerable industrial interest. This guide provides a comparative analysis of two primary synthetic strategies, benchmarking a modern, palladium-catalyzed approach against the classic Grignard reaction, offering researchers and process chemists a detailed perspective on industrial standards.
The Industrial Standard: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability, high yields, and exceptional tolerance for a wide array of functional groups.[1][2] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, has become an industrial standard for biaryl synthesis.[3][4] A common industrial route to synthesizing substituted biphenyl methanols involves a two-step sequence: a Suzuki coupling to construct the core biphenyl structure, followed by the reduction of a functional group to the desired benzyl alcohol.[5]
The primary advantages of this approach are its high efficiency and chemoselectivity. The reaction conditions are generally mild, and the arylboronic acids used are stable, often crystalline solids that are less sensitive to air and moisture compared to other organometallic reagents.[5] This robustness makes the process highly scalable and reproducible.
Causality in Experimental Design: Suzuki Coupling Pathway
The choice of a palladium catalyst, often in conjunction with a phosphine ligand, is critical. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] The base (e.g., potassium carbonate, sodium phosphate) is essential for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center. The solvent system, often a mixture of an organic solvent like toluene or an ether with water, is chosen to solubilize both the organic and inorganic reagents.[5][6]
A Classic Contender: The Grignard Reaction Pathway
First discovered by Victor Grignard, for which he received the Nobel Prize in 1912, the Grignard reaction is a powerful tool for C-C bond formation.[7][8] This method involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound. For the synthesis of this compound, a plausible route involves the reaction of 3-methylphenylmagnesium bromide with 3-formylphenylboronic acid or a similar aldehyde-containing aryl halide.
Challenges and Mechanistic Considerations
While fundamentally effective, the Grignard reaction is notoriously sensitive to moisture and protic solvents.[8][9] The Grignard reagent is a strong base and will readily react with water, alcohols, or any molecule with an acidic proton, which quenches the reagent and reduces the yield.[10] This necessitates the use of scrupulously dried glassware and anhydrous solvents (typically diethyl ether or THF), which can present challenges on an industrial scale.[8][11]
Furthermore, Grignard reactions are often plagued by side reactions. A significant byproduct is the homocoupling of the Grignard reagent with the starting aryl halide, leading to the formation of symmetric biaryls (e.g., 3,3'-dimethylbiphenyl).[11] High concentrations of the aryl halide and elevated temperatures can favor this side product.[11]
Head-to-Head Comparison: Suzuki Coupling vs. Grignard Reaction
| Feature | Suzuki-Miyaura Coupling | Grignard Reaction | Rationale & Field Insights |
| Yield | Typically High (often >85-95%)[5] | Moderate to High (Variable) | Suzuki reactions are generally more efficient and less prone to yield-reducing side reactions. Grignard yields can be compromised by moisture and side product formation.[11] |
| Purity & Byproducts | High purity, fewer byproducts. | Often requires extensive purification to remove homocoupled products (e.g., biphenyl) and protonated side products (e.g., benzene).[9][11] | The chemoselectivity of the Suzuki reaction leads to cleaner reaction profiles, simplifying downstream processing. |
| Reaction Conditions | Mild temperatures (e.g., 80-100°C), air-tolerant options available.[12] | Requires strictly anhydrous (water-free) conditions. Can be highly exothermic.[7][8] | The need for absolute dryness in Grignard reactions adds complexity and cost to industrial-scale operations. |
| Functional Group Tolerance | Excellent; tolerates esters, ketones, acids, etc.[5] | Poor; incompatible with acidic protons (e.g., -OH, -NH, -COOH).[9] | Suzuki coupling is the superior choice for complex molecules with diverse functional groups. |
| Reagents & Catalysts | Requires expensive Palladium catalyst and ligands. Boronic acids are stable. | Uses inexpensive magnesium metal. Grignard reagents are highly reactive and unstable.[7] | The high cost of palladium can be a drawback, but catalyst loading is low. Magnesium is cheap, but the overall process control is more demanding. |
| Safety & Environment | Palladium can be toxic and requires removal from the final product. Solvents are typical organic solvents. | Grignard reagents can be pyrophoric. Ether solvents are highly flammable.[13][14] | Both methods have hazards, but the instability of Grignard reagents requires more stringent safety protocols. |
| Scalability | Highly scalable and widely used in industry due to its robustness.[4] | Scalable, but challenges in maintaining anhydrous conditions and managing exotherms increase with scale.[8] | The reliability and predictability of the Suzuki coupling make it more amenable to large-scale industrial production. |
Visualizing the Industrial Workflow: Suzuki Coupling Route
The following diagram illustrates the typical workflow for the industrial synthesis of this compound via the Suzuki-Miyaura coupling pathway.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is designed to provide clear, actionable intelligence, grounded in established safety protocols and regulatory standards, ensuring that laboratory waste is managed with the highest degree of scientific integrity and responsibility.
Immediate Action Protocol & Hazard Profile
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its chemical structure is required. The molecule contains a biphenyl scaffold and a methanol functional group, suggesting a hazard profile that includes potential toxicity associated with biphenyls and the flammability and toxicity of methanol.
Core Principle: Treat this compound as a hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash.[1][2][3]
Table 1: Inferred Hazard Profile and Chemical Properties
| Property | Inferred Characteristic | Rationale & Primary Concerns |
| Physical Form | Likely a solid or liquid[4] | Handle with appropriate engineering controls (e.g., fume hood) to prevent inhalation of dust or vapors. |
| Toxicity | Assumed Toxic . Potential for liver, kidney, and nervous system effects.[5][6][7] | The biphenyl structure is associated with systemic toxicity.[5][7] Methanol is acutely toxic if swallowed, inhaled, or in contact with skin, and can cause organ damage, particularly to the optic nerve.[8][9] |
| Flammability | Assumed Flammable . | Methanol is a highly flammable liquid.[9] While the larger biphenyl structure may increase the flashpoint compared to pure methanol, it must be kept away from ignition sources.[10] |
| Environmental Hazard | Potential for Environmental Harm . | Biphenyl compounds can be persistent in some aquatic systems and are moderately toxic to aquatic life.[11] Disposal via drains is strictly prohibited to prevent environmental contamination.[1][12] |
| Reactivity | Reactive with Oxidizers . | Avoid contact with strong oxidizing agents, which can cause violent reactions.[13] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps from the point of waste generation to its final collection by environmental health and safety professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance with bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Butyl rubber or nitrile).[12][16]
-
Eye Protection: Use chemical safety goggles or a face shield.[12][16]
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[12]
Step 2: Waste Collection & Segregation
Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.[17][18]
-
Select a Compatible Container:
-
Collect the waste in a sturdy, leak-proof container that is chemically compatible with the compound.[2][13] Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container must have a secure, tight-fitting cap to prevent leaks and the release of vapors.[13][17] Keep the container closed at all times except when adding waste.[1][2][19]
-
-
Segregate the Waste Stream:
Step 3: Labeling the Hazardous Waste Container
Accurate labeling is a legal requirement and is essential for the safety of all personnel who will handle the container.[13][20]
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[2]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" . Do not use abbreviations.
-
An accurate estimation of the percentage of each component if it is a mixed waste stream.
-
The specific hazard characteristics (e.g., "Toxic," "Flammable").
-
The date the container was first used for waste accumulation.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[17][19]
-
Location: The SAA must be located in the same room where the waste is generated.[19]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[2][10] This is particularly important for liquid waste.
-
Segregation within SAA: Ensure the container is stored away from incompatible chemicals, such as acids and oxidizers.[13][17]
-
Accumulation Limits: Do not exceed the SAA volume limits, which are typically a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[19]
Diagram 1: Workflow for the safe disposal of this compound.
Step 5: Arranging Final Disposal
Laboratory personnel are responsible for the waste until it is collected by a certified disposal service.
-
Monitor Fill Level: Do not overfill the container. Stop adding waste when it is approximately 75-80% full to allow for vapor expansion and prevent spills.[13]
-
Request Pickup: Once the container is full or has been in use for the maximum allowable time (often one year), submit a hazardous waste collection request to your institution's EHS department.[1][2][13]
Step 6: Management of Empty Containers
An "empty" container that held hazardous waste must be handled correctly to be disposed of as regular trash.[1]
-
Thoroughly Empty: Ensure that all possible material has been removed from the container.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can solubilize the residue.[1][13]
-
Collect Rinsate: The first rinseate is considered hazardous waste and must be collected and disposed of in your non-halogenated organic waste stream.[2] Subsequent rinsates may also need to be collected, depending on local institutional policies.
-
Deface Label: Completely remove or deface the hazardous waste label on the empty, rinsed container.[1][2]
-
Final Disposal: The clean, defaced container can now be disposed of in the appropriate receptacle for glass or plastic trash.[1]
By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
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A Comprehensive Guide to the Safe Handling of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
This guide provides essential safety and logistical information for the handling and disposal of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. As a professional in the field of drug development and chemical research, you understand that robust safety protocols are not just a matter of compliance, but a cornerstone of scientific integrity and reproducible results. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deep-seated understanding of the necessary precautions.
While specific toxicological data for this compound is not extensively available, the following guidelines are based on the known hazards of structurally similar aromatic alcohols and general principles of laboratory safety. It is imperative to treat this compound with the caution afforded to substances with unknown toxicological profiles.
Hazard Assessment and Risk Mitigation
Key Potential Hazards:
-
Skin and Eye Irritation: Aromatic alcohols can be irritating to the skin and eyes upon direct contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1]
-
Unknown Long-Term Effects: Due to a lack of specific toxicological studies, chronic exposure effects are unknown.
The primary objective is to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation. This is achieved through a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[3] |
| Eyes/Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when there is a significant splash risk. | To protect against splashes and airborne particles. Eyewear should be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[1][4] |
| Body | Laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required. | To minimize inhalation of vapors or fine particles.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is paramount to ensuring safety and procedural consistency. The following diagram and steps outline the recommended process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, put on your lab coat, safety glasses, and gloves as specified in the table above.
-
Prepare Chemical Fume Hood: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.
-
Spill Kit Accessibility: Confirm that a chemical spill kit is readily available and you are familiar with its contents and use.
-
-
Handling:
-
Weighing: If the compound is a solid, weigh it carefully within the fume hood to contain any airborne particles.
-
Transfer: Use a spatula or other appropriate tool to transfer the compound to the reaction vessel, avoiding any spills.
-
Experimental Procedure: Carry out your experiment within the confines of the fume hood. Avoid direct contact with the substance.[4]
-
-
Cleanup and Disposal:
-
Decontamination: Clean all glassware and surfaces that may have come into contact with the chemical.
-
Waste Segregation: Segregate waste into appropriate, clearly labeled containers. Solid waste and contaminated consumables (e.g., gloves, weighing paper) should be placed in a designated solid waste container. Unused or waste solutions should be collected in a non-halogenated solvent waste container.[5]
-
Disposal: All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6][7] Do not pour down the drain.[3]
-
Doffing PPE: Remove and dispose of gloves and any other disposable PPE in the designated waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[1]
-
Emergency Procedures: Planning for the Unexpected
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Waste Management
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][8]
Waste Disposal: All waste containing this compound must be treated as hazardous waste.
-
Containers: Use designated, leak-proof, and clearly labeled containers for chemical waste.[5][7] Do not overfill waste containers; they should not be filled beyond 90% of their capacity.[5]
-
Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste" and the chemical name.[7]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while upholding the highest standards of scientific practice.
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
